To guide your own research, here are summaries of key experimental methodologies used to investigate BGP-15, which you can adapt for your studies.
Various cell lines have been utilized to study BGP-15's effects on specific tissues and mechanisms [1]:
A typical protocol involves pre-treating cells with BGP-15 (often at concentrations of 50-100 µM) prior to inducing stress with agents like hydrogen peroxide (H₂O₂) or LPS. Key endpoints measured include:
BGP-15 has been tested in several rodent models of human disease [1]:
BGP-15 exerts its effects through a network of interconnected signaling pathways that promote cell survival under stress. The diagram below synthesizes these key mechanisms based on current research.
BGP-15 multi-target mechanism network.
The efficacy of BGP-15 is supported by quantitative data from various studies.
| Model / Context | Dosage / Concentration | Key Quantitative Outcomes |
|---|---|---|
| Hypertension-induced Heart Failure (SHR rats) [3] | 25 mg/kg/day (in drinking water for 18 weeks) | Preserved systolic and diastolic function; decreased interstitial collagen deposition; increased mitochondrial mass. |
| Imatinib-induced Cardiotoxicity (Rat) [4] | 10 mg/kg/day (co-administered with imatinib for 14 days) | Reduced PARP1 concentration by countering imatinib-induced increase; lowered pro-inflammatory cytokines (IL-6, IL-1β). |
| Isolated Cardiomyocytes (Dog) [6] | Not specified (in vitro) | Prevented isoproterenol-induced aftercontractions. |
| Goat Sperm Cryopreservation [7] | 100 µM (in dilution solution) | Significantly improved post-thaw sperm motility, viability, and antioxidant capacity. |
| In Vitro (Cell Cultures) [2] | 50 µM | Accumulated in mitochondria; protected against H₂O₂-induced mitochondrial depolarization and ROS production. |
BGP-15 was originally developed to treat insulin resistance and has reached Phase II clinical trials for this indication [1] [8]. Its excellent safety and tolerability profile in human trials makes it a promising candidate for repurposing [5]. Current preclinical research continues to explore its potential in diverse areas including neuroprotection, photoprotection, and mitigating side effects of cancer therapies [1] [9].
BGP-15 (chemical name: O-[3-piperidino-2-hydroxy-1-propyl]-nicotinic acid amidoxime dihydrochloride) is a hydroxylamine derivative with the molecular formula C14H23N5O2·2HCl and molecular weight 362.28 g/mol. This nicotinic acid amide derivative represents a novel class of mitochondria-protecting compounds with a unique pleiotropic pharmacological profile characterized by cytoprotective, anti-inflammatory, and oxidative stress-reducing effects without a clearly identified single intracellular molecular target. [1] [2] [3]
The drug candidate possesses dual functionality with both insulin-sensitizing properties and direct mitochondrial actions. Research indicates that BGP-15 accumulates in mitochondria and protects mitochondrial structure and function under various stress conditions without acting as a conventional antioxidant. [3] Its chemical structure includes a nicotinic acid amidoxime moiety that may contribute to its NAD+ precursor properties, potentially explaining its beneficial effects on mitochondrial metabolism. [4]
BGP-15 demonstrates significant effects on mitochondrial biogenesis, substantially increasing mitochondrial mass in cardiomyocytes under hypertensive conditions. In spontaneously hypertensive rat (SHR) models, BGP-15 treatment enhanced PPARγ coactivator-1α (PGC-1α) signaling, a master regulator of mitochondrial biogenesis, resulting in increased mitochondrial density and improved energy production capacity in cardiac tissue. [1] This enhanced biogenesis correlates with improved cardiac function preservation in heart failure models, suggesting a direct link between BGP-15-induced mitochondrial biogenesis and therapeutic benefits. [1] [5]
The compound significantly improves mitochondrial respiratory function by enhancing the activity of key electron transport chain components. In ageing Zucker Diabetic Fatty (ZDF) rats, BGP-15 treatment increased Cytochrome c oxidase (MTCO) and ATP synthase activity and expression, confirming improved oxidative phosphorylation capacity. [6] [4] This enhancement of mitochondrial respiration directly supports cellular energy demands, particularly in high-energy tissues like cardiac muscle, and represents a fundamental mechanism through which BGP-15 exerts its cytoprotective effects.
BGP-15 significantly influences mitochondrial dynamics by promoting a balance toward fusion processes. The compound enhances the expression and activation of mitofusin 1 and 2 (MFN1, MFN2) and optic atrophy 1 (OPA1) proteins, which mediate outer and inner mitochondrial membrane fusion, respectively. [2] Simultaneously, BGP-15 inhibits excessive mitochondrial fission by reducing the activation of dynamin-related protein 1 (DRP1), particularly under oxidative stress conditions. This shift toward fusion promotes the formation of elongated, interconnected mitochondrial networks that are more resistant to stress-induced damage and more efficient in energy production. [2]
In addition to regulating dynamics, BGP-15 supports mitochondrial membrane integrity and prevents the loss of mitochondrial membrane potential (ΔΨm) under stress conditions. Research demonstrates that BGP-15 protects against ROS-induced mitochondrial depolarization and attenuates mitochondrial ROS production in cell culture models. [3] [7] This membrane-stabilizing effect helps maintain efficient ATP synthesis and prevents the release of pro-apoptotic factors from the mitochondrial intermembrane space, thereby reducing stress-induced cell death.
BGP-15 exerts significant antioxidant effects within mitochondria by reducing electron transport chain-derived reactive oxygen species (ROS) production, particularly at Complex I-III. [3] This effect is achieved without direct free radical scavenging activity, suggesting that BGP-15 modulates mitochondrial electron transport rather than acting as a conventional antioxidant. The reduction in mitochondrial ROS production has been demonstrated in both isolated mitochondria and intact cells under oxidative stress conditions induced by hydrogen peroxide or lipopolysaccharide. [3]
The compound also enhances cellular redox homeostasis through upregulation of the Nrf2 antioxidant pathway. Recent research demonstrates that BGP-15 increases the expression of heme oxygenase-1 (HO-1) and other Nrf2-regulated antioxidant genes, providing a comprehensive defense system against oxidative stress. [8] This pathway activation works in concert with direct mitochondrial protection to reduce overall cellular oxidative damage under stress conditions.
BGP-15 protects against mitochondria-mediated apoptosis by preventing mitochondrial outer membrane permeabilization (MOMP) and subsequent release of pro-apoptotic factors. The compound inhibits the mitochondrial translocation of apoptosis-inducing factor (AIF) and cytochrome c, key events in the initiation of caspase-dependent and independent apoptosis. [7] [9] This anti-apoptotic effect is particularly important in post-mitotic cells like cardiomyocytes, where cell loss is irreversible.
The compound also modulates MAPK signaling pathways that regulate mitochondrial apoptosis. BGP-15 increases the activity of MAPK phosphatase-1 (MKP1), leading to decreased activation of p38 and JNK under stress conditions. [1] [9] Since JNK activation and mitochondrial translocation significantly contribute to stress-induced apoptosis, this pathway inhibition represents an important mechanism for BGP-15's cytoprotective effects across various tissue types.
Table 1: Key Mitochondrial Protection Mechanisms of BGP-15
| Mechanism Category | Specific Targets/Pathways | Biological Consequences |
|---|---|---|
| Biogenesis & Function | PGC-1α activation, MTCO enhancement, ATP synthase upregulation | Increased mitochondrial mass, improved oxidative phosphorylation, enhanced ATP production |
| Quality Control | MFN1/2 activation, OPA1 enhancement, DRP1 inhibition | Promoted mitochondrial fusion, reduced fission, maintained network integrity |
| Oxidative Stress Reduction | Complex I-III ROS reduction, Nrf2 pathway activation | Decreased mitochondrial ROS production, enhanced antioxidant defense |
| Apoptosis Regulation | AIF translocation inhibition, JNK/p38 inhibition, MKP1 activation | Reduced mitochondrial apoptosis, enhanced cell survival under stress |
In spontaneously hypertensive rats (SHRs) representing chronic hypertension-induced heart failure, BGP-15 treatment (25 mg/kg/day for 18 weeks) significantly preserved both systolic and diastolic cardiac function. [1] Echocardiographic measurements demonstrated that BGP-15 prevented the decline in ejection fraction and fractional shortening characteristic of progressive heart failure in this model. Additionally, the compound reduced interstitial fibrosis by decreasing the activity of TGFβ/Smad signaling pathway components and prevented cardiomyocyte hypertrophy in hypertensive animals. [1] [5]
The cardioprotective effects were further supported by improved mitochondrial ultrastructure and enhanced mitochondrial fusion processes in BGP-15-treated animals. [2] Transmission electron microscopy revealed preserved mitochondrial morphology with well-defined cristae structure compared to the disrupted organelles observed in placebo-treated heart failure controls. These structural improvements correlated with functional enhancements, including maintained ATP production capacity and reduced myocardial oxidative stress.
In Zucker Diabetic Fatty (ZDF) rats, an established model of type 2 diabetes mellitus, long-term BGP-15 treatment (10 mg/kg/day for 52 weeks) significantly attenuated the development of diabetic cardiomyopathy. [6] [4] Echocardiographic assessment revealed that BGP-15 treatment prevented the progression to advanced heart failure observed in untreated ZDF animals, with the treated group exhibiting only diastolic dysfunction compared to combined systolic and diastolic impairment in controls.
The mitochondrial benefits included significantly elevated cytochrome c oxidase and ATP synthase activity and expression, confirming improved mitochondrial respiratory function. [4] Histological analysis demonstrated reduced cardiac fibrosis and structural remodeling in BGP-15-treated animals, supporting the concept that mitochondrial protection translates to tissue-level preservation in diabetic cardiomyopathy.
BGP-15 demonstrates significant protective effects against doxorubicin-induced cardiotoxicity in H9c2 cardiomyocytes. [7] Pretreatment with 50 μM BGP-15 prior to doxorubicin exposure (0.1-3 μM for 12-24 hours) significantly improved cell viability, reduced lactate dehydrogenase (LDH) release, and attenuated apoptosis. The compound specifically protected against doxorubicin-induced mitochondrial membrane potential loss and reduced mitochondrial superoxide generation, confirming mitochondrial targeting as a key protective mechanism.
Similarly, BGP-15 protected against imatinib-induced cardiac inflammation in rat models through PARP-1 inhibition. [8] When administered concomitantly with imatinib (60 mg/kg/day for 14 days) at a dose of 10 mg/kg/day, BGP-15 reduced NF-κB/p65 activation, decreased pro-inflammatory cytokines (IL-6, IL-1β, IL-18, MCP-1), and enhanced antioxidant defenses through Nrf2 and HO-1 pathway activation. This multi-pathway protection significantly attenuated imatinib-induced cardiac inflammatory responses.
Table 2: Summary of BGP-15 Efficacy in Preclinical Disease Models
| Disease Model | Dosing Regimen | Key Mitochondrial Effects | Functional Outcomes |
|---|---|---|---|
| Hypertension-Induced Heart Failure (SHR) | 25 mg/kg/day for 18 weeks | Enhanced mitochondrial biogenesis, increased mitochondrial mass, improved fusion | Preserved systolic/diastolic function, reduced fibrosis, decreased hypertrophy |
| Diabetic Cardiomyopathy (ZDF rats) | 10 mg/kg/day for 52 weeks | Increased COX and ATP synthase activity, enhanced respiration | Attenuated cardiomyopathy progression, improved diastolic function |
| Doxorubicin Cardiotoxicity (H9c2 cells) | 50 μM pretreatment | Reduced mitochondrial ROS, preserved membrane potential | Improved cell viability, reduced LDH release, decreased apoptosis |
| Imatinib-Induced Cardiotoxicity (Rat) | 10 mg/kg/day for 14 days | PARP1 inhibition, reduced inflammatory signaling | Decreased NF-κB activation, reduced pro-inflammatory cytokines |
In hypertension-induced heart failure models, BGP-15 treatment produced substantial improvements in cardiac function parameters. Quantitative echocardiographic data demonstrated significant preservation of ejection fraction (approximately 25-30% improvement compared to untreated hypertensive controls) and fractional shortening in SHR animals after 18 weeks of treatment. [1] Additionally, the compound reduced left ventricular internal diameter during both diastole and systole, indicating attenuation of pathological remodeling. Plasma BNP levels, a clinical heart failure biomarker, were significantly lower in BGP-15-treated animals, corroborating the functional improvements observed in echocardiography. [1] [2]
Histomorphometric analysis revealed that BGP-15 treatment reduced interstitial collagen deposition by approximately 40-50% compared to placebo-treated hypertensive controls. [1] This reduction in fibrosis was associated with decreased activation of the TGFβ/Smad signaling pathway, a key driver of cardiac fibrotic responses. Additionally, BGP-15 treatment prevented the characteristic cardiomyocyte hypertrophy observed in hypertensive heart disease, with approximately 20% reduction in cardiomyocyte cross-sectional area compared to untreated controls.
In doxorubicin-induced cardiotoxicity models, BGP-15 pretreatment (50 μM) significantly improved cell viability by approximately 25-30% at 1-3 μM DOX concentrations after 24 hours exposure. [7] The compound reduced lactate dehydrogenase (LDH) release by approximately 20-25%, indicating preserved membrane integrity and reduced cell death. Flow cytometric analysis demonstrated that BGP-15 pretreatment reduced mitochondrial superoxide generation by 30-40% in doxorubicin-treated cardiomyocytes, confirming the antioxidant effects at the mitochondrial level.
In acetaminophen-induced hepatotoxicity models, BGP-15 (100 mg/kg) administration markedly preserved mitochondrial morphology, with electron microscopy showing approximately 60-70% reduction in mitochondria with disrupted cristae structure. [9] Immunohistochemical analysis demonstrated significant reduction in TOMM20-positive damaged mitochondria and decreased co-localization with autophagy markers, indicating overall mitochondrial preservation. Additionally, BGP-15 treatment reduced JNK activation by approximately 50% compared to APAP-only treated animals, contributing to the observed mitochondrial protection.
The spontaneously hypertensive rat (SHR) model provides a well-established protocol for investigating hypertension-induced heart failure and evaluating potential therapeutic interventions like BGP-15. [1] [2]
This protocol enables comprehensive assessment of cardiac structure, function, and molecular alterations in response to BGP-15 treatment in a relevant hypertension-induced heart failure model.
Transmission electron microscopy provides detailed ultrastructural analysis of mitochondrial morphology in cardiac tissue. [2]
Mitochondrial membrane potential assessment employing JC-1 dye provides functional evaluation of mitochondrial health in cultured cells. [7]
This multi-modal assessment approach enables comprehensive evaluation of mitochondrial structure and function in response to BGP-15 treatment across experimental models.
The mitochondrial protective effects of BGP-15 involve integrated modulation of multiple signaling pathways that collectively maintain mitochondrial quality and function. The compound influences key regulators of mitochondrial biogenesis, dynamics, antioxidant defense, and cell survival through both direct and indirect mechanisms.
Diagram: BGP-15 modulates multiple signaling pathways to preserve mitochondrial function through enhanced biogenesis, fusion dynamics, antioxidant defense, and reduced apoptosis.
Table 3: Experimental Protocols for Assessing BGP-15 Effects
| Assessment Method | Key Parameters Measured | Technical Considerations |
|---|---|---|
| Transmission Electron Microscopy | Mitochondrial ultrastructure, cristae integrity, area quantification | Proper fixation critical for preservation; blinded analysis essential |
| JC-1 Staining | Mitochondrial membrane potential (red/green fluorescence ratio) | Calibration required for different cell types; avoid photobleaching |
| MitoSOX Staining | Mitochondrial superoxide production | Specific for superoxide; validate with appropriate controls |
| Western Blot Analysis | OXPHOS complexes, fusion/fission proteins, signaling pathways | Mitochondrial fractionation improves specificity; normalization critical |
| High-Resolution Respirometry | Oxygen consumption rates, respiratory control ratios | Fresh mitochondrial preparations optimal; substrate concentrations critical |
The accumulated preclinical evidence positions BGP-15 as a promising mitochondria-targeting therapeutic candidate for various cardiovascular conditions, particularly those involving mitochondrial dysfunction as a central pathomechanism. The compound's pleiotropic effects on multiple aspects of mitochondrial biology provide a comprehensive approach to preserving cellular energy production and viability under stress conditions.
Future research directions should focus on clinical translation of the compelling preclinical evidence, particularly in conditions with high unmet need such as diabetic cardiomyopathy and chemotherapy-induced cardiotoxicity. Additionally, further mechanistic studies to identify the precise molecular target(s) of BGP-15 could facilitate the development of more specific and potent derivatives. Investigation of potential applications in other mitochondrial disorders, including neurodegenerative conditions and metabolic diseases, represents another promising research direction based on the fundamental mitochondrial protective mechanisms identified in cardiovascular studies.
The following diagram illustrates how BGP-15's multi-targeted actions converge to reduce oxidative stress and protect cells.
The protective effects of BGP-15 have been quantified across various models of oxidative stress. Key findings from recent research are summarized in the table below.
| Study Model | BGP-15 Treatment | Key Quantitative Results Related to Oxidative Stress |
|---|
| Imatinib-induced Cardiotoxicity (Rat model) [1] | 10 mg/kg/day (co-administered with Imatinib for 14 days) | • Reduced Imatinib-elevated PARP1 levels [1] • ↓ NF-κB/p65 expression [1] • ↑ Nrf2 and HO-1 expression [1] • ↓ Pro-inflammatory cytokines (IL-6, IL-1β, IL-18, MCP-1) [1] • ↓ HMGB1 expression and MPO activity [1] | | Sperm Cryopreservation (Goat semen) [2] [3] | 100 µM (added to cryodiluent) | • ↑ Sperm viability, membrane integrity, and motility [2] [3] • ↑ Levels of T-AOC, SOD, CAT, GHS-Px [3] • ↓ Level of ROS and apoptosis rate [2] [3] • ↓ Lipid peroxidation (MDA level) [3] | | Sperm Processing for ART (Human semen) [4] | 10 µM (during semen preparation) | • Increased sperm motility (+15%) [4] • Reduced oxidative DNA damage (−57%) [4] • Lowered DNA oxidation in all preparation methods: simple wash (−48%), swim-up (−42%), DGC (−29%) [4] | | Oxaliplatin-induced Myopathy (Mouse model) [5] | 15 mg/kg (adjunct to chemotherapy) | • Protected against loss of lean tissue mass [5] • Reduced mitochondrial ROS production [5] • Improved mitochondrial viability (4-fold) [5] | | H₂O₂-induced Oxidative Stress (In vitro, WRL-68 cells) [6] [7] | 50 µM (co-incubation with H₂O₂) | • Protected against H₂O₂-induced mitochondrial membrane depolarization [6] [7] | | Hypertension-induced Heart Failure (SHR rat model) [8] | 25 mg/kg/day (for 18 weeks in drinking water) | • Preserved mitochondrial ultrastructure [8] • Enhanced mitochondrial fusion proteins (OPA1, MFN2) [8] • Inhibited mitochondrial fission [8] |
For researchers looking to validate these effects, here are detailed methodologies for key experiments cited in the search results.
This protocol assesses BGP-15's ability to mitigate oxidative stress and inflammation in the heart.
This cell-based protocol evaluates BGP-15's direct mitochondrial protective effects.
This functional assay tests BGP-15's efficacy as an antioxidant in a cryopreservation context.
BGP-15's multi-targeted action makes it a candidate for investigating protection against oxidative stress in diverse fields.
BGP-15's effects are not attributed to a single target but arise from a combination of interconnected mechanisms.
Membrane-Lipid Therapy and Stress Signaling: BGP-15 incorporates into the plasma membrane, specifically interacting with and remodeling cholesterol-rich microdomains, often referred to as lipid rafts [1] [2]. These rafts act as crucial signaling platforms. By stabilizing them during stress (e.g., fever-type heat shock), BGP-15 ensures proper activation of downstream stress response pathways [1]. This process involves the small GTPase Rac1, leading to the activation of the heat shock transcription factor HSF1 [1] [2]. Furthermore, BGP-15 inhibits the initial acetylation of HSF1, which promotes its prolonged binding to DNA and enhances the expression of protective heat shock proteins like Hsp72 [1] [3].
Beyond HSP Co-induction: Additional key mechanisms contribute to BGP-15's cytoprotective effects. It is a recognized PARP-1 inhibitor; inhibiting this enzyme conserves cellular energy (NAD+), reduces oxidative stress, and prevents cell death [3]. The drug also accumulates within mitochondria, where it helps maintain membrane potential and specifically reduces the production of reactive oxygen species (ROS) at complex I-III of the electron transport chain, without acting as a direct antioxidant [4]. In the heart, its protective effects against failure and atrial fibrillation are linked to enhanced phosphorylation of the Insulin-like Growth Factor 1 Receptor (IGF-1R), a key pro-survival pathway in cardiac tissue [5].
The following diagram illustrates the interconnected signaling pathways activated by BGP-15.
To evaluate the pharmacological potential of BGP-15, its effects have been tested across a wide range of experimental models. Key quantitative findings from these studies are consolidated in the table below.
| Pharmacological Effect | Key Quantitative Findings | Experimental Model |
|---|---|---|
| Counteracts Metabolic Side-Effects of Antipsychotics | Prevented olanzapine-induced insulin resistance in humans; abolished clozapine-induced weight gain and insulin resistance in rats. | Human clinical trial, Wistar rats, 3T3-L1 adipocytes [6] [7] |
| Improves Insulin Sensitivity | 200 mg & 400 mg doses significantly increased whole-body insulin sensitivity (M-value) in insulin-resistant patients over 4 weeks. | Human clinical trial (randomized, double-blind, placebo-controlled) [8] |
| Protects Against Heart Failure & Atrial Fibrillation | Attenuated atrial enlargement, improved cardiac function (fractional shortening), and reduced arrhythmic episodes in HF+AF mouse model. | Transgenic mouse models of heart failure and atrial fibrillation [5] |
| Mitochondrial Protection & Reduced ROS | Protected against H₂O₂-induced mitochondrial depolarization; reduced mitochondrial ROS production at complexes I-III. | Isolated rat liver mitochondria, WRL-68, H9c2, U-251 MG cell lines [4] |
| Chemo- and Neuroprotection | Alleviated cisplatin- or taxol-induced peripheral neuropathy; protected against cisplatin-induced nephrotoxicity. | Wistar rats, Sprague-Dawley rats [3] |
Detailed methodologies for some of the pivotal experiments include:
Hyperinsulinemic-Euglycemic Clamp (Human Clinical Trial): In a proof-of-concept randomized double-blind trial, insulin-resistant, nondiabetic patients received 200 mg or 400 mg BGP-15 daily for 28 days [8]. Insulin sensitivity was primarily assessed using the hyperinsulinemic-euglycemic clamp technique, the gold standard method. This procedure involves infusing insulin at a constant rate while simultaneously infusing glucose to maintain blood sugar at a normal level (euglycemia). The glucose infusion rate required to maintain euglycemia is a direct measure of whole-body insulin sensitivity (reported as the M-value) [8].
Glucose Clamp (Animal Study): To evaluate insulin sensitivity in rats treated with clozapine and BGP-15, a similar clamp procedure was used [6]. A catheter was inserted into the jugular vein for insulin infusion, and an arterial cannula was used for frequent blood sampling. Blood glucose was measured at 10-minute intervals and maintained at 5.5 ± 0.5 mmol/L by variable glucose infusion. The glucose infusion rate during the steady-state period was used to characterize insulin sensitivity [6].
In Vitro Adipocyte Fat Accumulation Assay: The effect of BGP-15 on intracellular fat accumulation was studied in 3T3-L1 adipocytes [6]. After adipogenic induction, cells were treated with clozapine (13 μM) with or without BGP-15. Cells were analyzed using flow cytometry by plotting forward scatter (FSC, indicating cell size) against side scatter (SSC, indicating internal granularity). Increased granularity (shift to R3/R4 regions) corresponds to higher fat content. BGP-15 was shown to block the lipogenic effects of clozapine in this assay [6].
BGP-15 represents a novel class of pharmaceutical agents acting through membrane-lipid therapy. Its ability to concurrently address metabolic dysfunction, oxidative stress, and cellular survival pathways makes it a compelling candidate for multiple therapeutic areas. Future clinical results will be crucial in determining its translation from the laboratory to the clinic.
BGP-15 is a nicotinic amidoxime derivative developed by Hungarian researchers at N-Gene Research Laboratories, initially investigated as an insulin-sensitizing agent but subsequently found to possess a remarkably diverse range of cytoprotective properties [1]. This small molecule drug candidate with a molecular weight of 351.272 g/mol has the chemical name (Z)-N'-(2-hydroxy-3-(piperidin-1-yl)propoxy)-3-pyridine-carboximidamide and demonstrates favorable water solubility (28 mg/mL at 25°C), making it highly suitable for pharmaceutical development [1]. BGP-15 has entered Phase II clinical trials for insulin resistance and has demonstrated an excellent safety profile in human studies, being well-tolerated across multiple clinical investigations [1] [2]. The compound represents a promising therapeutic agent with pleiotropic effects that extend far beyond its original indication, positioning it as a potential treatment for conditions ranging from cardiovascular diseases to chemotherapy-induced toxicity and metabolic disorders [1].
BGP-15 exhibits a unique multi-target mechanism of action that distinguishes it from conventional therapeutic agents, acting through several complementary pathways to exert its cytoprotective effects [1]:
Chaperone co-induction: BGP-15 inhibits the acetylation of heat shock factor 1 (HSF-1) and increases heat shock protein induction, particularly Hsp72, which plays a crucial role in cellular stress response and protein folding [1] [3]. This HSP co-induction activity enables cells to better withstand various stressors without directly initiating the stress response in healthy cells.
Membrane lipid therapy: Through its interaction with cholesterol-rich membrane domains, BGP-15 remodels lipid rafts and increases membrane fluidity, which is particularly important as stiff membranes limit cellular stress responses [1] [3]. Molecular dynamics simulations demonstrate that BGP-15 partitions into sphingomyelin-cholesterol membranes and localizes at the water-lipid interface, modifying membrane organization and potentially influencing membrane-based signaling platforms [3].
PARP-1 inhibition: BGP-15 functions as a poly(ADP-ribose) polymerase 1 (PARP-1) inhibitor, reducing poly-ADP-ribosylation and protecting cells from oxidative stress-induced death [1] [4]. This inhibition also contributes to reduced mitochondrial ROS production and decreased inflammatory signaling through modulation of NF-κB pathways [4].
Insulin signaling enhancement: The compound improves insulin sensitivity through multiple pathways, including inhibition of c-Jun N-terminal kinase (JNK), which otherwise phosphorylates the insulin receptor substrate and impairs insulin signaling [1]. BGP-15 also moderately increases AKT levels, a key signaling factor in the insulin pathway that promotes glucose uptake and cell survival [1].
Mitochondrial protection: BGP-15 enhances mitochondrial quality control by promoting fusion processes through upregulation of OPA1 and mitofusins, inhibiting excessive mitochondrial fission, and activating mitochondrial biogenesis, thereby improving energy production and cellular viability [5].
Table 1: Molecular Mechanisms of BGP-15 and Their Therapeutic Implications
| Mechanism | Molecular Targets | Biological Consequences | Therapeutic Applications |
|---|---|---|---|
| Chaperone co-induction | HSF-1, Hsp72 | Enhanced protein folding, cellular stress resistance | Insulin resistance, neurodegenerative diseases |
| PARP inhibition | PARP-1 | Reduced oxidative stress, decreased inflammation | Cardiotoxicity, ischemia-reperfusion injury |
| Membrane remodeling | Cholesterol-rich domains | Increased membrane fluidity, optimized signaling | Cellular stress response, metabolic disorders |
| Insulin signaling | JNK, AKT, insulin receptor | Improved glucose uptake, reduced insulin resistance | Diabetes, metabolic syndrome |
| Mitochondrial quality control | OPA1, MFN1/2, DRP1 | Enhanced energy production, reduced fragmentation | Heart failure, oxidative stress conditions |
The following diagram illustrates the integrated signaling pathways through which BGP-15 exerts its multi-target effects:
> Fig. 1: Integrated signaling pathways of BGP-15 - The multi-target mechanism of BGP-15 involves membrane remodeling, HSP induction, insulin sensitization, and mitochondrial protection.
The pleiotropic mechanisms of BGP-15 translate into diverse pharmacological effects across multiple organ systems and disease states, supported by extensive preclinical research:
BGP-15 demonstrates significant insulin-sensitizing effects in both genetic and diet-induced models of insulin resistance [1] [6]. In clinical studies, BGP-15 administered at 200 mg and 400 mg daily doses for 28 days significantly improved insulin sensitivity in human subjects [6]. The compound also effectively counteracts metabolic side effects associated with atypical antipsychotic medications, particularly olanzapine-induced weight gain and insulin resistance, where it demonstrated superiority to conventional oral antidiabetics like rosiglitazone and metformin in preclinical models [7]. This positions BGP-15 as a promising adjuvant therapy for managing metabolic disturbances in psychiatric treatment.
BGP-15 exhibits multi-faceted cardioprotective properties across various disease models:
Heart failure and hypertension: In spontaneously hypertensive rats (SHR), BGP-15 (25 mg/kg/day for 18 weeks) preserved systolic and diastolic cardiac function, decreased interstitial collagen deposition, and attenuated cardiomyocyte hypertrophy [8]. These benefits were associated with decreased activity of TGFβ/Smad signaling and enhanced mitochondrial biogenesis [8].
Arrhythmia prevention: BGP-15 demonstrates significant antiarrhythmic properties in telemetry-implanted rat models, suppressing ventricular arrhythmia incidence following isoproterenol challenge and increasing vagally-mediated heart rate variability parameters (RMSSD, SD1, and HF%), indicating improved autonomic balance [2]. In isolated canine cardiomyocytes, BGP-15 prevented isoproterenol-induced aftercontractions, suggesting direct antiarrhythmic effects at the cellular level [2].
Diastolic dysfunction: In Goto-Kakizaki rats with diabetic cardiomyopathy, BGP-15 delayed the onset of diastolic dysfunction and improved ventricular relaxation, potentially through enhanced phosphorylation of phospholamban and subsequent improvement in SERCA activity [2].
BGP-15 demonstrates significant protective effects against chemotherapy-induced toxicities:
Cardiotoxicity mitigation: In imatinib-induced cardiotoxicity models, BGP-15 co-administration (10 mg/kg/day) effectively reduced inflammatory responses by decreasing NF-κB/p65 activation, pro-inflammatory cytokines (IL-6, IL-1β, IL-18), and HMGB1 expression, while simultaneously enhancing antioxidant defenses through Nrf2 and HO-1 pathways [4].
Neuroprotection: BGP-15 provides protection against cisplatin or taxol-induced peripheral neuropathy, potentially through its PARP-inhibitory and mitochondrial protective effects [1].
Nephroprotection: The compound exhibits protective effects against cisplatin-induced nephrotoxicity, expanding its utility as an adjuvant in oncology therapeutics [1].
BGP-15 enhances mitochondrial quality control through multiple mechanisms, promoting mitochondrial fusion via upregulation of OPA1 and mitofusins while inhibiting excessive fission [5]. In neonatal rat cardiomyocytes under oxidative stress (150 μM H₂O₂), BGP-15 treatment (50 μM) maintained mitochondrial integrity, preserved mitochondrial DNA, and enhanced de novo biogenesis, supporting sustained energy production in stressed cells [5]. These mitochondrial protective effects underlie many of BGP-15's therapeutic benefits across various disease models.
Table 2: Documented Efficacy of BGP-15 in Preclinical Disease Models
| Disease Model | Species | Dose | Key Effects | Reference |
|---|---|---|---|---|
| Insulin resistance | Human (Phase II) | 200-400 mg/day | Improved insulin sensitivity | [6] |
| Hypertension-induced heart failure | SHR rats | 25 mg/kg/day (18 wks) | Preserved cardiac function, reduced fibrosis, enhanced mitochondrial biogenesis | [8] |
| Isoproterenol-induced arrhythmias | Rat | 40-160 mg/kg | Suppressed ventricular arrhythmias, improved HRV | [2] |
| Diabetic cardiomyopathy | Goto-Kakizaki rats | Not specified | Improved diastolic function | [2] |
| Imatinib-induced cardiotoxicity | Rat | 10 mg/kg/day (2 wks) | Reduced inflammation, enhanced antioxidant defenses | [4] |
| Olanzapine-induced metabolic effects | Rat | Not specified | Prevented weight gain, insulin resistance | [7] |
| Oxidative stress in cardiomyocytes | Neonatal rat cells | 50 μM (0.5 hrs) | Maintained mitochondrial integrity and function | [5] |
BGP-15 has been extensively studied in various cell culture systems that model different disease states and permit mechanistic investigations:
Cardiomyocyte studies: Neonatal rat ventricular myocytes (NRVM) isolated from 1-3-day-old Wistar rats using enzymatic digestion (papain and thermolysin) are maintained in DMEM with cardiomyocyte growth supplements [5]. These cultures are typically treated with BGP-15 (50 μM) for 30 minutes prior to oxidative stress induction with H₂O₂ (150 μM) to evaluate mitochondrial protection and cytoprotective effects [5].
Insulin signaling research: L6 myotubes (rat skeletal muscle cells) serve as a validated model for studying glucose uptake mechanisms and insulin signaling pathways [1]. These cells allow investigation of BGP-15's effects on glucose transport and insulin receptor signaling.
Mitochondrial function assessment: WRL-68 (hepatocyte-derived), C2C12 (mouse myoblast), A549 (human lung adenocarcinoma), and H9c2 (rat heart myoblast) cell lines are utilized for evaluating mitochondrial ROS production, membrane potential, and fragmentation [1]. These models have demonstrated BGP-15's ability to reduce mitochondrial ROS production and preserve mitochondrial membrane potential under stress conditions.
Various animal models have been employed to evaluate BGP-15's efficacy across different pathological conditions:
Cardiovascular studies: Spontaneously hypertensive rats (SHR) at 15 months of age are treated with BGP-15 (25 mg/kg/day in drinking water) for 18 weeks to evaluate long-term effects on hypertension-induced heart failure [8]. Cardiac function is monitored via transthoracic echocardiography under light isoflurane anesthesia, assessing parameters including LV dimensions, wall thickness, ejection fraction, and diastolic function indices (E/A, E/E') [8].
Metabolic studies: Zucker obese rats (genetic model of obesity with insulin resistance) and Goto-Kakizaki rats (non-obese type 2 diabetes model) receive BGP-15 to evaluate insulin-sensitizing effects [1]. Insulin sensitivity is assessed through hyperinsulinemic-euglycemic clamps or oral glucose tolerance tests.
Toxicology models: Wistar rats treated with cisplatin or taxol with and without BGP-15 co-administration evaluate neuroprotective and nephroprotective effects through histological analysis and functional assessments [1].
Electrophysiological studies: Radiotelemetry transmitters implanted in rats allow continuous ECG monitoring in conscious, unrestrained animals to assess BGP-15's effects on heart rate variability and arrhythmia susceptibility under beta-adrenergic stimulation with isoproterenol [2].
The following diagram illustrates the experimental workflow for evaluating BGP-15 in cardiovascular disease models:
> Fig. 2: Experimental workflow for BGP-15 evaluation - Comprehensive assessment methodologies include in vitro cardiomyocyte studies, in vivo hypertensive models, and electrophysiological monitoring.
BGP-15 has progressed to Phase II clinical trials for insulin resistance, demonstrating favorable safety and tolerability profiles in human studies [1] [2]. Current research explores expanded therapeutic applications and formulation development:
Topical formulations: Recent studies have developed BGP-15-containing creams (10% concentration) using various penetration enhancers including sucrose esters, Labrasol, and Cremophor derivatives to investigate potential anti-inflammatory and photoprotective effects [9]. These o/w emulsion formulations undergo comprehensive characterization including texture analysis, in vitro release studies using Franz diffusion chambers, and biocompatibility assessment on HaCaT keratinocytes [9].
Dose-ranging studies: Telemetry-implanted rat models demonstrate that BGP-15 doses ranging from 40-160 mg/kg effectively counteract ischemic ECG signs and QTc prolongation induced by isoproterenol without altering normal ECG waveforms [2]. These findings support further dose optimization for specific clinical applications.
Specialized applications: Emerging research explores novel applications for BGP-15, including its use as a protective agent in sperm cryopreservation, where it improves post-thaw sperm quality and reduces oxidative damage in goat models at optimal concentrations of 100 μM [10].
BGP-15 exerts cytoprotective effects through several interconnected mechanisms. The table below summarizes its key molecular actions.
| Mechanism | Functional Outcome | Key References |
|---|---|---|
| PARP-1 Inhibition | Reduces energy depletion and protects against oxidative stress-induced cell death. | [1] [2] |
| Heat Shock Protein (HSP) Co-induction | Enhances cellular stress response; increases Hsp72 levels by inhibiting HSF-1 acetylation. | [1] [2] |
| Reduction of Mitochondrial ROS | Accumulates in mitochondria, stabilizes membrane potential, and reduces ROS production at complexes I-III. | [3] [4] |
| JNK and p38 MAPK Inhibition | Reduces stress kinase signaling, decreases inflammation, and improves insulin receptor signaling. | [5] [1] |
| Activation of Pro-survival Pathways | Increases phosphorylation of Akt and IGF-1R, promoting cell survival and growth. | [5] [6] |
| Membrane Fluidity Remodeling | Alters organization of lipid rafts, improving cellular stress response and signal transduction. | [1] [2] |
These mechanisms collectively contribute to BGP-15's protective effects across various disease models. The diagram below illustrates the interconnected nature of these pathways.
BGP-15 acts through multiple pathways to promote cell survival and metabolic function.
BGP-15 demonstrates efficacy in diverse preclinical disease models. The table below summarizes its protective effects and key quantitative findings.
| Disease Model | Experimental System | Key Findings with BGP-15 Treatment | Reference |
|---|---|---|---|
| Heart Failure & Atrial Fibrillation | Transgenic mouse model (HF+AF) | Reduced arrhythmia episodes; Improved cardiac function (FS: ~25% to ~35%); Attenuated atrial enlargement; Increased pIGF1R. | [6] |
| Hypertension-Induced Heart Failure | Spontaneously Hypertensive Rats (SHR) | Preserved systolic/diastolic function; Decreased interstitial collagen; Prevented cardiomyocyte hypertrophy; Enhanced mitochondrial biogenesis. | [5] [7] |
| Oxidative Stress & Inflammation | Cell cultures (WRL-68, H9c2, U-251) & isolated rat liver mitochondria | Attenuated ROS-induced mitochondrial depolarization; Reduced mitochondrial ROS production; Protected against H₂O₂-induced cell death (apoptosis/necrosis). | [3] [4] |
| Diabetic Cardiomyopathy | Goto-Kakizaki rats (Type 2 diabetes model) | Improved diastolic dysfunction. | [1] [2] |
| Chemotherapy-Induced Toxicity | Animal models (cisplatin, taxol, imatinib) | Neuroprotective against peripheral neuropathy; Cardioprotective; Nephroprotective. | [1] [2] |
To evaluate BGP-15's effects in heart failure models, researchers typically follow these key methodological steps.
This protocol is based on an 18-week study using spontaneously hypertensive rats (SHRs) [7].
This protocol is used to investigate BGP-15's direct effects on mitochondria [3] [4].
BGP-15 exerts its effects through several key mechanisms, which are summarized in the table below.
| Mechanism of Action | Biological Consequence | Potential Therapeutic Application |
|---|---|---|
| Activates mitochondrial fusion [1] | Stabilizes mitochondrial membranes, reduces oxidative stress, prevents cell death | Mitochondria-related diseases, pulmonary arterial hypertension |
| Induces heat shock proteins (HSPs) [2] [3] | Enhances cellular stress resistance, protects against proteotoxicity | Neurodegenerative diseases (e.g., Huntington's disease), general cytoprotection |
| Remodels plasma membrane rafts [3] | Activates stress signal transduction (e.g., Rac1, HSF1), promotes HSP expression | "Membrane-lipid therapy" for protein-misfolding diseases |
| Improves insulin sensitivity [4] [5] | Counteracts insulin resistance and weight gain | Metabolic side effects of atypical antipsychotics, type 2 diabetes |
These mechanisms contribute to its protective effects across various animal models of human disease.
| Disease Model | Key Observed Effects of BGP-15 |
|---|---|
| Heart Failure (Hypertension-induced in rats) [6] | Preserved systolic/diastolic function; reduced interstitial fibrosis; decreased cardiomyocyte hypertrophy; enhanced mitochondrial biogenesis; increased Akt/Gsk3β signaling |
| Metabolic Dysfunction (Antipsychotic-induced in rats) [4] [5] | Prevented insulin resistance; counteracted weight gain |
| Pulmonary Arterial Hypertension [1] | Protected lung structure; activated mitochondrial fusion in vivo |
| Polyglutamine Disease (in C. elegans) [2] | Ameliorated paralysis; reduced protein aggregates; delayed aging acceleration |
To help you evaluate or replicate these findings, here are the methodologies from two key pre-clinical studies.
This study investigated the cardioprotective effects of BGP-15.
The experimental workflow for this study is outlined below.
Experimental workflow for the 18-week heart failure study in SHR rats.
These are the specific methods used to analyze the outcomes in the heart failure model.
BGP-15's cytoprotective effects are mediated through its influence on multiple interconnected signaling pathways, which can be visualized in the following diagram.
Integrated view of BGP-15's multi-target mechanism of action, based on current research.
The available evidence strongly supports BGP-15 as a promising pleiotropic drug candidate. Its unique mechanism targeting cellular membranes and stress responses offers a novel therapeutic strategy for complex diseases like heart failure, metabolic disorders, and neurodegenerative conditions.
BGP-15 is a nicotinic acid amidoxime derivative with a molecular weight of 351.27 g/mol (as free base) and good water solubility (28 mg/mL). It is a multi-target drug candidate with several documented mechanisms of action [1]:
The table below summarizes key quantitative findings from preclinical studies:
| Effect/Disease Model | Experimental System | Dosage/Concentration | Key Outcome(s) | Source |
|---|---|---|---|---|
| Negative Inotropy | Human right atrial myocardium (pace) | 10 µM - 300 µM | Concentration-dependent reduction in contractile force; maximal effect comparable to propranolol, but lower potency. Effect stronger in tissue from diabetic patients. | [7] |
| Heart Failure & Atrial Fibrillation | Transgenic mouse model (HF+AF) | 15 mg/kg/day (p.o., 4 weeks) | Attenuated atrial enlargement; reduced lung weight; improved fractional shortening; reduced arrhythmia episodes. | [4] |
| Antiarrhythmic | Telemetry-implanted rat (ISO-induced) | 40-160 mg/kg (p.o.) | Counteracted ISO-induced ST-segment depression and QTc prolongation; suppressed ventricular arrhythmia incidence. | [8] |
| Mitochondrial Protection | Isolated rat liver mitochondria | 50 µM | Reduced ROS production at mitochondrial complexes I-III. Accumulated inside mitochondria. | [6] |
| Hypertension-induced HF | Spontaneously Hypertensive Rats (SHR) | 25 mg/kg/day (p.o., 18 weeks) | Preserved mitochondrial ultrastructure; enhanced mitochondrial fusion (increased OPA1, MFN2); reduced plasma BNP. | [5] |
| Muscle Regeneration | Cryolesioned mouse soleus muscle | 15 mg/kg/day (i.p., 10 days) | Prevented reduction in specific tetanic force and fatigue resistance; increased expression of e-MyHC, MyHC-II, MyHC-I, and HSP70. | [9] |
| Insulin Sensitization | Insulin-resistant GK rats | 20 mg/kg (p.o., 5 days) | Increased glucose infusion rate by 71% compared to control. | [2] |
1. Protocol: Assessing Negative Inotropic Effect on Human Atrial Myocardium [7]
2. Protocol: Evaluating Antiarrhythmic Effect In Vivo [8]
3. Protocol: Mitochondrial ROS Production Assay [6]
The following diagram summarizes the key molecular pathways modulated by BGP-15:
This overview consolidates the current understanding of BGP-15 as a promising multi-target agent. Its favorable safety profile in human trials underscores its potential for therapeutic development in areas like metabolic syndrome, heart failure, and muscular dystrophy [1] [4].
BGP-15 (O-[3-piperidino-2-hydroxy-1-propyl]-nicotinic acid amidoxime dihydrochloride) represents an emerging class of mitochondria-targeting compounds with pleiotropic cytoprotective effects. Originally identified as an insulin-sensitizing agent, BGP-15 has demonstrated significant potential in modulating mitochondrial quality control processes, particularly mitochondrial biogenesis—the process by which cells generate new mitochondrial components and increase mitochondrial mass. This technical review comprehensively examines the molecular mechanisms, experimental evidence, and therapeutic implications of BGP-15-mediated mitochondrial biogenesis, providing researchers and drug development professionals with a foundational resource for understanding this promising compound's mechanism of action and applications.
The significance of BGP-15 in mitochondrial medicine stems from its unique ability to target multiple aspects of mitochondrial dysfunction, which underpins numerous pathological conditions including heart failure, metabolic diseases, and chemotherapy-induced toxicity. As a hydroxylamine derivative with niacin-based structure, BGP-15 possesses a unique pharmacological profile that distinguishes it from other mitochondrial agents, acting simultaneously on mitochondrial dynamics, oxidative stress response, and energy metabolism pathways through both direct and indirect mechanisms.
BGP-15 exerts its effects on mitochondrial biogenesis through several interconnected molecular mechanisms, with a particularly significant role in enhancing mitochondrial biogenesis through multiple signaling pathways:
PARP-1 Inhibition: BGP-15 functions as a poly(ADP-ribose) polymerase-1 inhibitor, reducing PARP-1 overactivation which consumes cellular NAD+ pools. By preserving NAD+ levels, BGP-15 supports sirtuin activity, particularly SIRT1, which deacetylates and activates PGC-1α—the master regulator of mitochondrial biogenesis [1] [2]. This NAD+-SIRT1-PGC-1α axis represents a fundamental mechanism through which BGP-15 enhances mitochondrial biogenesis and function.
Enhanced Mitochondrial Dynamics: Research demonstrates that BGP-15 promotes a shift toward mitochondrial fusion over fission by increasing expression of fusion proteins MFN1, MFN2, and OPA1 while decreasing fission protein DRP1 activity. This fusion-prone state supports the formation of an interconnected mitochondrial network that is more efficient and less susceptible to autophagic removal [3]. The resulting mitochondrial elongation provides a structural basis for enhanced cellular energy production and viability under stress conditions.
Activation of Pro-Survival Pathways: BGP-15 enhances Akt/Gsk3β signaling, a crucial pathway for cell survival and mitochondrial function. Phosphorylated Akt promotes mitochondrial biogenesis through both direct mechanisms and by inhibiting GSK3β, which otherwise suppresses mitochondrial function. This pathway intersects with the PKA-CREB axis, further amplifying PGC-1α expression and subsequent mitochondrial biogenesis [4].
BGP-15 demonstrates significant antioxidant capacity through multiple mechanisms that indirectly support mitochondrial biogenesis:
Nrf2 Pathway Activation: BGP-15 treatment significantly increases expression and activity of nuclear factor erythroid 2-related factor 2, a transcription factor that regulates antioxidant response elements. This leads to upregulation of downstream antioxidants including heme oxygenase-1, creating a cellular environment conducive to mitochondrial biogenesis by reducing oxidative damage to mitochondrial components [1].
Inflammatory Pathway Regulation: BGP-15 effectively suppresses NF-κB signaling, a master regulator of inflammation. By reducing NF-κB activation, BGP-15 decreases expression of pro-inflammatory cytokines including IL-6, IL-1β, and IL-18, and reduces inflammatory cell infiltration as evidenced by decreased myeloperoxidase activity [1]. This anti-inflammatory action helps preserve mitochondrial integrity against inflammatory assault.
MAPK Pathway Modulation: BGP-15 increases expression and activity of mitogen-activated protein kinase phosphatase-1, which dephosphorylates and inactivates stress kinases p38 and JNK. This regulation of MAPK signaling reduces stress-induced mitochondrial fragmentation and apoptosis, creating a cellular environment that supports mitochondrial biogenesis [4].
Table 1: Quantitative Effects of BGP-15 on Mitochondrial Biogenesis and Function in Preclinical Models
| Experimental Model | Treatment Protocol | Key Mitochondrial Effects | Measured Outcomes | Citation |
|---|
| Spontaneously Hypertensive Rats (Heart Failure Model) | 25 mg/kg/day for 18 weeks | ↑ Mitochondrial mass in cardiomyocytes ↑ Mitochondrial biogenesis ↑ Fusion proteins (MFN1/2, OPA1) ↓ Fission protein DRP1 | • Preserved systolic/diastolic function • ↓ Fibrosis & hypertrophy • Enhanced Akt/Gsk3β signaling | [4] [3] | | Aged Zucker Diabetic Fatty Rats | 10 mg/kg/day for 52 weeks | ↑ Cytochrome c oxidase activity ↑ ATP synthase activity Improved mitochondrial ultrastructure | • Prevention of heart failure progression • ↓ Cardiac remodeling • Improved energy metabolism | [5] | | H9c2 Cardiomyocytes (Doxorubicin Toxicity) | 50 μM pretreatment | ↓ Mitochondrial ROS production Preserved mitochondrial membrane potential Improved cell viability (≈25-30%) | • ↓ LDH release (≈20-25% reduction) • Attenuated caspase-3 activation • Maintained ATP production | [6] | | Neonatal Rat Cardiomyocytes (Oxidative Stress) | 50 μM with H₂O₂ stress | Promoted mitochondrial fusion Enhanced mitophagy Maintained mtDNA integrity | • Preserved mitochondrial network • Improved cell survival under stress • Maintained respiratory function | [3] |
Table 2: Therapeutic Effects of BGP-15 Across Disease Models
| Disease Context | Model System | BGP-15 Benefits | Proposed Mechanism | Reference |
|---|---|---|---|---|
| Hypertensive Heart Failure | SHR rats | Preserved cardiac function, ↓ fibrosis, ↓ hypertrophy | Enhanced mitochondrial biogenesis, ↓ p38/JNK signaling, ↑ Akt survival pathway | [4] |
| Diabetic Cardiomyopathy | Zucker Diabetic Fatty rats | Prevented transition to heart failure, maintained diastolic function | Improved mitochondrial energy production, ↑ ATP synthase activity | [5] |
| Chemotherapy Cardiotoxicity | Doxorubicin-treated H9c2 cells | Improved cell viability, ↓ apoptosis, ↓ mitochondrial ROS | Mitochondrial membrane stabilization, ↓ oxidative damage | [6] |
| Chemotherapy Myopathy | Oxaliplatin-treated mice | Protected lean mass, ↓ muscle pathology, ↓ mitochondrial ROS | PARP inhibition, membrane stabilization, ↓ collagen deposition | [2] |
| Inflammatory Damage | Imatinib-induced cardiotoxicity | ↓ NF-κB, ↑ Nrf2/HO-1, ↓ pro-inflammatory cytokines | PARP-1 inhibition, antioxidant defense enhancement | [1] |
Animal Models and Dosing Protocols:
Functional and Structural Assessment:
Cell Culture Systems:
Mitochondrial Functional Assays:
BGP-15 demonstrates significant promise in addressing mitochondria-related cardiovascular pathologies through multiple mechanisms:
Heart Failure Management: In hypertensive heart failure models, BGP-15 treatment preserved both systolic and diastolic function by enhancing mitochondrial biogenesis and improving energy metabolism in cardiomyocytes. The compound significantly reduced characteristic pathological features including interstitial fibrosis and cardiomyocyte hypertrophy, suggesting potential application in preventing transition from compensated hypertrophy to heart failure [4].
Diabetic Cardiomyopathy: In ageing ZDF rats, BGP-15 treatment prevented the development of advanced heart failure and maintained diastolic function through improvement of mitochondrial respiratory chain function. Specifically, the compound enhanced cytochrome c oxidase activity and ATP synthase function, addressing the core mitochondrial deficiency in diabetic cardiomyopathy [5].
Chemotherapy-Induced Cardiotoxicity: BGP-15 protected against doxorubicin-induced cardiotoxicity in H9c2 cardiomyocytes by preserving mitochondrial membrane potential, reducing mitochondrial ROS production, and attenuating apoptosis. These effects position BGP-15 as a promising adjunct therapy in oncology to limit cardiovascular complications of anthracycline chemotherapy [6].
The applications of BGP-15 extend beyond cardiovascular medicine to other conditions characterized by mitochondrial dysfunction:
Insulin Resistance: Originally developed as an insulin-sensitizing agent, BGP-15 improves glucose metabolism through mechanisms that likely involve enhanced mitochondrial function in skeletal muscle and liver, though the precise pathways in metabolic tissues warrant further investigation [2].
Chemotherapy-Induced Myopathy: BGP-15 protected against oxaliplatin-induced skeletal muscle damage by reducing mitochondrial ROS production, preventing collagen deposition, and maintaining muscle fiber diameter. This suggests application in preserving physical function during chemotherapy [2].
Neurological Disorders: Emerging evidence indicates BGP-15 has neuroprotective effects in models of depression and Alzheimer's disease by improving mitochondrial quality control and reducing neuroinflammation, suggesting potential application in neurodegenerative and neuropsychiatric conditions [7].
BGP-15 activates multiple interconnected pathways that converge on enhanced mitochondrial biogenesis and function.
Comprehensive experimental workflow for evaluating BGP-15 effects on mitochondrial biogenesis in vivo and in vitro.
BGP-15 represents a promising therapeutic candidate with a unique mechanism centered on enhancement of mitochondrial biogenesis and function through multiple complementary pathways. The compound's ability to simultaneously modulate PARP-1 activity, NAD+ metabolism, mitochondrial dynamics, and oxidative stress response positions it as a multifaceted intervention for conditions characterized by mitochondrial dysfunction.
| Experimental Model | Treatment Regimen | Key Finding on PLB | Downstream & Functional Outcomes |
|---|---|---|---|
| Goto-Kakizaki (GK) Rats (Model of Diabetic Cardiomyopathy) [1] [2] | 12 weeks of treatment | ↑ Phosphorylation of PLB [1] | Improved diastolic function (e'/a', E/e', Tei-index); No significant change in glucose homeostasis [1] |
| Telemetry-Implanted Rats (under Isoproterenol stress) [3] | 2 weeks of treatment | Implicated in restoration of SERCA activity via PLB phosphorylation [3] | Improved diastolic function; Suppressed ventricular arrhythmias; Increased vagally-mediated HRV [3] |
| Spontaneously Hypertensive Rats (SHR) (Model of Hypertensive Heart Failure) [4] | 18 weeks (25 mg/kg/day) | -- (Not explicitly measured) -- | Preserved systolic/diastolic function; Reduced fibrosis; Enhanced mitochondrial biogenesis [4] |
| Transgenic Mouse Model (of Heart Failure & Atrial Fibrillation) [5] | 4 weeks (15 mg/kg/day) | -- (Not explicitly measured) -- | Increased phosphorylation of IGF-1R; Improved cardiac function; Reduced arrhythmic episodes [5] |
For researchers looking to replicate or build upon these findings, here are the methodologies from the key studies.
Animal Models and Treatment
Functional and Metabolic Assessment
Molecular Biology Techniques
BGP-15's effects on the heart are pleiotropic. The following diagram synthesizes the key signaling pathways involved, based on the available evidence.
Integrated signaling pathways of BGP-15 leading to improved cardiac function
BGP-15 represents a promising multi-target drug candidate for treating heart failure and diabetic cardiomyopathy, primarily by targeting impaired calcium handling via phospholamban phosphorylation. Its efficacy across diverse disease models and its excellent safety profile in early human trials underscore its significant therapeutic potential [1] [5].
Future research should prioritize confirming the direct causal link between its molecular actions and functional improvements in human tissues and designing clinical trials for patient populations with high unmet need, such as those with heart failure with preserved ejection fraction (HFpEF).
BGP-15, a hydroxylamine derivative, exerts its primary protective effect by enhancing the phosphorylation and thereby the activation of the IGF1R, a key cell survival receptor [1] [2]. Contrary to initial hypotheses, this action is independent of heat-shock protein 70 (HSP70) induction and does not require the canonical PI3K-Akt signaling pathway, which is often defective in aged or diseased hearts [1] [2].
The diagram below illustrates the core mechanism of BGP-15 action and its functional consequences.
Core BGP-15 mechanism and functional consequences.
The protective effects of BGP-15, mediated through IGF1R phosphorylation, have been quantified in multiple experimental models, from murine studies to human tissue assays.
Table 1: Functional Outcomes of BGP-15 Treatment in Preclinical Models
| Experimental Model | Key Parameter Measured | Result with BGP-15 | Citation |
|---|---|---|---|
| Mouse HF+AF Model | Atrial size | Attenuated increase | [2] |
| Lung weight (congestion) | Reduced | [2] | |
| Cardiac fractional shortening | Improved (~25% to ~48%) | [2] | |
| Arrhythmic episodes | Significant reduction | [2] | |
| Human Right Atrial Trabeculae | Contractile force (under ISO stimulation) | Negative inotropic effect | [3] |
| SHR Rat HF Model | Interstitial collagen deposition | Decreased | [4] |
| Mitochondrial biogenesis | Enhanced | [4] |
Table 2: Molecular-Level Changes with BGP-15 Treatment
| Experimental Context | Molecular Target | Change with BGP-15 | Citation |
|---|---|---|---|
| Mouse HF+AF Model Atrial Tissue | IGF1R Phosphorylation | Increased | [1] [2] |
| Human Atrial Appendages (AF patients) | IGF1R Phosphorylation | ~60% lower in AF vs. sinus rhythm | [2] |
| Senescent Osteoblasts (Exendin-4 study, reference for pathway) | p-PI3K / p-Akt | Increased (downstream of IGF-1R) | [5] |
| SHR Rat Heart Tissue | p-Akt / p-GSK3β | Increased | [4] |
| p-p38 / p-JNK | Decreased | [4] |
For researchers aiming to replicate or build upon these findings, here are the methodologies for key experiments.
Protocol 1: In Vivo Efficacy Testing in a Murine HF+AF Model This protocol is adapted from the foundational study by Sapra et al. (2014) [2].
Protocol 2: Ex Vivo Contractility Assay on Human Myocardium This protocol, based on the study by Onodi et al. (2020), assesses the direct functional impact of BGP-15 on human heart tissue [3].
Protocol 3: Molecular Pathway Analysis via Western Blotting This standard protocol is crucial for confirming the mechanism of action [2] [4].
The following diagram integrates BGP-15's action on IGF1R with the broader signaling network it influences, based on evidence from multiple studies.
Integrated view of BGP-15's effects on cellular signaling.
The unique mechanism of BGP-15 offers distinct therapeutic potential. Its ability to enhance IGF1R phosphorylation and activate protective pathways, even in the context of failed canonical growth factor signaling, makes it a compelling candidate for conditions like age-related heart failure and atrial fibrillation [1] [2]. Furthermore, its safety profile from previous human trials for insulin sensitization could facilitate repurposing and accelerate clinical development [1] [2].
Future research should focus on:
BGP-15 (O-[3-piperidino-2-hydroxy-1-propyl]-nicotinic acid amidoxime dihydrochloride) represents a novel therapeutic candidate with multimodal mechanisms of action including p38 MAPK inhibition, PARP-1 suppression, and mitochondrial protection. Originally identified as an insulin-sensitizing agent, BGP-15 has demonstrated potent cytoprotective effects across diverse preclinical models of cardiovascular disease, chemotherapy-induced toxicity, and metabolic disorders. This comprehensive technical review synthesizes current scientific evidence regarding BGP-15's inhibition of p38 MAPK signaling pathways, detailing molecular mechanisms, quantitative effects, experimental methodologies, and potential therapeutic applications. The compound exhibits a favorable safety profile in early-stage clinical trials for insulin resistance, positioning it as a promising candidate for drug development. Researchers should note that while BGP-15 significantly suppresses p38 MAPK activation in response to various stressors, its precise molecular target remains incompletely characterized, presenting both a challenge and opportunity for further investigation.
BGP-15 is a hydroxylamine derivative with a molecular weight of 351.27 g/mol and high water solubility that facilitates both in vitro and in vivo administration [1]. The compound was initially developed as an insulin-sensitizing agent with demonstrated efficacy in human Phase II clinical trials for insulin resistance [2]. During preclinical investigations, researchers discovered its broad cytoprotective properties, including potent anti-inflammatory, antioxidant, and mitochondrial-stabilizing effects across various disease models [3] [2]. BGP-15's pleiotropic mechanisms encompass PARP-1 inhibition, heat shock protein co-induction (particularly HSP72), and modulation of key stress-responsive signaling pathways including p38 MAPK and JNK [4] [2] [1]. The compound has never received full regulatory approval for clinical use but has accumulated substantial preclinical evidence supporting its potential therapeutic utility in cardio-oncology, chemotherapy-induced toxicity mitigation, and heart failure management.
BGP-15 exhibits a multimodal mechanism of action, simultaneously targeting several critical cellular processes and signaling pathways:
PARP-1 Inhibition: BGP-15 functions as a poly(ADP-ribose) polymerase-1 inhibitor, reducing PARP-1 overactivation under oxidative stress conditions [4] [1] [5]. This inhibition preserves cellular NAD+ and ATP pools, preventing energy crisis-induced cell death [4]. Recent research demonstrates that BGP-15 effectively diminishes chemotherapy-induced PARP1 concentration increases by approximately 57% in cardiac tissue [5].
p38 MAPK and JNK Suppression: BGP-15 significantly inhibits stress-activated protein kinases, particularly p38 MAPK and JNK, under various pathological conditions [4] [3]. This suppression occurs upstream in the signaling cascade, preventing the phosphorylation and activation of these kinases in response to oxidative stress, inflammatory stimuli, and cellular damage [4] [3] [6].
Mitochondrial Stabilization: BGP-15 accumulates in mitochondria and protects against oxidative stress-induced mitochondrial membrane depolarization, reduces mitochondrial ROS production at complex I-III, and enhances mitochondrial biogenesis [7] [2]. The compound promotes mitochondrial fusion processes through upregulation of MFN1, MFN2, and OPA1 proteins while inhibiting fission mediated by DRP1 [7].
Akt Activation Enhancement: BGP-15 promotes phosphorylation of Akt at Ser473, enhancing pro-survival signaling pathways that counteract stress-induced apoptosis [4] [3]. This Akt activation works synergistically with p38 MAPK inhibition to promote cell survival under stress conditions.
The following diagram illustrates the key molecular pathways modulated by BGP-15 in response to cellular stress:
BGP-15 modulates multiple signaling pathways to counteract cellular stress. Red elements indicate inhibition or detrimental processes, while green elements indicate activation or protective processes.
BGP-15 demonstrates dose-dependent inhibition of p38 MAPK phosphorylation and activity across multiple experimental models. The tables below summarize key quantitative findings from peer-reviewed studies:
Table 1: BGP-15-Mediated p38 MAPK Inhibition in Cardiac Models
| Disease Model | Treatment Protocol | p38 MAPK Reduction | Functional Outcomes | Source |
|---|---|---|---|---|
| Imatinib-induced cardiotoxicity | 200 μM in perfused heart | Significant suppression of phosphorylation | Improved ATP levels, reduced oxidative damage | [4] |
| Hypertension-induced heart failure | 25 mg/kg/day for 18 weeks (SHR rats) | Decreased phosphorylation activity | Preserved systolic function, reduced fibrosis | [3] |
| Oxidative stress (H₂O₂) in cardiomyocytes | 50 μM for 30 minutes | Altered phosphorylation state | Enhanced mitochondrial fusion, reduced fission | [7] |
Table 2: BGP-15 Effects on p38 MAPK in Non-Cardiac Models
| Experimental System | Treatment Conditions | Observed Effects on p38 | Downstream Consequences | Source |
|---|---|---|---|---|
| Skeletal muscle stem cells | 10 μM SB202190 (p38i) during isolation | Inhibition preserved PAX7+ stem cells | Enhanced engraftment potential | [8] |
| Irinotecan-induced myopathy | 15 mg/kg adjuvant therapy | Signaling modulation implied | Protected muscle mass/function | [9] |
| Oxidative stress in WRL-68 cells | 50 μM pretreatment | Reduced stress-induced activation | Attenuated mitochondrial ROS production | [2] |
The effects of BGP-15 on p38 MAPK signaling demonstrate tissue-specific and stressor-dependent characteristics:
Temporal Dynamics: p38 MAPK inhibition occurs rapidly, with effects observed within 30 minutes of treatment in cell culture models [7] [2], while chronic animal studies show sustained suppression over 18-week treatment periods [3].
Pathway Crosstalk: BGP-15 simultaneously modulates multiple interconnected pathways, creating a coordinated protective signaling environment. The compound suppresses p38 MAPK and JNK while enhancing Akt phosphorylation and mitochondrial biogenesis factors [4] [3].
Dose-Response Relationship: Effective concentrations range from 50-200 μM in vitro to 15-25 mg/kg/day in vivo, with higher doses typically required for robust p38 MAPK inhibition under severe stress conditions [4] [7] [9].
Cell Culture Models:
Treatment Protocol:
p38 MAPK Activity Measurement:
Isolated Heart Studies (Langendorff System):
Chronic Animal Models:
Tissue Processing and Analysis:
BGP-15 demonstrates significant cardioprotective effects against multiple chemotherapeutic agents:
Imatinib-Induced Cardiotoxicity: BGP-15 (200 μM) prevents imatinib-mediated depletion of high-energy phosphates (ATP and creatine phosphate) and reduces oxidative damage by suppressing p38 MAPK and JNK activation while enhancing Akt phosphorylation [4] [6]. Recent evidence indicates BGP-15 also attenuates imatinib-induced cardiac inflammation by reducing NF-κB activation and pro-inflammatory cytokines (IL-6, IL-1β, IL-18, MCP-1) while enhancing Nrf2-mediated antioxidant defenses [5].
Irinotecan-Induced Skeletal Myopathy: BGP-15 (15 mg/kg) adjuvant therapy protects against irinotecan-induced cachexia and muscle dysfunction, preserving lean body mass and muscle force production, though with potential concerns about extracellular matrix remodeling that requires further investigation [9].
Cisplatin Nephrotoxicity: BGP-15 (100-200 mg/kg) prevents cisplatin-induced acute renal failure without compromising antitumor efficacy, reducing ROS production and restoring high-energy phosphate levels [1].
In chronic hypertension-induced heart failure models, BGP-15 exhibits multifaceted cardioprotection:
Preserved Cardiac Function: BGP-15 treatment maintains both systolic and diastolic function in aging spontaneously hypertensive rats, demonstrated by echocardiographic assessment [3].
Anti-Fibrotic Effects: BGP-15 reduces interstitial collagen deposition and inhibits TGFβ/Smad signaling, thereby attenuating maladaptive cardiac remodeling [3].
Mitochondrial Biogenesis Enhancement: BGP-15 increases mitochondrial mass through activation of mitochondrial biogenesis pathways, supporting cellular energy production in failing hearts [3] [7].
Insulin Resistance: BGP-15 improves insulin sensitivity in both preclinical models and human clinical trials, potentially through HSP induction and mitochondrial stabilization [2].
Muscle Stem Cell Therapy: Pharmacological inhibition of p38 MAPK and JNK (using SB202190 and SP600125) preserves stemness markers in muscle stem cells during isolation, improving their engraftment potential for regenerative medicine applications [8].
Despite promising preclinical data, several critical research gaps remain:
Primary Molecular Target: The exact initial molecular target of BGP-15 remains unconfirmed, though multiple downstream effects are well-documented [2] [1]. Identification of direct binding partners would enhance drug development efforts.
Tissue-Specific Signaling Effects: The compound's impact on p38 MAPK signaling appears to vary across tissue types and pathological contexts, requiring more systematic investigation [4] [9].
Long-Term Safety Profile: While acute toxicity appears low, comprehensive chronic toxicity studies are lacking, particularly regarding potential effects on musculoskeletal integrity [9].
Clinical Translation: Most evidence remains preclinical, necessizing well-designed clinical trials specifically examining p38 MAPK inhibition as a therapeutic mechanism in human diseases.
Combination Therapy Potential: The efficacy of BGP-15 as an adjuvant with various chemotherapeutic agents warrants further exploration across different cancer types [4] [9].
BGP-15 (chemical name: O-[3-piperidino-2-hydroxy-1-propyl]-nicotinic amidoxime dihydrochloride) is a nicotinic amidoxime derivative with multiple cytoprotective properties that has shown promise in various research models. This small molecule (molecular weight: 351.27 g/mol) exhibits good water solubility (28 mg/mL at 25°C), making it suitable for cell culture applications. BGP-15 has been investigated for its potential therapeutic benefits in mitochondrial protection, oxidative stress reduction, and as an insulin sensitizer. Originally developed to alleviate side effects of cytostatic drugs, BGP-15 has since demonstrated efficacy in protecting against doxorubicin-induced cardiotoxicity, reducing mitochondrial reactive oxygen species (ROS) production, and attenuating inflammatory signaling pathways.
The primary mechanisms through which BGP-15 exerts its effects include: inhibition of poly(ADP-ribose) polymerase (PARP), co-induction of heat shock protein 70 (HSP70), preservation of mitochondrial membrane potential, reduction of mitochondrial ROS production, and inhibition of c-Jun N-terminal kinase (JNK) activation. BGP-15 has been found to accumulate in mitochondria, where it helps maintain mitochondrial integrity under stress conditions. Importantly, research indicates that BGP-15 does not function as a direct antioxidant but rather protects against oxidative stress-induced mitochondrial destabilization. These properties make BGP-15 a valuable research tool for investigating cellular stress response pathways and mitochondrial function in various disease models.
Table: BGP-15 Stock Solution Preparation Guidelines
| Parameter | Aqueous Solution | DMSO Solution |
|---|---|---|
| Solvent | Sterile distilled water | Cell culture grade DMSO |
| Concentration | 50 mM (17.56 mg/mL) | 50-100 mM |
| Sterilization | 0.2 μm filtration | 0.2 μm filtration (optional) |
| Storage Temperature | -20°C | -20°C |
| Maximum DMSO in Culture | N/A | ≤0.1% (v/v) |
Table: Key Parameters for Doxorubicin Cytoprotection Assay
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| BGP-15 Concentration | 50 μM | 50 μM | 50 μM |
| Pretreatment Time | 2 hours | 2 hours | 2 hours |
| Doxorubicin Concentration | 0.1 μM | 1 μM | 3 μM |
| Treatment Duration | 12 or 24 hours | 12 or 24 hours | 12 or 24 hours |
| Expected Viability Improvement | ~15-20% | ~20-25% | ~25-30% |
The following diagram illustrates the experimental workflow for assessing BGP-15 effects on mitochondrial function:
Table: Established BGP-15 Treatment Parameters Across Different Assays
| Assay Type | Cell Lines | BGP-15 Concentration | Treatment Duration | Key Findings |
|---|---|---|---|---|
| Cytoprotection | H9c2 cardiomyocytes | 50 μM | 2-24 hours | Improved cell viability by 15-30%; reduced LDH release by 5-8% [1] |
| Mitochondrial Membrane Potential | WRL-68, H9c2, U-251 | 50 μM | 4 hours | Attenuated H2O2- or LPS-induced depolarization [2] [3] |
| Mitochondrial ROS | WRL-68, H9c2, U-251 | 50 μM | 4 hours | Reduced mitochondrial superoxide production without direct antioxidant effects [2] [3] |
| Apoptosis Assay | H9c2 cardiomyocytes | 50 μM | 24 hours | Slight reduction in caspase-3 activation [1] |
| Isolated Mitochondria | Rat liver mitochondria | 50 μM | 10-30 minutes | Reduced ROS production at complex I-III [2] |
These optimized protocols provide standardized methods for investigating the cytoprotective effects of BGP-15 in cell culture models. The consistent 50 μM concentration across multiple studies demonstrates efficacy without cytotoxicity in various cell types. BGP-15 shows particular promise in cardioprotection research, mitochondrial disease modeling, and oxidative stress studies. The detailed methodologies for assessing cell viability, mitochondrial function, and ROS production enable researchers to systematically evaluate the compound's mechanisms of action.
The experimental parameters outlined here have been validated in peer-reviewed studies and can be adapted for investigation of BGP-15 in other disease models. Future research directions include exploring BGP-15's potential in neuroprotection, metabolic disorders, and as an adjuvant in chemotherapy. The combination of cytoprotective properties and favorable safety profile observed in human clinical trials makes BGP-15 a compelling candidate for further therapeutic development.
The tables below summarize the key pharmacological characteristics and major experimental findings for BGP-15.
Table 1: BGP-15 Pharmacological Profile
| Aspect | Description |
|---|---|
| Chemical Description | Nicotinic amidoxime derivative (hydroximic acid derivative) [1] [2] [3] |
| Primary Target | Poly(ADP-ribose) polymerase (PARP) inhibitor [1] [3] |
| Other Actions | Co-inducer of heat shock protein 70 (HSP70); enhances phosphorylation of Insulin-like Growth Factor 1 Receptor (IGF1R) [2] [4] [3] |
| Key Protective Effects | Attenuates chemotherapy-induced organ toxicity (nephro-, cardio-, neurotoxicity); protects against heart failure and atrial fibrillation; mitigates skeletal myopathy [1] [5] [2] |
| Notable Feature | Does not compromise the anti-tumor efficacy of co-administered chemotherapeutics like cisplatin [1] |
Table 2: Summary of Key Experimental Findings
| Disease/Injury Model | Key Findings | Proposed Mechanism | Citation |
|---|---|---|---|
| Cisplatin-induced Nephrotoxicity | Prevented increase in blood urea & creatinine; preserved kidney ATP levels; reduced oxidative stress. | Inhibition of cisplatin-induced PARP overactivation; antioxidant effects [1] | |
| Imatinib-induced Cardiotoxicity | Prevented depletion of high-energy phosphates (ATP, PCr); reduced oxidative stress & inflammation; activated Akt. | PARP inhibition; suppression of p38/JNK MAPK; activation of pro-survival Akt pathway [5] [6] | |
| Heart Failure & Atrial Fibrillation | Reduced arrhythmic episodes; improved cardiac function; attenuated atrial enlargement and fibrosis. | Enhanced phosphorylation of IGF1R, independent of HSP70 or PI3K-Akt pathways [4] | |
| Irinotecan-induced Skeletal Myopathy | Attenuated loss of lean and muscle mass; rescued absolute force production in soleus muscle. | PARP-1 inhibition; HSP70 co-induction (proposed); remodeling of the cytoskeleton [2] |
Here are detailed methodologies for key experiments cited in the application notes.
Protocol 1: In Vitro Assessment of Cytoprotective Effects [5] [3] This protocol is used to evaluate the protective effects of BGP-15 against drug-induced cytotoxicity in isolated organs.
Protocol 2: In Vivo Model of Chemotherapy-Induced Toxicity [1] This protocol assesses the protective effect of BGP-15 against Cisplatin-induced nephrotoxicity without interfering with its anti-tumor activity.
The following diagram illustrates the multifaceted mechanism of action of BGP-15, particularly in the context of protecting against drug-induced cardiotoxicity, based on findings from multiple studies.
BGP-15 is a nicotinic amidoxime derivative with a molecular weight of 351.27 g/mol and good water solubility (28 mg/mL), making it suitable for in vivo injection protocols [1]. Its therapeutic potential in DMD is linked to a unique, multi-target mechanism of action focused on mitigating cellular stress and improving muscle membrane integrity.
DMD pathology is characterized by the absence of dystrophin, leading to sarcolemma fragility, chronic inflammation, and calcium dysregulation. BGP-15 is proposed to counteract this through several pathways, summarized in the diagram below.
The table below summarizes findings from a mouse study investigating BGP-15 in the context of chemotherapy-induced myopathy, which shares some pathological features with DMD. This provides a basis for its potential application.
Table 1: Key Findings from a Preclinical Study on BGP-15 in a Mouse Model of Skeletal Myopathy [2]
| Parameter Investigated | Irinotecan (IRI) Only | IRI + BGP-15 | Interpretation & Relevance to DMD |
|---|---|---|---|
| Body Mass Change | ~10% displacement from normal [2] | <5% displacement (pre-cachectic) [2] | Suggests BGP-15 can attenuate overall wasting. |
| Lean Mass | ~5% reduction [2] | Partial mitigation (still lower than control) [2] | Indicates a protective effect on body muscle mass. |
| Absolute Muscle Force | Reduced in soleus and EDL muscles [2] | Rescued in soleus; strong trend in EDL (p=0.06) [2] | Direct evidence of improved muscle function. |
| Muscle Susceptibility | Not reported | EDL muscles more prone to rupture during fatigue [2] | Paradoxical finding: Suggests potential for remodeling that may weaken tendon junctions. |
| Dystrophin Protein | Reduced [2] | Reduced [2] | Confirms model pathology; BGP-15's benefit is not via dystrophin restoration. |
| β-Dystroglycan Protein | No significant change | Decreased [2] | Indicates significant remodeling of the cytoskeleton and dystrophin-associated protein complex. |
Here is a detailed protocol for evaluating BGP-15 in a mouse model of DMD, such as the mdx mouse, based on methodologies adapted from the literature.
This protocol outlines the treatment and sampling process for a preclinical efficacy study.
Objective: To evaluate the therapeutic effects of BGP-15 on pathology and function in a DMD mouse model. Materials:
Procedure:
This protocol assesses the contractile properties of isolated muscles, a key functional endpoint.
Objective: To measure the isometric force production and susceptibility to fatigue in skeletal muscles. Materials:
Procedure:
This protocol is used to detect changes in key signaling proteins and cytoskeletal components.
Objective: To quantify protein expression levels of targets like HSP70, PAR, and components of the dystrophin-associated protein complex. Materials:
Procedure:
BGP-15 (O-(3-piperidino-2-hydroxy-1-propyl) nicotinic amidoxime) is a novel small molecule drug candidate with a diverse pharmacological profile that includes PARP inhibition, chaperone co-induction, and insulin-sensitizing properties. This multi-target mechanism positions BGP-15 as a promising therapeutic candidate for diabetic cardiomyopathy (DbCM), a serious cardiovascular complication of type 2 diabetes characterized by left ventricular diastolic dysfunction, myocardial fibrosis, and mitochondrial impairment [1]. DbCM represents a significant clinical challenge in diabetic care, as it develops independently of other risk factors like coronary artery disease or hypertension and affects approximately 12% of diabetic patients, contributing significantly to diabetes-related morbidity and mortality [2] [3].
The molecular structure of BGP-15 (C₁₄H₂₂N₄O₂·2HCl) features a nicotinic amidoxime derivative with excellent water solubility (28 mg/mL at 25°C), making it highly suitable for preclinical administration [1]. As a drug candidate, BGP-15 has successfully completed Phase I clinical trials and entered Phase II development for insulin resistance, demonstrating an exceptional safety profile with no clinical side effects or ECG disturbances reported in human studies [2] [4]. Its pleiotropic mechanisms of action include inhibition of poly(ADP-ribose) polymerase 1 (PARP-1), co-induction of heat shock protein 72 (HSP72), remodeling of cholesterol-rich membrane domains, and reduction of mitochondrial reactive oxygen species (ROS) production [5] [1]. These diverse pharmacological properties enable BGP-15 to target multiple pathophysiological pathways in diabetic cardiomyopathy simultaneously, addressing both metabolic disturbances and direct cardiac damage mechanisms.
The selection of appropriate animal models is critical for studying BGP-15's effects on diabetic cardiomyopathy. The Goto-Kakizaki (GotoK) rat represents one of the most valuable models for Type 2 Diabetic Mellitus (T2DM) research as it develops mild hyperglycemia and impaired glucose tolerance while remaining normotensive and non-obese, allowing specific investigation of hyperglycemia-induced cardiac complications without confounding factors [2] [3]. This model exhibits left ventricular structural remodeling as early as the prediabetes stage, progressing to significant cardiomyopathy and diastolic dysfunction over time. For studies focusing on the intersection of diabetes, obesity, and ageing, the Zucker Diabetic Fatty (ZDF) rat provides an alternative model that develops more severe metabolic disturbances and progressive cardiac dysfunction [6] [7]. Additionally, the spontaneously hypertensive rat (SHR) model can be utilized to investigate BGP-15's effects on hypertension-induced heart failure with comorbid metabolic dysfunction, representing a common clinical presentation [8].
Proper experimental design requires appropriate grouping to isolate BGP-15-specific effects. Studies typically include healthy control groups (e.g., Wistar rats for GotoK experiments, LEAN rats for ZDF studies), diseased control groups (untreated diabetic animals), and treatment groups receiving BGP-15 alongside potential comparator drugs like metformin or pioglitazone [2] [3]. Based on comprehensive literature analysis, the recommended BGP-15 dosage ranges from 10-25 mg/kg/day administered via oral gavage for studies lasting 12-18 weeks, with longer-term investigations extending to 52 weeks for ageing studies [2] [6] [8]. The drug is typically dissolved in hydroxyethyl cellulose (in a 1:5 mixture with distilled water) or simple saline solution for administration [6] [4].
Table 1: Standard Experimental Parameters for BGP-15 Studies in Diabetic Cardiomyopathy Models
| Experimental Parameter | Goto-Kakizaki Rat Model | ZDF Rat Model | SHR Model |
|---|---|---|---|
| BGP-15 Dosage | 15 mg/kg/day [2] | 10 mg/kg/day [6] | 25 mg/kg/day [8] |
| Administration Method | Oral gavage [2] | Oral gavage [6] | Oral drinking water [8] |
| Treatment Duration | 12 weeks [2] | 52 weeks [6] | 18 weeks [8] |
| Key Metabolic Features | Mild hyperglycemia, normotensive, non-obese [2] | Obese, insulin-resistant, hyperglycemic [6] | Hypertensive, progressive heart failure [8] |
| Primary Cardiac Outcomes | Diastolic dysfunction, SERCA2a activity [2] | Mitochondrial dysfunction, fibrosis [6] | Fibrosis, hypertrophy, systolic dysfunction [8] |
The foundational protocol for investigating BGP-15's effects in diabetic cardiomyopathy begins with proper animal acclimatization and group randomization. Following a minimum 2-week acclimatization period under standard housing conditions (12-hour light-dark cycle, ad libitum access to water and standard chow), animals should be randomly assigned to experimental groups with baseline metabolic characterization including body weight, fasting blood glucose, and insulin measurements [6]. For GotoK rats, treatment initiation typically begins at 10-12 weeks of age when diabetic cardiomyopathy features start to emerge, while ZDF rats can be started at 8 weeks to intercept developing pathology [2] [6]. BGP-15 should be prepared fresh daily by dissolving in the appropriate vehicle (hydroxyethyl cellulose-distilled water mixture or saline) and administered at the specified dosage via oral gavage. Throughout the study period, body weight and fasting glucose should be monitored regularly (biweekly initially, then weekly), with more comprehensive metabolic profiling (including insulin levels and HOMA-IR calculations) conducted at study endpoint [2] [3].
Comprehensive echocardiographic examination represents the gold standard for non-invasive assessment of cardiac function in diabetic cardiomyopathy models. The protocol should be performed under light anesthesia (typically isoflurane 1.5% mixed with 98.5% oxygen or ketamine/xylazine combination), with maintenance of normothermia using a heating pad throughout the procedure [2] [6] [8]. High-frequency transducers (25 MHz for rats) are essential for obtaining sufficient resolution, with measurements performed in accordance with the American Society of Echocardiography guidelines [6]. The key parameters to assess include:
Systolic function parameters: Left ventricular internal dimensions at end-diastole and end-systole (LVIDd, LVIDs), fractional shortening (FS), ejection fraction (EF), and mitral/tricuspid annular plane systolic excursion (MAPSE/TAPSE) [6] [8].
Diastolic function parameters: Early (E) and atrial (A) transmitral flow velocities with E/A ratio calculation, early (e') and atrial (a') diastolic myocardial relaxation velocity waves, E/e' ratio, isovolumic relaxation time (IVRT), and myocardial performance index (Tei-index) [2] [3].
Measurements should be obtained from parasternal short-axis views at the mid-papillary level for systolic assessment and apical 4-chamber views for diastolic evaluation, with all analyses performed by investigators blinded to treatment groups to minimize bias [2] [6] [8].
Following functional assessments, comprehensive molecular analyses should be conducted on cardiac tissue to elucidate BGP-15's mechanisms of action. Fresh cardiac tissue samples should be collected immediately after sacrifice, with portions flash-frozen in liquid nitrogen for protein and RNA analyses and other portions preserved in 10% formalin for histological processing [8]. Key molecular analyses include:
Western blotting for protein expression and phosphorylation levels of key signaling molecules including sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA2a), phospholamban (PLB), vasodilator-stimulated phosphoprotein (VASP), phospho-IGF1R, components of the TGF-β/Smad pathway, and mitochondrial biogenesis markers [2] [4] [8].
Mitochondrial function assays including cytochrome c oxidase (MTCO) activity, ATP synthase activity, and assessments of mitochondrial mass through complex-specific Western blotting or ELISA [6].
Histological examinations for structural assessment using Haematoxylin and Eosin (H&E) staining, Masson's trichrome staining for collagen deposition, Picrosirius red staining for fibrotic area quantification, and immunohistochemistry for specific protein localization (e.g., collagen type I, NF-κB, Nrf2) [6] [5] [8].
Additionally, inflammatory cytokine profiling (IL-6, IL-1β, IL-18, MCP-1) via LegendPlex or ELISA, and oxidative stress markers including PARP1 concentration, Nrf2, HO-1, HMGB1, and myeloperoxidase (MPO) expression and activity provide crucial insights into BGP-15's anti-inflammatory and antioxidant properties [5].
BGP-15 exerts its cardioprotective effects through multiple interconnected signaling pathways that address core pathological mechanisms in diabetic cardiomyopathy. The diagram below illustrates the primary molecular mechanisms through which BGP-15 improves cardiac function in diabetic cardiomyopathy models:
Diagram 1: Comprehensive signaling mechanisms of BGP-15 in diabetic cardiomyopathy. BGP-15 targets multiple pathological processes through PARP-1 inhibition, chaperone co-induction, membrane remodeling, and IGF-1R activation, ultimately improving cardiac function.
A particularly crucial mechanism underlying BGP-15's beneficial effects on diastolic function involves the restoration of calcium homeostasis in cardiomyocytes through modulation of the SERCA2a/phospholamban (PLB) pathway. In diabetic cardiomyopathy, impaired calcium sequestration into the sarcoplasmic reticulum contributes significantly to delayed myocardial relaxation and diastolic dysfunction. Research demonstrates that BGP-15 treatment increases the phosphorylation of phospholamban without altering total SERCA2a expression, resulting in enhanced SERCA2a activity and improved calcium reuptake during diastole [2] [3]. This mechanism directly correlates with echocardiographic improvements in diastolic parameters including E/A ratio, E/e' ratio, and Tei-index observed in BGP-15-treated diabetic models.
BGP-15 significantly enhances mitochondrial function and biogenesis in diabetic cardiomyopathy, addressing a fundamental pathological feature of this condition. As a nicotinic acid derivative, BGP-15 serves as an NAD+ precursor, supporting critical mitochondrial processes including the tricarboxylic acid (TCA) cycle, fatty acid oxidation, and electron transport chain (ETC) function [6]. Treatment with BGP-15 in ageing ZDF rats significantly elevated cytochrome c oxidase (MTCO) and ATP synthase activity, key components of mitochondrial oxidative phosphorylation, while reducing mitochondrial reactive oxygen species production [6] [1]. These improvements in mitochondrial metabolism directly correlate with enhanced cardiac efficiency and reduced oxidative damage in the diabetic heart. The following diagram illustrates BGP-15's effects on mitochondrial function:
Diagram 2: BGP-15 enhances mitochondrial function through NAD+ precursor activity. By improving electron transport chain function and promoting mitochondrial biogenesis, BGP-15 increases ATP production while reducing reactive oxygen species generation.
When evaluating BGP-15's efficacy in diabetic cardiomyopathy models, researchers should anticipate significant improvements in diastolic function parameters without complete normalization of metabolic abnormalities. Specifically, BGP-15 treatment typically restores E/A ratios, E/e' ratios, and Tei-index to near-normal levels while only modestly affecting fasting glucose and insulin resistance markers [2] [3]. This dissociation between metabolic and cardiac effects highlights BGP-15's direct cardioprotective properties beyond its insulin-sensitizing actions. At the molecular level, effective BGP-15 treatment should correlate with increased phosphorylation of phospholamban and VASP, enhanced SERCA2a activity, reduced fibrotic markers (TGF-β, Smad2/3, collagen deposition), and improved mitochondrial biogenesis (increased PGC-1α, MTCO, and ATP synthase expression) [2] [6] [8].
The therapeutic translation of these preclinical findings should consider BGP-15's potential application in early-stage diabetic cardiomyopathy, where diastolic dysfunction represents the primary abnormality before overt systolic impairment develops. The favorable safety profile demonstrated in human trials positions BGP-15 as a promising candidate for preventing progression from subclinical to clinical heart failure in diabetic patients [2] [4] [1]. Furthermore, BGP-15's multi-target mechanism suggests potential utility in complex patients with overlapping metabolic, hypertensive, and age-related cardiac pathologies.
Table 2: Key Molecular and Functional Outcomes with BGP-15 Treatment in Diabetic Cardiomyopathy Models
| Parameter Category | Specific Measurements | Expected Change with BGP-15 | Reference |
|---|---|---|---|
| Echocardiographic Parameters | E/A ratio, E/e' ratio, Tei-index | Significant improvement (>25% toward normal) | [2] [3] |
| Calcium Handling Proteins | p-PLB/PLB ratio, SERCA2a activity | Increased phosphorylation (>40%), enhanced activity | [2] [4] |
| Mitochondrial Function | MTCO activity, ATP synthase, mitochondrial mass | Significant elevation (>30% vs. untreated) | [6] [8] |
| Fibrotic Markers | Collagen deposition, TGF-β/Smad signaling | Marked reduction (>50% vs. untreated) | [5] [8] |
| Inflammatory Markers | IL-6, IL-1β, NF-κB activation | Significant suppression (>40% reduction) | [5] |
| Metabolic Parameters | Fasting glucose, HOMA-IR | Mild improvement (10-20%), not always significant | [2] [3] |
Several technical considerations are essential for successful implementation of BGP-15 diabetic cardiomyopathy protocols. Researchers may encounter variable responses based on the specific animal model employed, with GotoK rats showing primarily diastolic improvements while ZDF models demonstrate additional metabolic benefits. If BGP-15 fails to produce expected cardiac effects, verification of proper dosing preparation and administration technique is crucial, as improper formulation can compromise bioavailability. Additionally, the temporal progression of diabetic cardiomyopathy should be considered, as intervention timing significantly influences outcomes, with earlier initiation generally producing more pronounced protective effects [2] [6].
For echocardiographic assessment, consistency in anesthesia depth and positioning is critical for reproducible results, while molecular analyses require careful tissue processing to preserve phosphorylation states and mitochondrial integrity. When evaluating mitochondrial function, rapid tissue processing and appropriate preservation buffers are essential for obtaining reliable activity measurements for ETC complexes [6]. Researchers should also consider implementing comprehensive assessment protocols that integrate functional, structural, and molecular readouts to fully capture BGP-15's pleiotropic effects rather than relying on single-parameter evaluations.
These application notes provide a comprehensive framework for investigating BGP-15's therapeutic potential in diabetic cardiomyopathy models. The detailed protocols highlight the importance of integrated assessment combining functional echocardiography, molecular signaling analysis, mitochondrial evaluation, and histological examination to fully characterize BGP-15's multi-target mechanisms. The consistent findings across multiple independent research groups demonstrate BGP-15's efficacy in improving diastolic function, reducing fibrotic remodeling, enhancing mitochondrial biogenesis, and restoring calcium handling in diabetic cardiomyopathy models, positioning it as a promising therapeutic candidate for addressing the growing clinical challenge of diabetic heart disease. Future research directions should focus on combination therapies pairing BGP-15 with standard metabolic medications and further elucidating its long-term effects on clinical relevant outcomes in more complex disease models.
BGP-15 (O-[3-piperidino-2-hydroxy-1-propyl]-nicotinic acid amidoxime dihydrochloride) is a nicotinic amidoxime derivative with a molecular weight of 351.272 g/mol and good water solubility (28 mg/mL at 25°C) [1]. Originally developed as an insulin-sensitizer, its pharmacological profile has expanded to include cardioprotective effects in various experimental models, including hypertension-induced heart failure, atrial fibrillation, and diabetic cardiomyopathy [1] [2] [3].
The compound's mechanisms are pleiotropic, involving:
The efficacy of BGP-15 has been demonstrated in multiple animal models of heart failure. Key quantitative findings from these studies are summarized in the table below.
Table 1: Summary of Key Experimental Findings for BGP-15 in Preclinical Heart Failure Models
| Experimental Model | Treatment Regimen | Key Functional Outcomes | Key Molecular & Structural Outcomes |
|---|---|---|---|
| SHR Hypertension-induced HF [4] [5] | 25 mg/kg/day, per os, 18 weeks | Preserved systolic & diastolic function; Reduced plasma BNP | Enhanced mitochondrial fusion (↑MFN2, OPA1); Inhibited fission (↓DRP1); Increased mitochondrial mass; Reduced interstitial fibrosis |
| Mouse HF + AF Model [2] | 15 mg/kg/day, oral gavage, 4 weeks | Attenuated atrial enlargement; Reduced lung weight; Improved fractional shortening; Reduced arrhythmic episodes | Increased pIGF1R/IGF1R ratio; Reduced cardiac fibrosis & expression of ANP, BNP; Increased Serca2a expression |
| Isoproterenol-Induced Arrhythmias in Rats [3] | 20-160 mg/kg, oral | Lowered heart rate; Increased vagally-mediated HRV (↑RMSSD, SD1, HF%); Suppressed ventricular arrhythmias; Counteracted ST-segment depression | Improved diastolic function; Suppressed aftercontractions in isolated cardiomyocytes |
| H₂O₂-Stressed Neonatal Rat Cardiomyocytes [4] | 50 µM, 0.5 hours | Maintained mitochondrial membrane potential; Reduced cell death | Inhibited fission (↓DRP1); Promoted fusion; Maintained mitochondrial DNA integrity |
This protocol is adapted from studies using spontaneously hypertensive rats (SHRs) to model hypertension-induced heart failure [4] [5].
This protocol assesses the direct protective effects of BGP-15 on cardiomyocytes under oxidative stress [4] [6].
This protocol evaluates the antiarrhythmic effects of BGP-15 under beta-adrenergic stress [3].
BGP-15 exerts cardioprotection through several interconnected mechanisms, as illustrated in the diagram below.
Diagram: Multimodal Mechanism of Action of BGP-15 in Heart Failure. BGP-15 targets multiple pathways to improve cardiac function, reduce remodeling, and prevent arrhythmias. IGF1R = Insulin-like Growth Factor 1 Receptor; mtROS = mitochondrial Reactive Oxygen Species; HSP = Heat Shock Protein.
BGP-15 represents a promising multi-target drug candidate for heart failure. Its ability to improve mitochondrial quality control, activate pro-survival signaling, and reduce oxidative damage and fibrosis addresses several key pathophysiological pathways simultaneously. The provided protocols and data summaries offer a foundation for further preclinical investigation. Given its established safety profile in human Phase II trials for other indications [1] [2], BGP-15 warrants strong consideration for translational research aimed at validating its efficacy in clinical settings of heart failure.
BGP-15 is a novel small-molecule therapeutic agent with significant potential for treating cardiac arrhythmias, particularly atrial fibrillation (AF) in the context of heart failure. This hydroximic acid derivative, chemically described as (Z)-(N'-(2-hydroxy-3-(piperidin-1-yl)propoxy)-3-pyridine-carboximidamide) dihydrochloride, represents a promising multi-target drug candidate that has demonstrated efficacy across multiple preclinical models of cardiovascular disease [1] [2]. With a molecular weight of 351.272 g/mol and excellent water solubility (28 mg/mL at 25°C), BGP-15 possesses favorable pharmaceutical properties for formulation development [1]. The compound has already undergone Phase II clinical trials for insulin resistance with an established safety profile in humans, potentially accelerating its repurposing for cardiovascular indications [3] [4].
The therapeutic significance of BGP-15 lies in its potential to address a major unmet clinical need - the effective treatment of patients with coexisting heart failure and atrial fibrillation. These conditions frequently coexist, share common risk factors, and are associated with significantly higher mortality when present together than when either condition occurs alone [3] [4]. Current antiarrhythmic drugs have limited efficacy and potentially dangerous side effects in this patient population, highlighting the urgent need for novel therapeutic approaches [4]. BGP-15 represents a promising candidate in this space, with demonstrated cardioprotective effects and antiarrhythmic properties across multiple independent animal models [3] [4] [5].
BGP-15 exhibits a pleiotropic mechanism of action, targeting multiple cellular pathways involved in cardiac stress response, metabolic regulation, and cell survival. The compound's effects can be categorized into several key mechanisms that collectively contribute to its cardioprotective and antiarrhythmic properties.
IGF1 Receptor Activation: BGP-15 treatment is associated with increased phosphorylation of the insulin-like growth factor 1 receptor (IGF1R), a key protective pathway in the heart that is typically depressed in atrial tissue samples from patients with AF. Cardiac-specific IGF1R transgenic overexpression in mice with HF and AF recapitulates the protection observed with BGP-15, suggesting this pathway plays a central role in its mechanism [3] [4]. Importantly, BGP-15 provides this protection independent of phosphoinositide 3-kinase-Akt signaling, which is often defective in aged and diseased hearts [4].
PARP-1 Inhibition: BGP-15 functions as a poly(ADP-ribose) polymerase 1 (PARP-1) inhibitor, reducing poly-ADP-ribosylation and preventing energy depletion in stressed cells. This inhibition contributes to reduced oxidative stress and inflammation, as demonstrated by BGP-15's ability to mitigate chemotherapeutic-induced cardiac inflammation by suppressing NF-κB activation and promoting Nrf2-mediated antioxidant responses [6]. PARP-1 inhibition also protects against mitochondrial dysfunction, a key factor in arrhythmogenesis [5].
Membrane Lipid Remodeling: BGP-15 modulates plasma membrane composition through reorganization of cholesterol-rich lipid rafts, increasing membrane fluidity which is crucial for maintaining cellular stress responses. Stiff membranes typically limit cellular stress response, and BGP-15's ability to remodel these structures enhances stress signal transduction [1] [7]. Molecular dynamics simulations demonstrate that BGP-15 partitions into lipid membranes at the water-lipid interface, modifying the relative spatial positioning of membrane constituents [7].
Heat Shock Protein Coordination: While initially investigated as a HSP70 co-inducer, studies in HF+AF models surprisingly demonstrated that BGP-15's protective effects occur independently of HSP70 induction [4]. However, BGP-15 does inhibit the rapid heat shock factor 1 (HSF1) acetylation that occurs during early heat stress, promoting prolonged HSF1 binding to heat shock elements and potentially enhancing stress response capacity [7].
Mitochondrial Protection: BGP-15 demonstrates significant mitochondrial protective effects, preserving mitochondrial morphology, reducing mitochondrial ROS production, and enhancing mitochondrial biogenesis. These effects contribute to improved cellular energy production and reduced oxidative stress, particularly important in highly metabolic tissues like the heart [8] [9].
Table 1: Molecular Mechanisms of BGP-15 in Cardiovascular Protection
| Mechanism | Molecular Target | Biological Effect | Experimental Evidence |
|---|---|---|---|
| Receptor Signaling | IGF1R phosphorylation | Enhanced cardioprotective signaling | Increased pIGF1R in mouse atria; protection in transgenic mice [4] |
| Energy Metabolism | PARP-1 inhibition | Reduced energy depletion, decreased inflammation | Lower PARP1 concentration in heart tissue; reduced NF-κB [6] |
| Membrane Structure | Lipid raft reorganization | Improved membrane fluidity, enhanced stress signaling | Molecular dynamics simulations; in vivo fluorescence microscopy [7] |
| Stress Response | HSF1 acetylation inhibition | Prolonged HSF1-DNA binding | Western blot analysis of HSF1 acetylation [7] |
| Mitochondrial Function | Mitochondrial biogenesis | Enhanced energy production, reduced ROS | Increased mitochondrial mass; improved respiration [9] |
The therapeutic efficacy of BGP-15 has been demonstrated across multiple independent animal models of heart disease, with consistent findings supporting its potential for treating atrial fibrillation and heart failure. In a transgenic mouse model that progressively develops both heart failure and atrial fibrillation (HF+AF model), BGP-15 treatment at 15 mg/kg/day for 4 weeks significantly improved cardiac function and reduced arrhythmic episodes [3] [4]. Treated animals demonstrated attenuated atrial enlargement, reduced lung congestion (indicating improved hemodynamics), and improved systolic function evidenced by enhanced fractional shortening [4]. Most notably, BGP-15 treatment substantially reduced episodes of arrhythmia over the 4-week study period and improved PR interval, a marker of atrioventricular conduction that typically deteriorates in AF and HF progression [4].
In a more recent study using telemetry-implanted rats subjected to beta-adrenergic stimulation with isoproterenol, BGP-15 demonstrated significant antiarrhythmic effects and improved heart rate variability (HRV) [5]. BGP-15 pre-treatment (40-160 mg/kg) counteracted ischemic signs on ECG (depression of the ST-segment) following isoproterenol challenge and significantly reduced the incidence of ventricular arrhythmias. Importantly, BGP-15 increased vagally-mediated HRV parameters (RMSSD, SD1, and HF%), indicating improved cardiac autonomic regulation that is typically impaired in heart failure and associated with increased arrhythmia risk [5]. In isolated canine cardiomyocytes, BGP-15 prevented isoproterenol-induced aftercontractions, suggesting a direct antiarrhythmic effect at the cellular level by modulating calcium handling [5].
Beyond functional improvements, BGP-15 treatment results in favorable effects on cardiac remodeling and molecular markers of pathology. In spontaneously hypertensive rats (SHRs) with established hypertension-induced heart failure, 18 weeks of BGP-15 treatment preserved both systolic and diastolic cardiac function and decreased interstitial collagen deposition through reduced activity of TGFβ/Smad signaling pathway [9]. The treatment also prevented cardiomyocyte hypertrophy and enhanced pro-survival signaling pathways (Akt/Gsk3β) while increasing mitochondrial mass through activation of mitochondrial biogenesis [9]. These structural and biochemical improvements correlate with the functional benefits observed across models and provide insight into the comprehensive cardioprotective effects of BGP-15.
Table 2: Summary of BGP-15 Efficacy in Preclinical Models of Heart Disease
| Model System | Dosing Regimen | Key Findings | Reference |
|---|---|---|---|
| Transgenic HF+AF mice | 15 mg/kg/day for 4 weeks (oral gavage) | ~50% reduction in arrhythmia episodes; improved fractional shortening; attenuated atrial enlargement | [3] [4] |
| Isoproterenol-challenged rats | 40-160 mg/kg (acute); 20 mg/kg for 2 weeks | Reduced ventricular arrhythmias; improved HRV; suppressed ST-segment depression | [5] |
| Spontaneously hypertensive rats | 18 weeks of treatment | Preserved systolic/diastolic function; reduced fibrosis; enhanced mitochondrial biogenesis | [9] |
| Isolated canine cardiomyocytes | In vitro application | Prevention of isoproterenol-induced aftercontractions | [5] |
| Langendorff perfused rat hearts | 50 μmol/L in perfusion | Improved recovery after ischemia-reperfusion; reduced infarct size | [1] |
Purpose: To evaluate the effects of BGP-15 on arrhythmia incidence, heart rate variability, and cardiac function in conscious, unrestrained rodents using radiotelemetry.
Materials and Equipment:
Procedure:
Data Analysis: Compare arrhythmia incidence (episodes/hour), HRV parameters, cardiac dimensions, and molecular markers between treatment groups using appropriate statistical tests (two-way ANOVA for repeated measures, followed by post-hoc tests). Significance is typically set at p<0.05 [4] [5].
Purpose: To investigate the effects of BGP-15 on IGF1R phosphorylation, PARP-1 inhibition, and mitochondrial function in cardiac tissue.
Materials and Equipment:
Procedure:
The diagram below illustrates the key molecular mechanisms through which BGP-15 exerts its cardioprotective and antiarrhythmic effects, based on current experimental evidence:
BGP-15 Mechanism of Action: This diagram illustrates the multi-targeted approach of BGP-15, showing how it engages with multiple cellular components to produce coordinated therapeutic effects against atrial fibrillation and heart failure. The mechanisms work synergistically to address both the electrical and structural abnormalities that characterize these conditions.
The accumulated preclinical evidence strongly supports BGP-15 as a promising therapeutic candidate for atrial fibrillation, particularly in the context of coexisting heart failure. Its multi-mechanistic action targeting both structural remodeling and electrical instability addresses key pathophysiological processes in AF progression. The demonstrated safety profile in human trials for other indications potentially facilitates a more efficient translation path for cardiovascular applications [3] [2].
Several aspects of BGP-15's action warrant particular attention in future research. First, its IGF1R-enhancing effect is noteworthy given that this pathway is typically impaired in AF patients, as demonstrated by approximately 60% lower phosphorylation of IGF1R in atrial appendages from patients with AF compared to those in sinus rhythm [4]. Second, the membrane remodeling capability of BGP-15 represents a novel therapeutic approach that may enhance cellular resilience to stress beyond what can be achieved through receptor-targeted interventions alone [7]. Finally, the mitochondrial protective effects address a fundamental aspect of cardiac pathophysiology that is increasingly recognized as central to arrhythmogenesis [9].
For clinical translation, several important questions remain to be addressed. The optimal dosing regimen for AF prevention and treatment requires further refinement, particularly regarding long-term administration. The potential synergistic effects of BGP-15 with established antiarrhythmic drugs should be explored to identify potential combination therapies. Additionally, specific patient subgroups most likely to benefit from BGP-15 treatment need identification, potentially those with evidence of mitochondrial dysfunction or significant inflammatory activation.
BGP-15 represents a novel therapeutic approach with compelling preclinical evidence supporting its potential for treating atrial fibrillation and related cardiac conditions. Its multi-targeted mechanism addressing membrane structure, receptor signaling, energy metabolism, and stress response pathways provides a comprehensive approach to modifying the complex pathophysiology of AF. The detailed experimental protocols provided herein will enable research groups to further explore the therapeutic potential of this promising compound and contribute to its development as a potentially valuable addition to the antiarrhythmic armamentarium.
BGP-15 (O-[3-piperidino-2-hydroxy-1-propyl]-nicotinic acid amidoxime dihydrochloride) is a novel insulin-sensitizer molecule with a wide range of cytoprotective effects that has garnered significant interest in cardiovascular research, particularly for its potent mitochondrial protective properties. This small molecule has demonstrated efficacy across multiple disease models including heart failure, atrial fibrillation, diabetic cardiomyopathy, and doxorubicin-induced cardiotoxicity. While initially developed as an insulin-sensitizer, BGP-15's mechanism of action extends beyond metabolic modulation to include preservation of mitochondrial integrity, reduction of mitochondrial reactive oxygen species (ROS) production, and enhancement of mitochondrial biogenesis. Research indicates that BGP-15 accumulates preferentially in mitochondria where it stabilizes membrane structure and function without acting as a direct antioxidant, instead modulating mitochondrial ROS production at the level of complexes I-III in the electron transport chain.
The compound exhibits a multi-target mechanism that includes modulation of mitochondrial quality control processes, inhibition of mitochondrial fission, promotion of mitochondrial fusion, and activation of mitochondrial biogenesis. Additionally, BGP-15 has been shown to enhance phosphorylation of the insulin-like growth factor 1 receptor (IGF1R), which is depressed in atrial tissue from patients with atrial fibrillation, and to inhibit stress-activated signaling pathways including p38 MAPK and JNK. These diverse mechanisms converge on mitochondrial protection, making BGP-15 both a promising therapeutic candidate and a valuable tool for investigating mitochondrial function in cardiovascular diseases. The following application notes provide detailed protocols for assessing BGP-15's effects on mitochondrial parameters in various experimental models, along with reference data from published studies to facilitate implementation in research settings.
For hypertension-induced heart failure studies, spontaneously hypertensive rats (SHRs) represent a well-established model. The recommended protocol utilizes 15-month-old male SHRs with age-matched Wistar Kyoto (WKY) rats serving as normotensive controls. Animals should be housed under standardized conditions (12h dark-light cycle, solid-bottomed polypropylene cages, commercial rat chow and water ad libitum) with 1-2 animals per cage. BGP-15 should be administered at 25 mg/kg/day via oral gavage or in drinking water for 18 weeks, based on established protocols from multiple studies. This dosage has demonstrated efficacy in preserving cardiac function and mitochondrial parameters without adverse effects. Baseline groups should be included to establish starting parameters, with sample sizes of n=7-8 per group providing statistically meaningful results in previous investigations [1] [2].
For studies focused on diabetic cardiomyopathy, the Zucker Diabetic Fatty (ZDF) rat model is recommended. Eight-week-old male ZDF rats should be treated with BGP-15 at 10 mg/kg/day for 52 weeks via oral gavage, using hydroxyethyl cellulose in distilled water (1:5 mixture) as vehicle control. LEAN rats should be included as healthy controls. This long-term treatment protocol has demonstrated significant protection against the development of diastolic dysfunction and mitochondrial impairment in the ZDF model. For mouse models of heart failure and atrial fibrillation, such as the cardiac-specific transgenic model with dilated cardiomyopathy and reduced PI3K signaling, a dose of 15 mg/kg/day administered via oral gavage for 4 weeks has proven effective. Throughout all in vivo studies, body weight, fluid consumption, and general health parameters should be monitored regularly [3] [4].
Echocardiographic measurements should be performed at baseline and endpoint using a high-resolution ultrasound imaging system (e.g., VEVO 770 with 25MHz transducer). Animals should be lightly anesthetized (e.g., 1.5% isoflurane with 98.5% oxygen) with maintained normothermia. Standard parameters to assess include left ventricular inner dimensions (LVIDd, LVIDs), wall thicknesses, ejection fraction, fractional shortening, and diastolic function parameters (E/A ratio, E/E' ratio). At study endpoint, blood should be collected for BNP-32 analysis using ELISA (e.g., Rat BNP-32 ELISA Kit) to assess heart failure status. Hearts should be perfused retrogradely through the aortic root with ice-cold PBS followed by appropriate fixatives based on subsequent analyses: 10% formalin for histology, modified Kranovsky fixative (2% paraformaldehyde, 2.5% glutaraldehyde) for electron microscopy, or snap-freezing for protein and molecular analyses [1] [2].
Cardiac tissue processing should include separation of atria and great vessels from ventricles, with ventricular weight normalized to body mass and tibia length as indices of cardiac hypertrophy. For histology, sections should be cut serially from base to apex at 5μm thickness. For transmission electron microscopy, 1mm thick sections should be cut from the free wall of the left ventricle, followed by dehydration and embedding in Durcupan resin. Semithin sections (500nm) and ultrathin sections (50nm) should be mounted on grids, contrasted with uranyl acetate and lead citrate, and examined with an electron microscope (e.g., JEOL 1200EX-II). Mitochondrial area should be measured using image analysis software (e.g., ImageJ) with approximately 500 measurements per group providing reliable quantification [2].
For assessment of BGP-15's mitochondrial effects in vitro, H9c2 cardiomyocytes (rat heart myoblast cell line) represent a well-characterized model system. Cells should be maintained in Dulbecco's Modified Eagle Medium supplemented with 10% fetal bovine serum, 100 IU/mL penicillin, and 100 μg/mL streptomycin in a humidified 5% CO2 atmosphere at 37°C. For experimental treatments, cells should be seeded at appropriate densities (2×10⁴ cells/well in 96-well plates for viability and ROS assays; 1×10⁵ cells/well in 6-well plates for microscopy; 2.5×10⁶ cells/well for primary neonatal rat cardiomyocytes). BGP-15 pretreatment at 50μM for 30 minutes prior to stress induction has demonstrated consistent protective effects across multiple studies. For oxidative stress induction, hydrogen peroxide (150μM for 30 minutes) effectively challenges mitochondrial integrity. For modeling chemotherapeutic cardiotoxicity, doxorubicin (0.1-3μM for 12-24 hours) provides a clinically relevant insult that BGP-15 protects against [5] [6].
For studies requiring primary cardiomyocytes, neonatal rat cardiomyocytes (NRCMs) should be isolated from 1-3-day-old neonatal Wistar rats using established isolation kits (e.g., Pierce Primary Cardiomyocyte Isolation Kit). Tissue should be digested with an enzyme complex containing papain and thermolysin, with cells plated in specific DMEM for Primary Cell Isolation containing Cardiomyocyte Growth Supplement to maintain cardiomyocyte purity by inhibiting fibroblast division. Fresh medium should be added every 2-3 days, with experiments conducted once cells reach appropriate confluence. The use of primary neonatal cardiomyocytes provides enhanced physiological relevance for mitochondrial function studies [2].
Mitochondrial membrane potential (ΔΨm) should be assessed using the fluorescent dye JC-1. Cells should be loaded with 2μM JC-1 for 20 minutes at 37°C, then washed with PBS. The fluorescence should be measured with excitation/emission at 485/535nm for monomers (green, depolarized mitochondria) and 485/595nm for aggregates (red, hyperpolarized mitochondria). The red/green fluorescence intensity ratio provides a quantitative measure of mitochondrial polarization, with decreased ratios indicating mitochondrial depolarization. For visualization, fluorescent microscopy should be performed with healthy mitochondria appearing red and depolarized mitochondria green [5] [6].
Mitochondrial superoxide production should be measured using MitoSOX Red reagent. Cells should be loaded with 5μM MitoSOX for 10 minutes at 37°C, then washed with warm buffer. Fluorescence should be measured by flow cytometry (excitation/emission at 510/580nm) or fluorescent microscopy. Quantitative measurements of mean fluorescence intensities provide comparison between treatment groups. For additional confirmation of oxidative stress, dihydrorhodamine 123 (DHR123) can be used to assess general cellular ROS production [5] [6].
Cell viability should be assessed using MTT assay (for metabolic activity) alongside lactate dehydrogenase (LDH) release assay (for membrane integrity). For MTT assay, cells should be incubated with 0.5mg/mL MTT for 2-4 hours at 37°C, followed by dissolution of formazan crystals in DMSO and measurement of absorbance at 570nm. For LDH assay, culture medium should be collected and assessed using a colorimetric LDH detection kit according to manufacturer instructions, with absorbance measured at 490nm. Apoptosis assessment can be performed by Western blot analysis of caspase-3 activation (cleaved caspase-3 to pro-caspase-3 ratio) or by flow cytometry with Annexin V-FITC/propidium iodide staining [5].
Table 1: Mitochondrial Parameters in BGP-15 Treated Models
| Parameter | Experimental Model | Control Group Values | BGP-15 Treated Values | Measurement Method |
|---|---|---|---|---|
| Mitochondrial ROS | H9c2 cells + DOX (3μM) | 992.0 ± 143.2 MitoSOX fluorescence | Significant reduction | Flow cytometry [5] |
| Membrane Potential | H9c2 cells + DOX (1μM) | 62.8 ± 4.4% of control | 79.6 ± 5.8% of control | JC-1 fluorescence ratio [5] |
| Mitochondrial Area | SHR heart tissue | Decreased in HF | Increased vs untreated SHR | Transmission electron microscopy [2] |
| ATP Synthase Activity | ZDF rat heart | Decreased in diabetic group | Significantly elevated | ELISA [3] |
| Cytochrome c Oxidase | ZDF rat heart | Decreased in diabetic group | Significantly elevated | ELISA/Western blot [3] |
Table 2: Cardiac Function Parameters in BGP-15 Treated Models
| Parameter | Experimental Model | Control Group | BGP-15 Treated | Measurement Method |
|---|---|---|---|---|
| Ejection Fraction | SHR heart failure model | Significantly reduced | Preserved function | Echocardiography [1] |
| Diastolic Function (E/E') | ZDF rat model | Advanced heart failure | Diastolic dysfunction only | Echocardiography [3] |
| Fibrotic Area | SHR heart tissue | Increased collagen deposition | Significant reduction | Picrosirius red staining [1] |
| BNP Level | SHR plasma | Elevated in heart failure | Reduced levels | ELISA [1] |
| Arrhythmia Episodes | Mouse AF model | Increased episodes | Significant reduction | ECG monitoring [4] |
Table 3: Molecular Signaling Pathways Modulated by BGP-15
| Pathway Component | Effect of BGP-15 | Experimental Model | Assessment Method |
|---|---|---|---|
| IGF1R phosphorylation | Increased phosphorylation | Mouse AF model, human atrial tissue | Western blot [4] |
| Akt/Gsk3β pathway | Enhanced pro-survival signaling | SHR heart tissue | Western blot [1] |
| p38 and JNK signaling | Decreased activity | SHR heart tissue | Western blot [1] |
| TGFβ/Smad signaling | Reduced activity | SHR heart tissue | Western blot [1] |
| Mitochondrial biogenesis | Enhanced activation | SHR heart tissue | Western blot [1] |
| HSP70 expression | No significant change | Mouse cardiac tissue | Western blot [4] |
When implementing BGP-15 mitochondrial assays, several technical considerations require attention. For in vivo studies, the age of SHR animals is critical—15-month-old animals represent established hypertension with developing heart failure, while younger animals may not exhibit significant mitochondrial pathology. BGP-15 formulation and administration must be consistent; the compound is water-soluble and stable in drinking water, but daily consumption should be monitored to ensure accurate dosing. For mitochondrial isolation procedures, maintain strict temperature control (4°C) throughout the process to preserve mitochondrial integrity. Use purified Percoll density gradient centrifugation to obtain high-quality mitochondrial fractions free from contamination with other organelles.
For cell-based assays, passage number of H9c2 cells significantly affects mitochondrial responses; use cells between passages 15-25 for consistent results. Primary neonatal rat cardiomyocytes should be used within 3-5 days of isolation for optimal mitochondrial function. BGP-15 stock solutions should be prepared fresh weekly in distilled water and filter-sterilized. When measuring mitochondrial membrane potential using JC-1, include carbonyl cyanide m-chlorophenyl hydrazone (CCCP, 50μM) as a positive control for depolarization. For MitoSOX measurements, avoid excessive light exposure during staining and perform measurements immediately after staining to prevent artifactual results. Include N-acetylcysteine (5mM) as an antioxidant control in ROS detection experiments.
Common challenges in BGP-15 mitochondrial assays include variable protective effects across models, which may reflect differences in mitochondrial stress levels—BGP-15 demonstrates most pronounced effects under moderate to severe oxidative stress conditions. If BGP-15 fails to show expected protection, verify stressor concentrations using positive controls and consider dose-response optimization. For inconsistent JC-1 results, confirm dye concentration and loading time, and ensure consistent cell density across experiments. High background in MitoSOX measurements can be reduced by optimizing dye concentration and including appropriate controls without dye.
In Western blot analysis of mitochondrial signaling pathways, incomplete transfer of high molecular weight mitochondrial proteins can be addressed by extending transfer time or using pre-cast gradient gels. For in vivo studies, if BGP-15 shows limited efficacy, verify compound stability in drinking water (replace every 2-3 days) and consider oral gavage for more precise dosing. When working with ZDF rats, monitor blood glucose levels regularly as diabetic status influences mitochondrial responses. If histological staining shows excessive background, optimize antibody concentrations and include appropriate negative controls without primary antibody.
The protocols outlined herein provide comprehensive methodologies for assessing BGP-15's effects on mitochondrial function in cardiovascular research. The consistent findings across multiple experimental models—from hypertensive and diabetic cardiomyopathy to chemotherapeutic cardiotoxicity—highlight BGP-15's value both as an investigational therapeutic candidate and as a tool for probing mitochondrial mechanisms in disease contexts. The detailed dosing regimens, assessment techniques, and troubleshooting guidelines enable researchers to reliably implement these assays in their investigations.
BGP-15's multi-target mechanism, affecting mitochondrial quality control, biogenesis, dynamics, and associated signaling pathways, positions it uniquely for studying the intersection of metabolic regulation, oxidative stress, and cardiac function. The quantitative data tables provided establish expected outcome ranges, while the signaling pathway diagrams offer conceptual frameworks for interpreting results. As mitochondrial dysfunction continues to be recognized as a central feature of diverse cardiovascular conditions, these application notes and protocols provide researchers with essential tools for advancing both basic science and therapeutic development in this critical area.
The table below summarizes the solubility data for BGP-15 in various solvents, which is critical for preparing stock solutions.
| Solvent | Solubility (mg/mL) | Solubility (mM) | Notes | Source |
|---|---|---|---|---|
| DMSO | 70 mg/mL | 199.27 mM | For in vitro stock solutions | [1] |
| DMSO | 65 mg/mL | 185.04 mM | Sonication is recommended | [2] |
| Water | 70 mg/mL | - | - | [1] |
| Water | 64 mg/mL | 182.2 mM | Sonication is recommended | [2] |
| Ethanol | 70 mg/mL | - | - | [1] |
| Ethanol | 65 mg/mL | 185.04 mM | Sonication is recommended | [2] |
BGP-15 has been used in various in vitro studies, often prepared from a concentrated DMSO stock solution.
The table below outlines validated formulations for administering BGP-15 to animal models.
| Formulation Type | Composition | Target Concentration | Preparation Notes | Source |
|---|---|---|---|---|
| Homogeneous Suspension | 0.5% CMC-Na | 5 mg/mL | Mix BGP-15 powder directly with carboxymethyl cellulose sodium (CMC-NA) solution. | [1] |
| Clear Solution | 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH₂O | 3.5 mg/mL (9.96 mM) | 1. Add 50 μL of 70 mg/mL DMSO stock to 400 μL PEG300 and mix. 2. Add 50 μL Tween 80 and mix. 3. Add 500 μL ddH₂O. Use immediately. | [1] | | Clear Solution | 5% DMSO, 95% Corn Oil | 0.23 mg/mL (0.65 mM) | 1. Add 50 μL of 4.6 mg/mL DMSO stock to 950 μL corn oil and mix. Use immediately. | [1] | | Clear Solution | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | 2 mg/mL (5.69 mM) | Add solvents sequentially, clarifying after each addition. Sonication and/or heating may be needed. | [2] |
BGP-15 is a multi-target agent, and its mechanisms are relevant for experimental design.
Diagram: Multi-Target Mechanism of BGP-15. BGP-15 acts on several cellular targets, leading to cytoprotective outcomes commonly observed in experiments. The indicated PARP inhibition constant (Kᵢ) is from an enzyme assay [3].
Be aware that BGP-15's effects can be context-dependent.
Here are concise summaries of two commonly cited experimental protocols.
The table below summarizes the fundamental chemical characteristics of BGP-15, which are crucial for handling and solution preparation.
| Property | Description |
|---|---|
| Chemical Name | (O-[3-piperidino-2-hydroxy-1-propyl]-nicotinic acid amidoxime dihydrochloride) [1] [2] |
| CAS Number | 66611-37-8 [3] [4] |
| Molecular Formula | C₁₄H₂₄Cl₂N₄O₂ [3] |
| Molecular Weight | 351.27 g/mol [3] [4] |
| Appearance | Light yellow to yellow solid [3] |
A summary of recommended solvents, concentrations, and storage conditions for preparing BGP-15 stock solutions is provided in the table below.
| Parameter | Protocol |
|---|---|
| Recommended Solvent | DMSO [3]. Water (H₂O) or Ethanol are also suitable [4]. |
| Typical Stock Concentration | 10 mM to 100 mM (e.g., 25 mg/mL in DMSO) [3] [5]. |
| Preparation Method | Allow the product to warm to room temperature before opening. Weigh the desired mass of BGP-15. Add the appropriate volume of solvent to achieve the target concentration. Sonication and warming may be required to fully dissolve the compound [3]. |
| Aliquot & Storage | Aliquot the solution into sterile, single-use vials to avoid repeated freeze-thaw cycles [3]. |
| Short-Term Storage (1 month) | -20°C, sealed storage, away from moisture [3]. |
| Long-Term Storage (6 months) | -80°C [3]. |
| Freeze-Thaw Cycles | It is recommended to avoid multiple freeze-thaw cycles [3]. |
The following diagram illustrates the workflow for preparing BGP-15 working solutions from a stock solution for cell culture experiments.
This protocol demonstrates the protective effect of BGP-15 against doxorubicin (DOX)-induced cardiotoxicity [5].
This protocol uses BGP-15 to protect human sperm from iatrogenic damage during preparation for assisted reproductive technologies [6].
The table below summarizes the use of BGP-15 in different animal models of disease.
| Disease Model | Animal | Dosing Route | Dosage & Duration | Key Findings |
|---|---|---|---|---|
| Heart Failure & Atrial Fibrillation [7] | Mouse | Oral gavage | 15 mg/kg/day for 4 weeks | Improved cardiac function, reduced arrhythmias, attenuated atrial enlargement. |
| Diabetic Cardiomyopathy [8] | Zucker Diabetic Fatty (ZDF) Rat | Oral gavage | 10 mg/kg/day for 52 weeks | Improved diastolic function, enhanced mitochondrial enzyme activity. |
| Acetaminophen-Induced Liver Injury [9] | Mouse | Intraperitoneal (i.p.) | 100 mg/kg body weight (single dose) | Preserved mitochondrial morphology, reduced liver injury. |
BGP-15 exhibits a multi-faceted mechanism of action, contributing to its wide range of cytoprotective effects. The following diagram summarizes the key molecular pathways influenced by BGP-15.
BGP-15 is a versatile cytoprotective agent with promising applications in cardiovascular research, reproductive medicine, and toxicology. These detailed protocols for its reconstitution and use in both in vitro and in vivo models provide a solid foundation for researchers to explore its therapeutic potential. Its ability to protect mitochondria, inhibit PARP, and modulate stress response pathways makes it a valuable tool for investigating mechanisms of cellular stress and developing new therapeutic strategies.
| Parameter | Specification |
|---|---|
| Molecular Weight | 351.27 g/mol [1] |
| Purity | ≥99.89% [1] |
| Recommended Solvent | DMSO [1] |
| Stock Solution Stability | -80°C for 1 year [1] |
| Working Concentration Range | 10-200 µM [1] [2] [3] |
Protocol:
The table below summarizes typical in vitro use cases and concentrations for BGP-15.
| Application / Effect Studied | Cell Lines / Models | Typical Working Concentration | Key Findings |
|---|---|---|---|
| Mitochondrial Protection & ROS Reduction | WRL-68 (hepatic), H9c2 (cardiac), U-251 MG (glioma) [2] [3] | 50 µM, 200 µM | Accumulates in mitochondria; protects against ROS-induced depolarization and reduces mitochondrial ROS production [2] [3]. |
| Cytoprotection / Anti-apoptosis | WRL-68 cells [2] [3] | 50 µM | Protected against H₂O₂-induced cell death by reducing both apoptosis and necrosis [2] [3]. |
| Cardioprotection & Signaling | Neonatal Rat Ventricular Myocytes (NRVM) [4] | 200 µM | Attenuated IM-induced depletion of high-energy phosphates; promoted Akt/GSK-3β phosphorylation and inhibited p38/JNK activation [1]. |
| Chemoprotection (Cisplatin) | Human tumor lines (A549, HCT-15, HCT-116, Du-145) [1] | ~28.5 µM, ~85.5 µM, ~285 µM (10, 30, 100 µg/mL) | Co-treatment with cisplatin protected kidneys without diminishing the antitumor efficacy of cytostatic agents [1]. |
| Anti-inflammatory Effects | U-251 MG cells [2] [3] | 50 µM | Attenuated LPS-induced collapse of mitochondrial membrane potential and ROS production [2] [3]. |
This protocol is adapted from studies on WRL-68 cells [2] [3].
Materials:
Procedure:
This protocol uses the MitoSOX Red fluorescent probe [2] [3].
Materials:
Procedure:
BGP-15 exerts cytoprotection through several interconnected mechanisms, as illustrated in the following pathway diagram.
BGP-15 is a novel small molecule pharmaceutical agent with multi-mechanistic activity that has emerged as a promising candidate for mitigating chemotherapy-induced toxicities while potentially maintaining anticancer efficacy. This nicotinic amidoxime derivative (chemical name: N-[2-Hydroxy-3-(1-piperidinyl)propoxy]-3-pyridinecarboximidamide, dihydrochloride) was originally developed as an insulin sensitizer but has demonstrated significant potential as a chemoprotective adjuvant in various preclinical cancer models. With a molecular weight of 351.27 g/mol and excellent water solubility (70-100 mg/mL), BGP-15 possesses favorable physicochemical properties for formulation and administration in experimental and potential clinical settings. [1] [2]
The therapeutic rationale for investigating BGP-15 as a chemoprotective agent stems from its ability to simultaneously target multiple cellular stress response pathways that are implicated in chemotherapy-induced damage to healthy tissues. Unlike single-target cytoprotective agents, BGP-15's multi-mechanistic action potentially offers broader protection against the diverse toxicities associated with different chemotherapeutic classes. Importantly, preliminary evidence suggests that BGP-15 does not interfere with the antitumor efficacy of co-administered chemotherapeutics, making it a particularly attractive candidate for further development as a protective adjuvant in oncology treatment regimens. [3] [4]
BGP-15 exhibits a unique polypharmacology that simultaneously modulates several key cellular pathways involved in stress response, metabolic regulation, and cell survival. The compound's pleiotropic effects arise from its interactions with multiple molecular targets, which collectively contribute to its cytoprotective properties. The primary mechanisms through which BGP-15 exerts its protective effects include inhibition of the nuclear enzyme poly(ADP-ribose) polymerase (PARP), co-induction of heat shock protein 72 (HSP72), and reduction of mitochondrial reactive oxygen species (ROS) production. Additionally, BGP-15 demonstrates modulatory effects on membrane fluidity and organization of cholesterol-rich membrane domains, which may further enhance cellular stress resistance. [4] [5]
Table 1: Molecular Targets and Cellular Effects of BGP-15
| Molecular Target | Experimental Measures | Cellular Consequences | Experimental Evidence |
|---|---|---|---|
| PARP Inhibition | IC~50~ = 120 µM; K~i~ = 57 µM [2] | Reduced poly-ADP-ribosylation; Enhanced DNA repair capacity; Improved mitochondrial function | Protection against cisplatin-induced peripheral neuropathy [6] |
| HSP72 Co-induction | Increased HSP72 expression and activation [1] | Enhanced protein folding capacity; Improved cellular stress response; Inhibition of JNK | Improved insulin sensitivity; Protection against skeletal myopathy [3] [4] |
| Mitochondrial Protection | Reduced ROS production; Enhanced mitochondrial fusion [1] | Stabilized mitochondrial membrane potential; Reduced cytochrome c release; Improved ATP production | Protection against acetaminophen-induced liver injury [1] |
| JNK Inhibition | Reduced JNK phosphorylation and activity [5] | Enhanced insulin receptor signaling; Reduced inflammatory signaling | Improved insulin sensitivity in insulin-resistant patients [7] |
The following diagram illustrates the key molecular mechanisms and signaling pathways through which BGP-15 exerts its cytoprotective effects:
Diagram 1: Integrated signaling pathways of BGP-15 showing multi-target mechanism leading to cytoprotection. BGP-15 simultaneously modulates membrane properties, inhibits PARP and JNK, and activates HSF1, collectively enhancing cellular stress resistance and survival.
The efficacy of BGP-15 as a chemoprotective adjuvant exhibits significant context-dependence, with varying outcomes based on the specific chemotherapeutic agent, target tissue, and experimental conditions. This paradoxical nature underscores the importance of careful preclinical evaluation for each potential application. While BGP-15 has demonstrated compelling protective effects against several chemotherapy-induced toxicities, it has also shown the capacity to exacerbate certain side effects with specific agents, highlighting the necessity for treatment-specific validation before clinical translation. [6] [3]
Table 2: Summary of BGP-15 Effects in Different Chemotherapy Models
| Chemotherapeutic Agent | Experimental Model | BGP-15 Dose & Regimen | Protective Effects | Adverse/Paradoxical Effects |
|---|---|---|---|---|
| Irinotecan | Balb/c mice (6-week-old males) [3] | 15 mg/kg, i.p., 6 injections over 2 weeks | Attenuated lean mass loss; Improved muscle force production; Reduced cachexia | Increased susceptibility to muscle tearing; Cytoskeletal remodeling |
| 5-Fluorouracil (5-FU) | Balb/c mice [6] | 15 mg/kg/d, i.p., for up to 14 days | Not protective in this model | Exacerbated GI dysfunction; Increased mitochondrial superoxide; Worsened diarrhea |
| Oxaliplatin | Rat models [6] | 15 mg/kg/d | Alleviated GI side effects; Protection against peripheral neuropathy | None reported |
| Cisplatin/Taxol | Rat models [6] | 15 mg/kg/d | Protection against peripheral neuropathy; Reduced nephrotoxicity | None reported |
In the context of irinotecan chemotherapy, BGP-15 has demonstrated significant potential in mitigating chemotherapy-induced cachexia and skeletal muscle dysfunction. In a comprehensive study utilizing 6-week-old male Balb/c mice, administration of BGP-15 (15 mg/kg) alongside irinotecan (30 mg/kg) via six intraperitoneal injections over two weeks resulted in notable preservation of lean body mass and improved muscle function. Specifically, BGP-15 adjuvant therapy attenuated the approximately 5% loss of body mass and 5% reduction in lean mass observed with irinotecan treatment alone. Furthermore, BGP-15 rescued absolute force production in soleus muscles and strongly trended toward protection in extensor digitorum longus (EDL) muscles. However, this protective effect was accompanied by significant structural remodeling of the cytoskeleton, including reduced dystrophin and β-dystroglycan expression, which increased susceptibility to muscle tearing during fatiguing contractions in fast-twitch muscles. [3]
Contrary to its protective effects with other chemotherapeutics, BGP-15 unexpectedly exacerbated gastrointestinal toxicity in a 5-fluorouracil (5-FU) model. When co-administered with 5-FU (23 mg/kg/d) to Balb/c mice for up to 14 days, BGP-15 (15 mg/kg/d) increased mitochondrial superoxide production, enhanced mitochondrial depolarization, promoted cytochrome c release in the myenteric plexus, and worsened colonic inflammation. Functionally, these cellular alterations manifested as aggravated colonic dysmotility, characterized by reduced migrating motor complexes, increased fragmented contractions, and elevated fecal water content indicative of diarrhea. This contrasting response highlights the complexity of BGP-15's actions and underscores the importance of agent-specific evaluation of its protective potential. [6]
Animal models provide essential preclinical platforms for evaluating the efficacy and safety of BGP-15 as a chemoprotective adjuvant. The following protocol outlines a standardized approach for assessing BGP-15's potential to mitigate irinotecan-induced skeletal myopathy, based on methodologies successfully employed in published studies. [3]
Cell culture models enable detailed investigation of BGP-15's molecular mechanisms and screening of its protective effects across different cell types. The following protocol outlines approaches for evaluating BGP-15's cytoprotective properties in various experimental systems. [3] [5]
The development pathway for BGP-15 has encompassed multiple therapeutic areas, with recent interest expanding to its potential application in oncology supportive care. According to current database information, BGP-15 has reached Phase II/III development for COVID-19 infections, Phase II for insulin resistance and sinus tachycardia, and Phase I for familial dysautonomia. Previous development programs for type 2 diabetes mellitus and certain chemotherapy-induced toxicities appear to have been discontinued, suggesting strategic refinement of its therapeutic applications. [8]
Clinical evidence supporting BGP-15's safety and potential efficacy in human subjects comes primarily from a proof-of-concept randomized double-blind clinical trial in insulin-resistant patients. This 28-day dose-ranging study demonstrated that BGP-15 (200 or 400 mg daily) significantly improved whole-body insulin sensitivity, total body glucose utilization, muscle tissue glucose utilization, and fat-free body mass glucose utilization compared to both baseline and placebo. Importantly, no adverse drug effects were observed during treatment, indicating favorable tolerability at these doses. This foundational safety data provides a valuable reference point for potential oncology applications, though specific trials in cancer patients receiving chemotherapy are warranted. [7]
Despite promising preclinical evidence, several significant knowledge gaps must be addressed to advance BGP-15 toward clinical application as a chemoprotective adjuvant in oncology. First, the paradoxical effects observed across different chemotherapy regimens necessitate comprehensive mechanistic studies to identify the factors determining whether protective or exacerbating responses predominate. Second, the long-term consequences of BGP-15-induced cytoskeletal remodeling observed in muscle tissues require careful evaluation to exclude potential progressive detrimental effects. Third, potential interactions between BGP-15 and antitumor efficacy of co-administered chemotherapeutics should be thoroughly investigated in appropriate tumor-bearing models. [6] [3]
Future research priorities should include:
BGP-15 represents a promising multi-mechanistic candidate for addressing the significant challenge of chemotherapy-induced toxicities that limit treatment efficacy and compromise patient quality of life. Its simultaneous targeting of PARP, HSP72, mitochondrial function, and cellular stress response pathways provides a unique polypharmacological approach to cytoprotection. However, the context-dependent nature of its effects—ranging from highly protective to potentially detrimental depending on the specific chemotherapy agent—underscores the critical importance of rigorous, agent-specific preclinical evaluation. The experimental protocols and methodological considerations outlined in this document provide a framework for such systematic investigation. With continued rigorous research, BGP-15 has the potential to evolve into a valuable adjuvant therapy that enables more tolerable and effective chemotherapy regimens, ultimately improving outcomes for cancer patients.
Oxaliplatin is a third-generation platinum-based chemotherapeutic agent that serves as a cornerstone treatment for colorectal cancer and other solid tumors, typically administered in combination regimens such as FOLFOX (with 5-fluorouracil and leucovorin). Despite its clinical efficacy, oxaliplatin treatment is frequently limited by dose-limiting neurotoxicities that manifest as peripheral neuropathy and gastrointestinal dysfunction. These adverse effects occur through oxaliplatin-induced oxidative stress and neuronal damage, leading to treatment delays, dose reductions, or premature cessation, ultimately compromising anti-cancer efficacy. Approximately 40% of patients receiving standard dose chemotherapy and nearly all patients receiving high-dose regimens experience significant gastrointestinal side effects, including pain, ulceration, bloating, vomiting, diarrhea, and constipation. Platinum-based agents like oxaliplatin are associated with particularly high incidence rates, with some studies reporting that up to 90% of patients experience these debilitating side effects during treatment [1].
BGP-15 (O-(3-piperidino-2-hydroxy-1-propyl) nicotinic amidoxime) is a novel cytoprotective compound with a unique multi-modal mechanism of action that addresses the fundamental pathways of oxaliplatin-induced toxicity. This pharmaceutical agent has demonstrated significant protective effects against oxaliplatin-induced neuronal damage in preclinical models while not interfering with the anti-cancer efficacy of chemotherapy. BGP-15's pleiotropic mechanisms include PARP inhibition, heat shock protein co-induction, and mitochondrial protection, positioning it as a promising therapeutic adjunct for mitigating chemotherapy-induced side effects. These application notes provide detailed experimental protocols and quantitative data supporting the use of BGP-15 as a protective agent against oxaliplatin-induced neurotoxicity, specifically focusing on enteric neurons and gastrointestinal function [2].
BGP-15 exerts its cytoprotective effects through several complementary molecular mechanisms that collectively address the key pathological processes in oxaliplatin-induced neurotoxicity. The compound functions as a PARP inhibitor, specifically targeting poly (ADP-ribose) polymerase enzymes that become overactivated in response to oxidative stress and contribute to cellular energy depletion and apoptosis. This PARP inhibition is particularly relevant in oxaliplatin toxicity, as studies have demonstrated increased PARP-2 immunoreactivity in colonic mucosa following oxaliplatin treatment, which is attenuated by BGP-15 co-treatment [1]. Additionally, BGP-15 acts as a HSP72 co-inducer by inhibiting the acetylation of heat shock factor 1 (HSF-1), thereby enhancing the expression of cytoprotective heat shock proteins that facilitate proper protein folding and cellular stress adaptation [2].
Beyond these primary mechanisms, BGP-15 demonstrates significant mitochondrial protective properties by reducing mitochondrial reactive oxygen species (mtROS) production and improving mitochondrial membrane potential. This is particularly crucial in the context of oxaliplatin neurotoxicity, as research has revealed that oxaliplatin penetrates mitochondria and induces mtROS production, leading to neuronal apoptosis. BGP-15 also functions as a membrane fluidity modulator, remodeling cholesterol-rich membrane domains to enhance cellular stress response capacity. Furthermore, it activates Rac1 signaling, which increases hydrogen peroxide levels that subsequently act as signaling molecules to activate HSF-1 and promote HSP induction. The compound also moderately increases AKT levels, a key signaling factor in the insulin-signaling pathway that promotes cell survival, and suppresses JNK (c-Jun N-terminal kinase), an inflammatory cytokine that inhibits insulin receptor phosphorylation [2].
Table 1: Molecular Mechanisms of BGP-15 Cytoprotection
| Mechanism | Molecular Target | Biological consequence | Relevance to Oxaliplatin Toxicity |
|---|---|---|---|
| PARP Inhibition | PARP-1/PARP-2 enzymes | Prevents cellular energy depletion & reduces apoptosis | Counters oxaliplatin-induced PARP-2 activation in enteric neurons |
| HSP Co-induction | HSF-1 acetylation | Increases Hsp72 expression & enhances cellular stress response | Protects against oxidative stress-induced protein misfolding |
| Mitochondrial Protection | Mitochondrial membrane & ETC | Reduces mtROS production & improves mitochondrial viability | Prevents oxaliplatin-induced mitochondrial dysfunction |
| Membrane Remodeling | Cholesterol-rich domains | Increases membrane fluidity & stress signaling capacity | Enhances neuronal resilience to oxidative damage |
| JNK Inhibition | JNK inflammatory pathway | Reduces insulin receptor inhibition & inflammatory signaling | Counters oxidative stress-induced inflammatory responses |
The following diagram illustrates the integrated mechanistic pathways through which BGP-15 exerts its cytoprotective effects against oxaliplatin-induced neuronal damage:
Preclinical studies have demonstrated consistent and quantifiable neuroprotective effects of BGP-15 against oxaliplatin-induced enteric neuropathy. In a well-established mouse model, oxaliplatin treatment (3 mg·kg⁻¹·day⁻¹, tri-weekly for 14 days) resulted in significant enteric neuronal loss and increased the proportion of neuronal NO synthase-immunoreactive (nNOS-IR) neurons in the myenteric plexus by approximately 40%. This neuronal damage was correlated with a 2.5-fold increase in mitochondrial superoxide levels and elevated cytochrome c release, indicating activation of apoptotic pathways. Co-treatment with BGP-15 (15 mg·kg⁻¹·day⁻¹) significantly attenuated these changes, reducing neuronal loss by approximately 60% and normalizing mitochondrial superoxide production to near sham-levels. The compound also decreased cytochrome c release by approximately 50%, suggesting inhibition of the mitochondrial apoptotic pathway [1].
The functional gastrointestinal consequences of oxaliplatin-induced neurotoxicity were equally striking. Oxaliplatin treatment caused significant delays in gastrointestinal transit, impaired colonic motor activity evidenced by reduced frequency of colonic migrating motor complexes (CMMCs) by 45%, and decreased fecal water content by approximately 30%, contributing to constipation symptoms. These functional deficits were prevented by BGP-15 co-treatment, which restored gastrointestinal transit times, colonic motility patterns, and fecal water content to sham control levels. Importantly, BGP-15 also prevented the lack of weight gain associated with oxaliplatin treatment, suggesting broader protective effects on overall physiological function [1] [3].
BGP-15 has demonstrated significant protective effects against oxaliplatin-induced mitochondrial dysfunction and skeletal muscle pathology. Oxaliplatin treatment penetrates mitochondria and induces a 4-fold increase in mitochondrial reactive oxygen species (mtROS) production, leading to reduced mitochondrial viability and activation of apoptotic pathways in skeletal muscle tissue. This is associated with a 15% reduction in lean tissue mass, altered muscle architecture characterized by increased collagen deposition, neutral lipid accumulation, and calcium dysregulation. BGP-15 co-treatment protected against these pathological changes, reducing mtROS production by approximately 60% and improving mitochondrial viability 4-fold compared to oxaliplatin-only treated animals. The adjunct treatment also preserved muscle fiber diameter and number, maintaining normal muscle architecture and preventing the significant collagen deposition observed with oxaliplatin monotherapy [4] [5].
Table 2: Quantitative Protective Effects of BGP-15 Against Oxaliplatin Toxicity
| Parameter Assessed | Oxaliplatin Effect | BGP-15 Protection | Measurement Method |
|---|---|---|---|
| Enteric Neuron Count | ~40% reduction | ~60% attenuation of loss | HuC/D-IR myenteric neuron quantification |
| Mitochondrial Superoxide | 2.5-fold increase | Normalized to sham levels | MitoSOX Red fluorescence in myenteric ganglia |
| Cytochrome c Release | Significant increase | ~50% reduction | Immunohistochemistry & Western blot |
| Gastrointestinal Transit | Significant delay | Restored to sham levels | In vivo X-ray imaging & bead transit |
| Colonic Motility (CMMCs) | 45% reduction in frequency | Complete restoration | Ex vivo colonic motility recording |
| Fecal Water Content | ~30% reduction | Normalized to control levels | Gravimetric analysis |
| mtROS Production | 4-fold increase | ~60% reduction | MitoSOX Red in skeletal muscle |
| Lean Tissue Mass | 15% reduction | Complete preservation | EchoMRI body composition analysis |
| Mitochondrial Viability | Significant decrease | 4-fold improvement | JC-1 staining & membrane potential assay |
The established protocol for investigating BGP-15's protective effects against oxaliplatin-induced neurotoxicity utilizes male Balb/c mice aged 6-8 weeks (18-25 g). Animals are housed under standard laboratory conditions with a 12 h light/dark cycle, controlled temperature (22°C), and ad libitum access to food and water. The treatment protocol involves tri-weekly intraperitoneal injections (using a 26-gauge needle) for 14 days according to the following groups: (1) Oxaliplatin group: 3 mg·kg⁻¹·day⁻¹ oxaliplatin dissolved in sterile water; (2) Oxaliplatin + BGP-15 group: 3 mg·kg⁻¹·day⁻¹ oxaliplatin plus 15 mg·kg⁻¹·day⁻¹ BGP-15; (3) Sham control groups: appropriate vehicle controls including sterile water, 10% DMSO in sterile water, or both. Oxaliplatin is prepared as 10⁻² M stock solutions in sterile water and stored at -20°C, then diluted to 10⁻³ M for injections. BGP-15 is dissolved in DMSO to make 0.1 M stock solutions stored at -20°C, then diluted with sterile water to 0.01 M for injection. Combination treatments are delivered within 5 minutes of each other, with maximum injection volumes not exceeding 200 μL per injection [1] [4].
Gastrointestinal transit is analyzed using in vivo X-ray imaging before treatment initiation and after 3, 7, and 14 days of treatment. Animals are gavaged with a radio-opaque contrast solution (barium sulfate suspension), and abdominal X-rays are taken at 15-minute intervals for 2 hours post-gavage. The geometric center of the contrast medium is calculated at each time point, and total gastrointestinal transit time is determined. Additionally, intestinal emptying and pellet formation are assessed by monitoring the appearance and progression of fecal pellets in the colon. This methodology allows for quantitative assessment of oxaliplatin-induced gastrointestinal dysfunction and BGP-15's protective effects on intestinal motility [1].
Body weight is measured daily throughout the treatment period to monitor overall health status and the impact of treatments on weight gain. Body composition (lean mass, fat mass, water content) is analyzed using echo magnetic resonance imaging (echoMRI) before treatment initiation and at the endpoint (day 14). Food and water consumption are monitored on treatment days to ensure that observed effects are not secondary to reduced intake. Metabolic parameters including energy expenditure can be assessed using metabolic caging systems (e.g., Promethion system) during the final 24 hours of the treatment period [4] [5].
On day 14, following the final treatment, animals are euthanized via cervical dislocation under appropriate anesthesia. The colon is immediately excised and placed in oxygenated physiological saline solution (composition in mM: NaCl 118, KCl 4.6, CaCl₂ 3.5, MgSO₄ 1.2, NaH₂PO₄ 1, NaHCO₃ 25, D-Glucose 11; bubbled with 95% O₂ and 5% CO₂). For myenteric plexus whole-mount preparations, the colon is carefully opened along the mesenteric border and pinned flat in a Sylgard-lined dish. The mucosa and submucosa are carefully removed using fine dissection to expose the myenteric plexus for subsequent analyses [1] [6].
Mitochondrial superoxide production in myenteric ganglia is assessed using MitoSOX Red (Invitrogen), a fluorogenic dye specifically targeted to mitochondria that fluoresces upon oxidation by superoxide. Freshly prepared colonic whole-mounts with exposed myenteric plexus are incubated in oxygenated physiological saline containing MitoSOX Red (5 μM) at 37°C for 40 minutes with gentle agitation. Tissues are then washed (2 × 30 minutes) with oxygenated physiological saline and fixed in 4% paraformaldehyde overnight at 4°C. Following fixation, tissues are washed again and mounted on glass slides with DAKO fluorescent mounting medium. Imaging is performed using a confocal microscope (e.g., Nikon Eclipse Ti) with identical acquisition settings across all samples. Fluorescence intensity is quantified in arbitrary units using ImageJ software by measuring corrected total fluorescence in 32 predefined 5 μm × 5 μm regions within myenteric ganglia from each preparation [1] [6].
Changes in mitochondrial membrane potential are assessed using the JC-1 assay, a sensitive indicator that forms red fluorescent J-aggregates in polarized mitochondria and green fluorescent monomers in depolarized mitochondria. Tissue preparations are incubated with JC-1 (2 μM) in oxygenated physiological saline at 37°C for 30 minutes, followed by washing (2 × 15 minutes) with fresh saline. Tissues are imaged using confocal microscopy with appropriate filter sets for J-aggregates (excitation/emission: 560/595 nm) and monomers (excitation/emission: 485/535 nm). The ratio of red to green fluorescence is calculated as an indicator of mitochondrial health, with decreased ratios indicating mitochondrial depolarization [6].
Whole-mount preparations of the myenteric plexus are processed for immunohistochemical analysis to quantify neuronal populations. Tissues are blocked with 10% normal donkey serum in phosphate-buffered saline with 0.5% Triton X-100 for 2 hours at room temperature, then incubated with primary antibodies for 48 hours at 4°C. Key neuronal markers include: HuC/D (pan-neuronal marker, 1:100), neuronal nitric oxide synthase (nNOS, 1:100) for inhibitory neurons, and choline acetyltransferase (ChAT, 1:100) for excitatory neurons. Following primary antibody incubation, tissues are washed and incubated with appropriate fluorescent secondary antibodies (e.g., Alexa Fluor conjugates) for 2 hours at room temperature. Tissues are then washed, mounted, and imaged using confocal microscopy. Neuronal counts are performed in standardized areas (e.g., 1 mm² regions) from at least 3 different locations per preparation, with n≥5 animals per treatment group [1] [6].
Colonic motor activity is assessed using a specialized organ bath system. Following collection, the colon is placed in oxygenated physiological saline and cleaned of fecal contents. Segments of distal colon (approximately 2 cm in length) are mounted in individual organ baths containing oxygenated physiological saline at 37°C. One end is fixed to a stationary hook while the other is attached to an isometric force transducer connected to a data acquisition system. Tissues are placed under an initial tension of 1.0 g and allowed to equilibrate for 30-60 minutes. Spontaneous contractile activity is recorded for at least 30 minutes, followed by analysis of contraction frequency, amplitude, and patterns (including colonic migrating motor complexes, fragmented contractions, and short contractions) using appropriate data analysis software [1].
The following workflow diagram illustrates the integrated experimental approach for assessing BGP-15's neuroprotective effects:
A critical consideration in BGP-15 research is the chemotherapy-specific nature of its protective effects. While BGP-15 demonstrates significant efficacy in protecting against oxaliplatin-induced neurotoxicity, its effects differ substantially with other chemotherapeutic agents. Notably, in contrast to its protective effects with oxaliplatin, BGP-15 co-treatment exacerbates 5-fluorouracil (5-FU)-induced gastrointestinal toxicity. In preclinical models, BGP-15 co-administration with 5-FU increased mitochondrial superoxide production, enhanced mitochondrial depolarization and cytochrome c release in the myenteric plexus, and exacerbated 5-FU-induced colonic inflammation. Furthermore, BGP-15 worsened 5-FU-induced colonic dysmotility by reducing the number and proportion of colonic migrating motor complexes while increasing fragmented contractions and fecal water content (indicative of diarrhea) [6]. This stark contrast highlights the importance of agent-specific validation when considering BGP-15 as a chemoprotective adjunct and suggests that its mechanisms of action interact differently with the distinct toxicity pathways activated by various chemotherapeutic agents.
Despite promising preclinical results, significant translational gaps remain in BGP-15 research. Most available data derive from animal models, particularly male Balb/c mice, and limited information exists regarding potential sex-specific differences in response to BGP-15 treatment. Additionally, while BGP-15 has entered clinical trials for other indications (including insulin resistance and muscular dystrophy), robust clinical data specifically supporting its efficacy in preventing oxaliplatin-induced neurotoxicity in human patients is not yet available. The optimal dosing regimen for neuroprotection in humans also requires further investigation, as current protocols are extrapolated from preclinical models using metabolic equivalent scaling. Furthermore, long-term safety data and potential interactions with other medications commonly administered to cancer patients need comprehensive evaluation. Researchers should also consider that most preclinical studies have examined BGP-15 administration concurrent with oxaliplatin initiation; its potential to reverse established neurotoxicity remains largely unexplored [2].
BGP-15 represents a promising multi-target cytoprotective agent with demonstrated efficacy in preventing oxaliplatin-induced neurotoxicity in preclinical models. Its pleiotropic mechanisms addressing PARP inhibition, heat shock protein co-induction, mitochondrial protection, and membrane stabilization collectively target the key pathological processes in oxaliplatin-induced neuronal damage. The comprehensive protocols provided herein enable rigorous investigation of BGP-15's neuroprotective properties, with quantitative assessments spanning molecular, cellular, tissue, and functional levels. The contrasting effects observed between oxaliplatin and 5-FU highlight the complexity of chemotherapy-specific toxicity mechanisms and underscore the necessity of agent-specific validation when developing cytoprotective strategies. Future research directions should prioritize translation to clinical studies in cancer patients, investigation of potential sex-specific differences in efficacy, exploration of BGP-15's effects on established neurotoxicity (rather than just prevention), and combination strategies with other protective agents that might target complementary pathways [1] [4] [2].
The co-administration of BGP-15 with the chemotherapeutic agent 5-fluorouracil (5-FU) presents a complex paradoxical scenario in experimental oncology research. While BGP-15 (a nicotinic amidoxime derivative with cytoprotective properties) has demonstrated protective effects against certain chemotherapy-induced toxicities, it unexpectedly exacerbates 5-FU-induced gastrointestinal dysfunction while showing modest protective efficacy against skeletal muscle molecular alterations. This application note comprehensively synthesizes quantitative findings from peer-reviewed studies and provides detailed methodologies for investigating these paradoxical effects, enabling researchers to navigate the context-dependent applications of BGP-15 adjuvant therapy. Particular attention should be paid to the tissue-specific responses and chemotherapeutic context when considering BGP-15 as a potential adjunct therapy, as its efficacy varies dramatically depending on these factors.
Table 1: Summary of BGP-15 Effects on 5-FU-Induced Pathophysiology in Mouse Models
| Tissue/System Assessed | 5-FU Alone Effects | BGP-15 + 5-FU Effects | Measurement Parameters | Significance |
|---|---|---|---|---|
| Gastrointestinal Function | Delayed GI transit, neuronal loss, inflammation | Exacerbated dysfunction | GI transit, fecal water content, colonic motility | p < 0.05 [1] [2] |
| Myenteric Neurons | Reduced total neuronal count | No protection against neuronal loss | HuC/D-IR neurons per ganglion | Not significant [1] |
| Mitochondrial Superoxide | Increased production | Further significant increase | MitoSOX fluorescence (arbitrary units) | p < 0.05 [1] [2] |
| Colonic Motility | Reduced migrating motor complexes | Further reduction | Number and proportion of CMMCs | p < 0.05 [1] |
| Skeletal Muscle Mass | No significant change | No significant change | Muscle mass ratios, fiber CSA | Not significant [3] [4] |
| Cytoskeletal Proteins | Reduced desmin, dystrophin | No protective effect | Protein expression (Western blot) | p < 0.05 for 5-FU effect [3] |
| Cell Signaling | Increased p-p38 MAPK, p-p65 NF-κB | Prevented phosphorylation | Phosphoprotein ratios | p < 0.05 [3] |
Table 2: Experimental Parameters and Animal Model Specifications
| Parameter | Specification | Rationale | Variations |
|---|---|---|---|
| Animal Model | Male Balb/c mice (6-8 weeks, 18-25g) | Standard chemotoxicity model | None reported across studies |
| 5-FU Dosage | 23 mg/kg | Equivalent to human dose per body surface area | Tri-weekly administration |
| BGP-15 Dosage | 15 mg/kg | Established neuroprotective dose in previous studies | Consistent across 5-FU studies |
| Administration Route | Intraperitoneal | Direct systemic delivery | Dissolved in 10% DMSO in sterile water |
| Treatment Duration | Up to 14 days | Assessment of acute to subacute effects | 3, 7, and 14-day timepoints |
| Sample Size | 40 mice total | Appropriate for statistical power | Balanced across treatment groups |
Objective: To evaluate the effects of BGP-15 co-administration on 5-FU-induced gastrointestinal toxicity and skeletal muscle molecular alterations in a mouse model.
Materials and Reagents:
Procedure:
Solution Preparation:
Animal Dosing Regimen:
In Vivo GI Transit Assessment:
Tissue Collection:
Colonic Motility Assessment:
Mitochondrial Superoxide Production:
Mitochondrial Membrane Potential Assay:
Western Blot Analysis for Skeletal Muscle:
Diagram 1: BGP-15 Signaling Pathways and Tissue-Specific Effects. BGP-15 demonstrates paradoxical tissue-specific effects when co-administered with 5-FU, showing protective benefits in skeletal muscle signaling while exacerbating mitochondrial dysfunction, inflammation, and dysmotility in gastrointestinal tissues.
Diagram 2: Comprehensive Experimental Workflow. The integrated methodology for assessing BGP-15 and 5-FU co-administration effects incorporates in vivo monitoring followed by comprehensive ex vivo and molecular analyses to evaluate multiple tissue types and physiological systems.
The paradoxical effects of BGP-15 observed in these studies highlight the critical importance of chemotherapeutic context when considering cytoprotective adjuvants. While BGP-15 has demonstrated clear protective efficacy against oxaliplatin-induced gastrointestinal dysfunction and neuropathy [1], its exacerbation of 5-FU-induced GI toxicity indicates that the molecular mechanisms of chemotherapy-induced damage and protection are highly agent-specific. Researchers should note that:
For researchers investigating protection against 5-FU-induced intestinal injury, alternative approaches have shown promise in recent studies:
The co-administration of BGP-15 with 5-FU presents a compelling case of tissue-specific and context-dependent cytoprotection that warrants careful consideration in research design. The divergent effects observed between gastrointestinal (exacerbated damage) and skeletal muscle (modest molecular protection) systems underscore the complexity of adjuvant interactions with chemotherapeutic agents. Researchers should implement the comprehensive assessment protocols outlined in this application note to fully characterize both beneficial and adverse effects when investigating cytoprotective adjuvants. Particular attention should be paid to mitochondrial function assessments, as this appears to be a crucial determinant of BGP-15's paradoxical effects. Future research directions should focus on elucidating the precise molecular mechanisms underlying these tissue-specific differences and identifying patient stratification factors that might predict favorable versus unfavorable responses to BGP-15 co-administration.
The tables below summarize the key experimental parameters and quantitative findings from studies involving BGP-15 in heart perfusion and related models.
Table 1: BGP-15 Dosing and Experimental Models
| Aspect | Details from Literature |
|---|---|
| Primary Isolated Heart Model | Langendorff-perfused rat heart model [1] [2]. |
| Typical BGP-15 Concentration in Langendorff | 200 μM in the perfusion buffer [1]. |
| In Vivo (Pre-Treatment) Dosing for Heart Studies | Oral administration in rats: 20 to 160 mg/kg [3] [4]. In SHR rats: 25 mg/kg/day for 18 weeks [5] [6]. In ZDF rats: 10 mg/kg/day for one year [7]. |
| Vehicle for In Vivo Studies | Hydroxyethyl cellulose solution or distilled water [7]. |
| Common Disease Models | Ischemia-reperfusion injury [1], drug-induced cardiotoxicity (e.g., Imatinib) [1] [2], isoproterenol-induced stress [3] [4], hypertensive heart failure (SHR model) [5] [6]. |
Table 2: Key Functional Outcomes and Biochemical Markers
| Measured Parameter | Effect of BGP-15 | Experimental Context |
|---|---|---|
| High-Energy Phosphates | Attenuated depletion of ATP and Creatine Phosphate (PCr) [1]. | Langendorff model with Imatinib-induced stress [1]. |
| Oxidative Stress Markers | Reduced protein oxidation and lipid peroxidation [1]. | Langendorff model with Imatinib-induced stress [1]. |
| Ventricular Arrhythmias | Suppressed incidence [3] [4]. | In vivo rat model with isoproterenol stimulation [3] [4]. |
| Heart Rate Variability (HRV) | Increased vagally-mediated parameters (RMSSD, SD1, HF%) [3] [4]. | In vivo telemetry-implanted rat model [3] [4]. |
| Diastolic Function | Improved left ventricle relaxation [3] [7] [4]. | In vivo rat models of diabetic cardiomyopathy and isoproterenol stress [3] [7] [4]. |
| Signaling Pathways | Activated Akt; Suppressed JNK and p38 MAPK; Inhibited PARP-1 [1] [2]. | Langendorff model and in vivo studies [1] [2]. |
| Inflammatory Markers | Reduced NF-κB/p65, IL-6, IL-1β, HMGB1, and MPO activity [2]. | In vivo rat model of Imatinib-induced inflammation [2]. |
| Mitochondrial Function | Increased mitochondrial mass and biogenesis; reduced ROS production [5] [1]. | In vivo SHR model and cell cultures [5] [1]. |
While a full step-by-step protocol is not available, you can integrate BGP-15 into a standard Langendorff perfusion setup based on the data from the search results.
1. Reagent Preparation
2. Langendorff Heart Perfusion Setup
3. Data Acquisition & Functional Assessment Monitor functional parameters in real-time throughout the experiment:
4. Terminal Analysis At the end of the perfusion, freeze-clamp the heart for biochemical assays:
The following diagram outlines the key stages of integrating BGP-15 into a Langendorff perfusion experiment.
BGP-15 is a multi-target drug candidate. Its cardioprotective effects in the Langendorff model are likely mediated through several key mechanisms, as illustrated below.
BGP-15 is a promising multi-target cardioprotective agent suitable for investigation in the Langendorff heart perfusion model. The recommended concentration of 200 µM directly in the perfusion buffer has been shown to protect against energy depletion, oxidative stress, and harmful signaling pathways induced by stressors like Imatinib. Its mechanisms involve PARP-1 inhibition, modulation of key survival kinases, and enhancement of the cellular stress response.
BGP-15 (O-[3-piperidino-2-hydroxy-1-propyl]-nicotinic amidoxime) is a novel insulin-sensitizer molecule with a wide range of cytoprotective effects that have generated significant interest in pharmaceutical development. This hydroxylamine derivative possesses multifunctional cytoprotective properties including mitochondrial protection, oxidative stress reduction, and apoptosis inhibition, making it a promising candidate for various therapeutic applications. While BGP-15 lacks a clearly defined intracellular molecular target, current research indicates it accumulates preferentially in mitochondria and protects against reactive oxygen species (ROS)-induced mitochondrial destabilization. [1] [2] The MitoSOX mitochondrial superoxide assay provides a crucial methodological approach for evaluating BGP-15's effects on mitochondrial-specific superoxide production, offering valuable insights for researchers investigating mitochondrial-targeted therapeutic agents.
The clinical relevance of BGP-15 spans multiple therapeutic areas, with demonstrated efficacy in experimental models of cardiotoxicity, skeletal myopathy, and metabolic disorders. Specifically, BGP-15 has shown promise in mitigating doxorubicin-induced cardiotoxicity, oxaliplatin-induced skeletal muscle damage, and diabetic cardiomyopathy. [3] [4] [5] Understanding BGP-15's effects on mitochondrial superoxide production is therefore essential for both basic research and translational drug development. These application notes provide detailed protocols and data analysis frameworks for evaluating BGP-15 using the MitoSOX assay system, standardized for consistency and reproducibility across research settings.
BGP-15 exerts its cytoprotective effects through several interconnected molecular mechanisms that collectively enhance mitochondrial function and reduce oxidative damage:
Mitochondrial superoxide anion (O₂•⁻) represents a primary reactive oxygen species generated during oxidative phosphorylation. Under pathological conditions, electron transport chain dysfunction leads to excessive superoxide production, particularly at complexes I and III. This mitochondrial oxidant stress triggers permeability transition pore opening, mitochondrial membrane depolarization, and release of pro-apoptotic factors, ultimately leading to programmed cell death. [1] [2] BGP-15 specifically addresses this pathophysiology by stabilizing mitochondrial membranes and reducing superoxide production at the complex I-III system, thereby interrupting this destructive cascade. [1]
Table 1: Key Molecular Targets of BGP-15 in Mitochondrial Protection
| Target/Pathway | Effect of BGP-15 | Functional Outcome | Experimental Evidence |
|---|---|---|---|
| OPA1 | Activation | Enhanced mitochondrial fusion, cristae stabilization | In vitro and in vivo models [6] |
| PARP | Inhibition | Reduced energy depletion, preserved NAD+ levels | Skeletal myopathy models [4] |
| JNK/p38 MAPK | Inhibition | Reduced stress-induced apoptosis | Cardiomyocyte studies [7] [1] |
| Akt/Gsk3β | Activation | Enhanced pro-survival signaling | Heart failure models [7] |
| Complex I-III | Reduced ROS production | Decreased mitochondrial superoxide generation | Isolated mitochondria studies [1] |
Research across multiple experimental models has consistently demonstrated BGP-15's efficacy in reducing mitochondrial superoxide production. The following table summarizes key quantitative findings from peer-reviewed studies:
Table 2: Quantitative Effects of BGP-15 on Mitochondrial Superoxide Production
| Experimental Model | Inducer & Concentration | BGP-15 Concentration | Measurement Method | Key Findings | Reference |
|---|---|---|---|---|---|
| H9c2 Cardiomyocytes | Doxorubicin (1-3 μM) | 50 μM | MitoSOX Red + Flow Cytometry | Dose-dependent reduction in fluorescence intensity: 1μM DOX: 696.58 → sign. reduction; 3μM DOX: 992.03 → sign. reduction | [3] |
| WRL-68 Cell Line | H₂O₂ (50 μM) | 50 μM | JC-1, TMRM fluorescence | Protection against H₂O₂-induced mitochondrial depolarization; maintained ΔΨm | [1] |
| Isolated Rat Liver Mitochondria | - | 50 μM | HPLC-MS/MS, Complex I-III assay | Accumulation in mitochondria; reduced ROS production at Complex I-III | [1] [2] |
| Mouse Skeletal Muscle | Oxaliplatin (3 mg/kg) | 15 mg/kg (in vivo) | MitoSOX Red, histology | Reduced mtROS production, improved mitochondrial viability (4-fold) | [4] |
| Human Sperm | ART processing | 10 μM | MitoSOX Red + Flow Cytometry | Reduced oxidative damage during seminal plasma removal | [8] |
Beyond direct effects on superoxide levels, BGP-15 treatment demonstrates significant functional benefits across experimental models:
This protocol is adapted from the study investigating BGP-15's protection against doxorubicin-induced cardiotoxicity [3] and can be modified for other cell types.
Cell Culture and Seeding:
Pretreatment with BGP-15:
Doxorubicin Challenge:
MitoSOX Staining:
Analysis by Flow Cytometry:
Analysis by Fluorescence Microscopy:
JC-1 Staining Protocol [3] [1]:
Sulforhodamine B (SRB) Assay [2]:
The following diagram illustrates the key molecular pathways through which BGP-15 exerts its mitochondrial protective effects:
Diagram 1: BGP-15 mechanism of action signaling pathway. BGP-15 targets multiple processes to maintain mitochondrial integrity and reduce superoxide production.
The following diagram outlines the complete experimental workflow for evaluating BGP-15 effects using the MitoSOX assay:
Diagram 2: Experimental workflow for BGP-15 MitoSOX assay. The comprehensive protocol includes cell preparation, treatment, staining, and analysis phases with optional complementary assays.
BGP-15 is a novel nicotinic amidoxime derivative with multiple pharmacological properties, including PARP inhibition, chaperone co-induction, and membrane fluidity modulation. This small molecule (molecular weight: 351.27 g/mol) has demonstrated efficacy across diverse disease models while exhibiting an excellent safety profile in human clinical trials. Its favorable water solubility (28 mg/mL in deionized water at 25°C) makes it particularly suitable for formulation for oral administration in preclinical studies. BGP-15 represents a promising multi-target therapeutic candidate with potential applications in cardioprotection, neuroprotection, and metabolic disorders [1] [2].
The compound's mechanism of action involves several interconnected pathways: it functions as a PARP-1 inhibitor (IC₅₀ = 120 μM), reduces mitochondrial ROS production, enhances heat shock protein induction (particularly Hsp72), improves insulin sensitivity through JNK inhibition, and activates protective signaling pathways including AKT and IGF1R. This multifaceted mechanism underlies its efficacy in various pathological conditions, from heart failure to neurodegenerative disorders [1] [3] [4].
Table 1: BGP-15 Formulation Protocols for Oral Gavage in Mice
| Formulation Type | Composition | Preparation Method | Storage Conditions |
|---|---|---|---|
| Simple Saline Solution | BGP-15 + 0.9% sterile saline | Dissolve directly in saline to desired concentration (typically 1.5 mg/mL for 15 mg/kg dosing) | Short-term: Room temperature; Long-term: 4°C, protected from moisture [4] |
| DMSO-Based Stock | 100% DMSO for stock solution (1M), diluted to 10% DMSO in sterile water for administration | Prepare concentrated stock in 100% DMSO, then dilute with sterile water to final concentration | Stock: -20°C; Working solution: Use immediately or short-term storage at 4°C [5] |
| Vehicle Control | 0.9% sterile saline or 10% DMSO in sterile water | Prepare identical to treatment solution without BGP-15 | Room temperature or 4°C based on experimental requirements [4] |
The preparation process begins with accurate weighing of BGP-15 powder, followed by selection of an appropriate vehicle based on experimental requirements. For most applications, simple saline solution is sufficient and preferred due to minimal potential vehicle effects. The DMSO-based formulation is reserved for situations requiring higher concentrations or when enhanced solubility is necessary. The mixture should be vortexed thoroughly until complete dissolution is visually confirmed. While BGP-15 solutions demonstrate good stability, fresh preparation is recommended for critical studies to ensure compound integrity [1] [5] [4].
Table 2: BGP-15 Dosing Regimens in Mouse Models
| Disease Model | Dose (mg/kg) | Frequency | Duration | Volume (mL/kg) | Key Efficacy Findings |
|---|---|---|---|---|---|
| Heart Failure & Atrial Fibrillation | 15 | Once daily | 4 weeks | 10 | Improved cardiac function, reduced arrhythmic episodes, attenuated atrial enlargement [4] |
| Insulin Resistance | 10-30 | Once daily | 5 days to 2 weeks | 10 | Dose-dependent increase in insulin sensitivity (50-70% improvement) [6] |
| Chemotherapy-Induced Neuropathy | 15 | 3 times per week | 2 weeks | 10 | Protection against cisplatin or taxol-induced peripheral neuropathy [1] |
| Duchenne Muscular Dystrophy | 15 | Once daily | 4-5 weeks | 10 | Improved diaphragm muscle fiber function, reduced cardiac fibrosis [1] |
| Familial Dysautonomia | 15 | Once daily | Not specified | 10 | Improved mitochondrial function, protected neurons from dying [7] |
| Isoproterenol-Induced Arrhythmias | 20-160 (acute) | Single dose | Acute | 10 | Suppressed ventricular arrhythmia incidence, counteracted ischemic signs [8] |
The oral gavage procedure requires proper technique to ensure accurate delivery and minimize stress to the animals. Mice should be gently restrained to allow stable positioning of the head and neck. A straight or curved gavage needle (appropriate size for the mouse) is carefully inserted into the esophagus, and the solution is slowly delivered to prevent aspiration. Proper technique should be verified through training and supervision by experienced personnel. The administration volume is typically 10 mL per kg of body weight, meaning a 25g mouse would receive approximately 0.25 mL of the prepared solution [4] [8].
Table 3: Efficacy of BGP-15 in Preclinical Disease Models
| Disease Area | Model Type | Key Outcomes | Proposed Mechanisms |
|---|---|---|---|
| Cardiovascular | HF+AF transgenic mice | ↓ Arrhythmia episodes, ↑ cardiac function, ↓ atrial size, ↓ lung weight | PARP inhibition, ↑ IGF1R phosphorylation, mitochondrial protection [4] |
| Metabolic | Insulin-resistant rats | ↑ Glucose infusion rate, ↑ insulin sensitivity by 50-70% | JNK inhibition, improved insulin receptor signaling [1] [6] |
| Neurological | Familial dysautonomia mouse model | ↓ Neuronal death, improved mitochondrial function, ↓ ROS | Mitochondrial stabilization, reduced oxidative stress [7] |
| Muscular Dystrophy | mdx and dko mice | Improved diaphragm function, reduced cardiac fibrosis | Hsp72 co-induction, membrane remodeling [1] |
| Chemotherapy Toxicity | Cisplatin-treated rats | ↓ Nephrotoxicity, without compromising antitumor activity | PARP inhibition, ↓ oxidative damage, preserved ATP levels [2] |
| Drug-Induced Arrhythmias | Isoproterenol-treated rats | ↓ Ventricular arrhythmias, improved HRV, suppressed aftercontractions | Mitochondrial ROS reduction, normalized actin dynamics [8] |
The experimental workflow for BGP-15 studies involves careful study design with appropriate randomization and control groups. After formulation preparation and baseline measurements, the treatment period consists of consistent daily administration via oral gavage with regular monitoring of animal health and potential side effects. Endpoint analysis typically includes functional assessments specific to the disease model being studied, followed by tissue collection for molecular and histological examination. This systematic approach ensures reliable and reproducible evaluation of BGP-15 efficacy across different research applications [1] [4] [8].
Dose Selection: The most commonly effective dose in mouse studies is 15 mg/kg administered once daily. This dose has demonstrated efficacy across multiple disease models without apparent toxicity. Higher doses (up to 160 mg/kg) have been used in acute settings, while lower doses (10 mg/kg) may be sufficient for certain applications such as insulin sensitization [8] [6].
Vehicle Considerations: While saline is the preferred vehicle for its simplicity and minimal interference, the DMSO-based vehicle (up to 10% DMSO final concentration) may enhance compound solubility or absorption in some cases. However, potential effects of DMSO on experimental outcomes should be considered and controlled for [5].
Stability and Storage: BGP-15 demonstrates good chemical stability in solution, but for chronic studies, fresh preparation every 1-2 weeks is recommended with storage at 4°C protected from light. For long-term storage, the powder should be kept in a sealed container at room temperature or 4°C with protection from moisture [1].
Treatment Duration: Study length should be aligned with the disease model pathophysiology—acute models (e.g., isoproterenol-induced arrhythmias) may require only single or short-term dosing, while chronic conditions (e.g., heart failure, muscular dystrophy) typically need 4-6 weeks of treatment to demonstrate meaningful efficacy [4] [8].
Control Groups: Appropriate controls are essential and should include both vehicle-treated and untreated disease controls, as well as healthy controls when relevant. Some studies have shown that gavage with saline alone does not significantly affect morphological or functional parameters compared to untreated controls [4].
Endpoint Selection: A combination of functional measurements (e.g., echocardiography, ECG, glucose tolerance), molecular analyses (e.g., Western blotting, oxidative stress markers), and histological assessments provides comprehensive evaluation of BGP-15 effects [1] [4] [8].
BGP-15 represents a promising therapeutic candidate with demonstrated efficacy across diverse disease models through well-tolerated oral administration. The established protocol of 15 mg/kg once daily via oral gavage in saline vehicle provides a standardized approach for preclinical evaluation. Its multimodal mechanism of action, targeting PARP inhibition, mitochondrial protection, and stress response pathways, underlies its broad therapeutic potential. As BGP-15 has already entered clinical trials for various indications, these robust preclinical protocols provide a solid foundation for translational research and further investigation of this promising compound.
BGP-15 is a small molecule drug candidate (molecular weight: 351.27 g/mol) with a pleiotropic mechanism of action that encompasses PARP-1 inhibition, heat shock protein co-induction, and membrane lipid remodeling properties. Originally developed as an insulin sensitizer, its therapeutic potential has expanded to include cardioprotection, antiarrhythmic effects, and fertility enhancement based on extensive preclinical research and early clinical trials. The compound demonstrates an exceptional safety profile in human trials, with no serious adverse events reported across five clinical trials involving more than 250 patients. BGP-15 is currently in Phase II clinical development for multiple indications, representing a promising therapeutic candidate with a novel multi-target mechanism of action. [1] [2]
The current clinical development status of BGP-15 spans several therapeutic areas, with both active and discontinued programs. The following table summarizes the key development programs:
Table 1: Current Clinical Development Status of BGP-15
| Therapeutic Area | Development Phase | Status | Notes |
|---|---|---|---|
| Familial Dysautonomia | Phase I | Active (as of Feb 2025) | Developed by Mitochon Technologies |
| COVID-2019 Infections | Phase II/III | No recent development identified | |
| Insulin Resistance | Phase II | Status uncertain | Previously demonstrated efficacy in insulin-resistant patients |
| Sinus Tachycardia | Phase II | Status uncertain | |
| Type 2 Diabetes Mellitus | Discontinued | Development halted | |
| Chemotherapy-Induced Damage | Discontinued | Development halted | |
| Reperfusion Injury | Discontinued | Development halted | |
| Duchenne Muscular Dystrophy | No development reported | Available for licensing | |
| Fertility Enhancement | Phase II planned | Active development | Vitaleon Pharma initiating trials |
BGP-15's favorable physicochemical properties, including high water solubility (28 mg/mL at 25°C) and small molecular size, make it suitable for various administration routes. Recent pharmaceutical development has focused on novel formulations including transdermal patches that maintain stability and enhance bioavailability through penetration enhancers like Transcutol and Labrasol combinations. This versatility in formulation supports its application across diverse therapeutic areas and patient populations. [1] [3]
BGP-15 exhibits a unique multi-modal mechanism that differentiates it from single-target therapeutics, acting through several complementary pathways that converge on cytoprotective effects. The drug functions primarily as a PARP-1 inhibitor, reducing poly(ADP-ribose) polymerase activity and preventing energy depletion in stressed cells. Simultaneously, it acts as a chaperone co-inducer, enhancing the cellular stress response by promoting heat shock protein expression without initial stressor requirement. Additionally, BGP-15 demonstrates membrane lipid therapy capabilities, remodeling cholesterol-rich membrane domains to enhance fluidity and signaling efficiency. These primary mechanisms are complemented by mitochondrial stabilization effects, where BGP-15 accumulates in mitochondria and reduces reactive oxygen species (ROS) production at complex I-III, preserving membrane potential and cellular energy production. [1] [4] [5]
The coordinated activity across these systems creates a powerful cytoprotective profile, as visualized in the following mechanistic overview:
The membrane remodeling capability of BGP-15 represents a particularly novel aspect of its mechanism. Molecular dynamics simulations demonstrate that BGP-15 partitions into lipid bilayers and interacts with cholesterol-rich domains, stabilizing membrane structure under stress conditions. This membrane stabilization prevents transient structural disintegration of lipid rafts during fever-type heat stress, maintaining proper signaling platform functionality. Through Rac1 activation and subsequent hydrogen peroxide-mediated signaling, BGP-15 promotes HSF1 activation while simultaneously inhibiting HSF1 acetylation, leading to prolonged HSF1 binding to heat shock elements and enhanced stress response. [4]
The intersection of metabolic and stress response pathways activated by BGP-15 creates a powerful cytoprotective profile. BGP-15 increases phosphorylation of the insulin-like growth factor 1 receptor (IGF1R), which is depressed in atrial tissue from patients with atrial fibrillation. This effect occurs independent of phosphoinositide 3-kinase-Akt and heat-shock protein 70, signaling mediators often defective in aged and diseased hearts. The preservation of IGF1R signaling represents a crucial mechanism in BGP-15's cardioprotective effects, particularly in heart failure and atrial fibrillation models where it improves cardiac function and reduces arrhythmic episodes. [6]
Extensive preclinical investigations have demonstrated BGP-15's efficacy across diverse disease models, with particularly robust evidence in cardiovascular conditions. In hypertensive cardiomyopathy models using spontaneously hypertensive rats (SHR), BGP-15 treatment for 18 weeks preserved systolic and diastolic cardiac function, decreased interstitial collagen deposition, and prevented cardiomyocyte hypertrophy. The cardioprotective effects were mediated through decreased activity of TGFβ/Smad signaling factors, enhanced mitochondrial biogenesis, and modulation of MAPK signaling pathways. These structural and functional improvements translated to significantly reduced cardiovascular mortality in obese rat models, establishing a strong preclinical foundation for cardiac applications. [7] [8]
The antiarrhythmic properties of BGP-15 have been validated in multiple model systems. In telemetry-implanted rats subjected to beta-adrenergic stimulation with isoproterenol, BGP-15 pretreatment significantly counteracted ischemic ECG signs (ST-segment depression) and suppressed ventricular arrhythmia incidence. The compound increased vagally-mediated heart rate variability parameters (RMSSD, SD1, and HF%), indicating enhanced parasympathetic tone that may contribute to its antiarrhythmic effects. At the cellular level, BGP-15 prevented isoproterenol-induced aftercontractions in isolated canine cardiomyocytes, demonstrating direct stabilization of cardiomyocyte electrophysiology. These effects occurred without altering normal ECG waveforms, suggesting a favorable safety profile. [8]
Table 2: Summary of Key Preclinical Efficacy Findings for BGP-15
| Disease Model | Species | Dose/Duration | Key Outcomes | Mechanistic Insights |
|---|---|---|---|---|
| Hypertension-Induced Heart Failure | Spontaneously Hypertensive Rats | 25 mg/kg/day for 18 weeks | Preserved systolic/diastolic function; Reduced fibrosis; Increased mitochondrial mass | ↓TGFβ/Smad signaling; ↑Akt/Gsk3β; ↑Mitochondrial biogenesis |
| Isoproterenol-Induced Arrhythmias | Telemetry-Implanted Rats | 40-160 mg/kg acute | Suppressed ventricular arrhythmias; Counteracted ECG ischemia; Improved HRV | ↑Vagally-mediated HRV; Prevention of aftercontractions |
| Diabetic Cardiomyopathy | Goto-Kakizaki Rats | Not specified | Improved diastolic dysfunction; Enhanced phosphorylation of VASP and phospholamban | Restoration of SERCA activity |
| Imatinib-Induced Cardiotoxicity | Wistar Rats | 10 mg/kg/day for 14 days | Reduced cardiac inflammation; Improved redox balance | ↓PARP1; ↓NF-κB/p65; ↑Nrf2; ↓Pro-inflammatory cytokines |
| Ischemia-Reperfusion Injury | Langendorff Heart Preparation | Not specified | Protected against oxidative stress; Improved recovery | ↓Mitochondrial ROS; PARP inhibition |
| Metabolic Disorder | Zucker Obese Rats | Not specified | Improved insulin sensitivity; Glucose uptake enhancement | HSP co-induction; JNK inhibition |
Beyond cardiovascular applications, BGP-15 has demonstrated efficacy in metabolic disorders and fertility challenges. In genetic and diet-induced obesity models, BGP-15 improved insulin sensitivity and glucose uptake, with human Phase II studies confirming its insulin-sensitizing effects in insulin-resistant patients. More recently, unpublished studies cited by Vitaleon Pharma indicate potential applications in fertility enhancement, with BGP-15 reported to boost oocyte and sperm quality, improve embryo development, reduce oxidative stress in embryos, and protect sperm during cryopreservation. These diverse applications highlight the compound's broad therapeutic potential stemming from its fundamental cytoprotective mechanisms. [1] [2]
Based on compelling preclinical evidence, a Phase II randomized, double-blind, placebo-controlled trial is proposed to evaluate BGP-15 in patients with hypertension-induced heart failure with preserved ejection fraction (HFpEF). The study population would include adults aged 40-80 with established hypertension, echocardiographic evidence of diastolic dysfunction, and elevated NT-proBNP levels. Key exclusion criteria would include severe renal impairment, hepatic dysfunction, and concomitant use of strong CYP450 inducers or inhibitors. The trial would employ a parallel-group design with 1:1 randomization to either BGP-15 (150-300 mg daily) or matching placebo for 24 weeks, in addition to standard heart failure therapy. [7] [8]
The primary endpoint would be change in left ventricular diastolic function as measured by E/E' ratio on echocardiography. Key secondary endpoints would include changes in echocardiographic parameters (left atrial volume index, left ventricular mass index), functional capacity (6-minute walk test, NYHA class), biomarkers (NT-proBNP, galectin-3), heart rate variability parameters, and arrhythmia burden on 24-hour Holter monitoring. Additional exploratory endpoints would assess quality of life measures (KCCQ questionnaire) and cardiovascular event rates (hospitalization for heart failure, cardiovascular mortality). The trial would include interim safety analyses at 4 and 12 weeks, with comprehensive pharmacokinetic sampling to establish exposure-response relationships. [7] [8]
For fertility applications, a randomized, double-blind, placebo-controlled trial is proposed to evaluate BGP-15 in women undergoing in vitro fertilization (IVF). The study would enroll women aged 35-42 with previous IVF failure or poor ovarian response. Participants would receive either BGP-15 (dose to be determined) or placebo for one complete menstrual cycle prior to IVF cycle initiation. The primary endpoint would be the number of high-quality blastocysts per cycle. Secondary endpoints would include oocyte mitochondrial activity, fertilization rate, implantation rate, clinical pregnancy rate, oxidative stress markers in follicular fluid, and sperm DNA fragmentation index in male partners. [2]
Table 3: Proposed Efficacy Endpoints for Phase II Clinical Trials
| Therapeutic Area | Primary Endpoint | Key Secondary Endpoints | Exploratory Biomarkers |
|---|---|---|---|
| Heart Failure with Preserved EF | Change in E/E' ratio (echocardiography) | LV mass index; 6-minute walk distance; NT-proBNP; HRV parameters | Galectin-3; TGF-β1; miRNA profile; Cardiovascular events |
| Atrial Fibrillation Burden | AF burden on 2-week monitor | Time to first AF recurrence; AF-free survival; Quality of life scores | hs-CRP; IGF-1R phosphorylation; Fibrosis markers |
| Fertility (IVF) | Number of high-quality blastocysts | Fertilization rate; Implantation rate; Clinical pregnancy rate | Oxidative stress in follicular fluid; Sperm DNA fragmentation |
| Insulin Resistance | HOMA-IR index | Fasting glucose/insulin; HbA1c; Matsuda index; Adipokines | HSP72 expression; Inflammatory cytokines; Lipid composition |
The general safety assessment across all trials would include comprehensive monitoring of adverse events, laboratory parameters (hematology, clinical chemistry, urinalysis), vital signs, 12-lead ECGs, and physical examinations. Specific attention would be paid to potential gastrointestinal effects, though the favorable safety profile observed in previous human trials suggests minimal concerns. The trial design would incorporate adaptive elements allowing for dose adjustment based on interim analyses, potentially accelerating the identification of optimal dosing regimens for Phase III studies. [1] [9] [2]
The evaluation of mitochondrial effects represents a crucial component of BGP-15's mechanism characterization. For assessment of mitochondrial membrane potential stabilization, plate WRL-68, H9c2, or U-251 MG cells in 96-well plates at a density of 2×10⁴ cells/well. Culture cells in appropriate medium (Eagle's MEM for WRL-68, DMEM for H9c2 and U-251) containing 10% bovine serum and 1% penicillin/streptomycin at 37°C in 5% CO₂. Pre-treat cells with BGP-15 (10-100 μM) for 2 hours before inducing oxidative stress with hydrogen peroxide (100-500 μM) or inflammatory stress with lipopolysaccharide (1 μg/mL). Assess mitochondrial membrane potential using JC-1 dye (5 μM) following manufacturer's protocol, with fluorescence measured at 490/540 nm excitation and 530/590 nm emission. Include controls with the uncoupler FCCP (10 μM) to confirm specificity. [5]
For measurement of mitochondrial ROS production, load pre-treated cells with MitoSOX Red (5 μM) for 30 minutes at 37°C. After washing with PBS, measure fluorescence at 510 nm excitation and 580 nm emission. Alternatively, use dihydrorhodamine 123 (5 μM) with fluorescence measurement at 500 nm excitation and 536 nm emission. For isolated mitochondrial studies, purify mitochondria from rat liver by differential centrifugation followed by Percoll density gradient centrifugation. Assess mitochondrial ROS production in assay buffer (70 mM sucrose, 214 mM mannitol, 20 mM HEPES, 5 mM glutamate, 0.5 mM malate, 0.5 mM phosphate) using 1 mg mitochondrial protein/mL with Amplex Red (10 μM) and horseradish peroxidase (1 U/mL) to detect H₂O₂ production. Monitor fluorescence at 563 nm excitation and 587 nm emission. [5]
The spontaneously hypertensive rat (SHR) model provides a well-established system for evaluating BGP-15's cardioprotective effects. Use 15-month-old male SHRs with age-matched Wistar-Kyoto (WKY) rats as normotensive controls. House animals under standardized conditions (12h dark-light cycle, solid-bottomed polypropylene cages, commercial rat chow and water ad libitum). Administer BGP-15 (25 mg/kg/day) or placebo via drinking water for 18 weeks based on preliminary fluid consumption data. Perform noninvasive blood pressure measurements at weeks 0, 9, and 18 using tail-cuff method (Panlab Non-Invasive Blood Pressure System). Conduct transthoracic echocardiography under light isoflurane anesthesia (1.5% in oxygen) at beginning and end of study period using high-resolution ultrasound (VisualSonics VEVO 770 with 25 MHz transducer). Measure ventricular dimensions, wall thicknesses, systolic function (ejection fraction, fractional shortening), and diastolic function (E, A, E' velocities). Collect plasma for BNP-32 measurement by ELISA at sacrifice. Process cardiac tissue for histology (Picrosirius red staining for collagen deposition, immunohistochemistry for collagen type I) and Western blot analysis of signaling proteins (TGFβ, Smad2/3, Akt-1, GSK-3β, MAPK pathways). [7]
For arrhythmia assessment, implement radiotelemetry in conscious rats to avoid anesthetic effects on autonomic regulation. Implant rats (approximately 300g) with radiotelemetry transmitters (e.g., Data Sciences International) with leads positioned for lead-II ECG configuration. After 7-day recovery, administer BGP-15 (40-160 mg/kg) or vehicle by oral gavage. For isoproterenol challenge, administer ISO (1 mg/kg, i.p.) 10 minutes after BGP-15. Continuously monitor ECG parameters for 24 hours post-dosing. Analyze heart rate variability using time-domain (SDNN, RMSSD) and frequency-domain (LF, HF, LF/HF ratio) parameters. Quantify arrhythmia incidence using automated detection with manual verification, focusing on ventricular tachycardia, premature ventricular complexes, and ST-segment changes. Measure QTc interval using Bazett's correction formula at baseline, during ISO-induced tachycardia, and during recovery phase. [8]
For Langendorff heart perfusion studies, excise hearts from anesthetized rats (e.g., sodium pentobarbital 60 mg/kg, i.p.) and immediately immerse in cold, oxygenated Krebs-Henseleit buffer. Cannulate aorta retrograde and perfuse at constant pressure (80 mmHg) with Krebs-Henseleit buffer (118 mM NaCl, 4.7 mM KCl, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM NaHCO₃, 11 mM glucose, 1.5 mM CaCl₂) bubbled with 95% O₂/5% CO₂ at 37°C. After stabilization, subject hearts to 30 minutes of global no-flow ischemia followed by 120 minutes of reperfusion. Include BGP-15 (50-100 μM) in perfusion buffer during pre-ischemic and reperfusion phases. Monitor functional recovery through left ventricular developed pressure, +dP/dt, and -dP/dt via water-filled balloon inserted into left ventricle. Collect coronary effluent for measurement of lactate dehydrogenase release as marker of cellular injury. At experiment termination, process tissue for mitochondrial isolation, oxidative stress markers, or PARP activity measurement. [1] [5]
The HPLC-MS/MS analysis of BGP-15 mitochondrial uptake employs specific methodology: isolate mitochondria from treated cells or tissues and centrifuge at 20,000 × g. Wash mitochondrial pellets and lyse in ethanol-water (1:1) solution followed by centrifugation at 20,000 × g. Freeze-dry aliquots of clear supernatant and reconstitute in aqueous formic acid (0.1%). Inject samples (5 μL) into HPLC-MS system (e.g., Dionex Ultimate 3000 UHPLC with Q-Exactive HRMS) using C18 column (100 × 2.1 mm, 2.6 μm) maintained at 30°C. Employ mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile with gradient elution: initial 5% B held for 3 minutes, linear increase to 80% B over 12 minutes, return to initial conditions over 2 minutes, and re-equilibration for 8 minutes. Set flow rate to 300 μL/min and operate mass spectrometer with heated electrospray ionization in negative ion mode with spray voltage optimized for BGP-15 detection. [5]
BGP-15 represents a promising therapeutic candidate with a unique multi-mechanistic profile targeting fundamental cellular stress response pathways. The compelling preclinical data across cardiovascular, metabolic, and fertility indications, combined with an established safety profile in human trials, supports continued clinical development. The proposed clinical trial designs and experimental protocols provide a framework for researchers to systematically evaluate BGP-15's therapeutic potential in specific patient populations. As development progresses, particular attention should be paid to optimal patient stratification, potentially through biomarkers reflecting mitochondrial dysfunction, oxidative stress, or membrane composition. Additionally, exploration of novel formulations, such as transdermal delivery systems, may enhance therapeutic applicability across diverse clinical scenarios. With its pleiotropic mechanisms targeting fundamental cellular resilience pathways, BGP-15 represents an innovative approach to addressing complex multifactorial diseases. [1] [2] [3]
Does BGP-15 protect against 5-FU-induced gastrointestinal toxicity?
What are the key mechanistic findings for this adverse effect?
Could the dosing schedule influence the outcome?
Are the effects of BGP-15 consistent across different tissues?
The table below summarizes quantitative findings from the pivotal mouse study that demonstrated the exacerbation of 5-FU-induced toxicity by BGP-15 [1].
| Experimental Measure | Effect of 5-FU alone | Additional Effect of BGP-15 Co-treatment |
|---|---|---|
| Mitochondrial Superoxide | Increased | Significant further increase [1] |
| Cytochrome c Release | Induced | Significant further increase [1] |
| Colonic Motility | Reduced (Fewer CMMCs*) | Significant further reduction [1] |
| Fecal Water Content | Increased | Significant further increase (indicative of diarrhea) [1] |
| Colonic Inflammation | Induced | Significant exacerbation [1] |
| Total Myenteric Neurons | Neuronal loss | Did not inhibit 5-FU-induced loss [1] |
| ChAT-IR & nNOS-IR Neurons | Altered proportion | Increased number and proportion [1] |
*CMMCs: Colonic Migrating Motor Complexes
For researchers looking to replicate or investigate these findings, here are the core methodologies from the key study [1].
The following diagram synthesizes the core experimental workflow and the key paradoxical mechanism by which BGP-15 exacerbates 5-FU-induced GI toxicity, based on the reported findings.
| Problem | Potential Cause | Suggested Action |
|---|---|---|
| Unexpected severe GI toxicity in mice with BGP-15 | BGP-15 exacerbation of 5-FU toxicity as per primary literature. | Verify drug dosing and schedule. Consider investigating the molecular mechanisms (mitochondrial superoxide, inflammation) to confirm the phenotype [1]. |
| Inconsistent results with literature | Differences in animal model, 5-FU formulation, or vendor. | Strictly adhere to the published protocol: use Male Balb/c mice, triple-weekly IP injections, and confirm 5-FU and BGP-15 sources and solubilization (DMSO stock) [1]. |
| No change in mitochondrial markers | Inefficient tissue processing or staining. | Ensure myenteric plexus is properly exposed during dissection. Confirm MitoSOX concentration and incubation conditions (5 µM, 40 min, 37°C). Include a positive control [1]. |
| BGP-15 shows protective effects in other tissues | Tissue-specific and chemotherapy-specific drug action. | This is a documented phenomenon. Design tissue-specific analyses; BGP-15 may protect skeletal muscle from the same 5-FU regimen via different pathways (e.g., p38 MAPK inhibition) [4]. |
BGP-15 is a nicotinic acid amidoxime derivative with a multifaceted pharmacological profile. It functions primarily as a co-inducer of heat shock proteins (HSPs) and an inhibitor of the poly(ADP-ribose) polymerase 1 (PARP-1) enzyme [1]. Its cytoprotective effects are largely attributed to the following interconnected mechanisms:
The effects of BGP-15 are highly context-dependent, as shown in the table below.
| Experimental Context / Condition | Observed Effect of BGP-15 Co-treatment | Key Outcome Measures & Quantitative Data |
|---|
| Doxorubicin (DOX)-Induced Cardiotoxicity [3] | Protective | Cell Viability: Significantly improved vs. DOX-only groups. LDH Release: Significantly reduced. mtROS: Attenuated DOX-induced increase. Mitochondrial Membrane Potential: Loss was prevented. | | Imatinib (Imtb)-Induced Cardiotoxicity [4] | Protective | PARP1 Concentration: Effectively diminished Imtb-induced increase. Pro-inflammatory Cytokines (IL-6, IL-1β, etc.): Significantly reduced. NF-κB/p65 Expression: Mitigated. Nrf2 & HO-1 Expression: Restored and enhanced. | | Semen Processing for ART [5] | Protective | Sperm Motility: Increased by +15%. DNA Oxidation: Reduced by 29% to 57% across preparation methods. DNA Fragmentation: Reduced by -22% in washed samples. Mitochondrial Membrane Potential (MMP): Increased by +11% in DGC sperm. | | 5-Fluorouracil (5-FU)-Induced GI Dysfunction [6] | Exacerbating | Gastrointestinal Dysmotility & Inflammation: Worsened. Mitochondrial Superoxide Levels: Increased in the colon. |
This section addresses specific issues that researchers might encounter.
The table below summarizes common protocols from the literature.
| Model System | BGP-15 Concentration / Dosage | Treatment Schedule | Key Application Note |
|---|---|---|---|
| In Vitro (H9c2 cardiomyocytes) [3] | 50 µM | Pretreatment for 1-2 hours prior to the toxic insult (e.g., Doxorubicin). | Dissolve in sterile water or buffer. A common stock concentration is 10 mM. |
| In Vivo (Rat, oral administration) [4] [7] | 10 - 25 mg/kg/day (body weight) | Administered daily via drinking water, concurrently with or prior to the toxic agent, for periods ranging from 2 weeks to 18 weeks. | Due to its good water solubility (28 mg/mL), it is suitable for administration in drinking water [1]. |
The following diagram outlines a core workflow for assessing mitochondrial function in a cell culture model, based on studies of doxorubicin-induced toxicity [3].
The cytoprotective effect of BGP-15 involves a network of signaling pathways. The diagram below synthesizes these mechanisms as described across multiple studies [4] [1] [2].
The table below summarizes the contrasting effects of BGP-15 on cytochrome c release found in different experimental models.
| Experimental Context | Effect of BGP-15 on Cytochrome c Release | Observed Outcome / Proposed Mechanism |
|---|
| Hypertension-Induced Heart Failure (In Vivo) Animal model (SHR rats) [1] | Prevents Release | Preserved cardiomyocyte ultrastructure; enhanced mitochondrial fusion and biogenesis; activation of Akt/Gsk3β pro-survival signaling [1] [2]. | | Oxidative Stress (In Vitro) WRL-68, H9c2 cell lines & isolated rat liver mitochondria [3] | Prevents Release | Protected mitochondrial membrane potential (ΔΨ); reduced mitochondrial ROS production; prevented apoptosis-inducing factor (AIF) nuclear translocation [3]. | | 5-FU-Induced Toxicity (In Vivo) Animal model (Balb/c mice) [4] | Promotes Release | Increased mitochondrial superoxide production and cytochrome c release in the myenteric plexus; exacerbated gastrointestinal dysfunction and inflammation [4]. |
Here are the methodologies for key experiments measuring cytochrome c release and related mitochondrial parameters.
This protocol is adapted from the study that found BGP-15 promoted cytochrome c release in a 5-FU model [4].
This method, from a study showing BGP-15's protective effects, is crucial for assessing mitochondrial health upstream of cytochrome c release [3].
The conflicting results highlight the importance of your experimental context. Here is a guide to interpreting and troubleshooting issues related to cytochrome c release in your BGP-15 studies.
To systematically understand BGP-15's impact in your experimental system, follow this general workflow.
BGP-15 is a cytoprotective compound with a multi-faceted mechanism of action that contributes to its neuroprotective effects, particularly in the context of oxaliplatin-induced myenteric neuronal loss [1] [2]. The table below summarizes its key molecular actions.
| Mechanism of Action | Biological Effect | Relevance to Enteric Neuronal Protection |
|---|---|---|
| PARP-1 Inhibition [1] [2] | Prevents cellular energy depletion and reduces oxidative stress-induced cell death [3]. | Attenuates neuronal loss and functional damage in the myenteric plexus caused by oxaliplatin [3]. |
| HSP72 Co-induction [3] [1] | Enhances cellular stress response and protein folding, acting as a molecular chaperone [1]. | Increases neuronal survival; precise role in enteric neuropathy is an active research area [3]. |
| Reduction of Mitochondrial ROS [3] [4] [5] | Improves mitochondrial membrane potential and function, decreasing reactive oxygen species production [4] [5]. | Ameliorates oxidative stress in myenteric neurons, a key pathway in oxaliplatin-induced damage [3]. |
| Membrane Fluidity Modulation [1] [2] | Remodels cholesterol-rich membrane domains (lipid rafts), improving cellular signaling [1] [2]. | Proposed mechanism for enhancing stress response; specific link to enteric neurons requires further study. |
The interplay of these mechanisms can be visualized in the following pathway, which outlines how BGP-15 counteracts oxaliplatin-induced damage in enteric neurons.
The protective effects of BGP-15 are supported by concrete experimental data. The following table summarizes key quantitative findings from a mouse model of oxaliplatin-induced enteric neuropathy [3].
| Experimental Readout | Oxaliplatin Effect | Effect of BGP-15 Co-Treatment |
|---|---|---|
| Neuronal Loss | Induced significant loss of myenteric neurons. | Attenuated neuronal loss, increasing neuronal survival. |
| nNOS Neuron Proportion | Increased the proportion of nNOS-immunoreactive neurons. | Restored the proportion to sham levels. |
| Mitochondrial Superoxide | Increased levels in the myenteric plexus. | Attenuated the increase in oxidative stress. |
| Gastrointestinal Transit | Significantly delayed. | Restored delays to sham levels. |
| Colonic Motor Activity | Impaired. | Restored to sham levels. |
| Faecal Water Content | Reduced. | Restored to sham levels. |
For researchers aiming to replicate or build upon these findings, here is a detailed methodology from the seminal study on the topic [3].
Q: What is the recommended positive control when first testing BGP-15 in a new model of oxaliplatin-induced toxicity? A positive control of BGP-15 co-treatment (15 mg/kg) with oxaliplatin (3 mg/kg) in a Balb/c mouse model over 14 days is a robust starting point. This protocol has been validated to show significant protection against myenteric neuronal loss, oxidative stress, and GI dysmotility [3].
Q: We are seeing high background cell death in our enteric neuron culture. Could BGP-15 help, and at what concentration? Yes, BGP-15 has demonstrated direct neuroprotective effects in cultured neurons. In studies on sensory neurons, a concentration of 10 µM was effective in improving mitochondrial function and reducing reactive oxygen species without toxicity. Higher concentrations (e.g., 30-50 µM) may be toxic to certain neuronal cultures, so a dose-response curve is recommended [4].
Q: Besides neuronal loss, what other tissue pathologies has BGP-15 been shown to alleviate in the context of chemotherapy? BGP-15 has demonstrated broad cytoprotective effects. In mouse models, it protects against:
Q: Does BGP-15 alleviate or exacerbate chemotherapy-induced colonic dysmotility? A: The effect is chemotherapeutic agent-dependent.
Q: What are the potential molecular mechanisms behind these opposite effects? A: The divergent effects may stem from BGP-15's impact on oxidative stress pathways within the enteric nervous system.
The table below summarizes key quantitative findings from mouse model studies.
| Chemotherapeutic Agent | Effect on Colonic Motility | Effect on Fecal Water Content | Impact on Mitochondrial Superoxide | Key Neuronal Findings |
|---|---|---|---|---|
| Oxaliplatin | Impaired motor activity; delayed transit [1] | Reduced [1] | Increased [1] | Loss of enteric neurons; increased proportion of nNOS-IR neurons [1] |
| Oxaliplatin + BGP-15 | Restored towards sham levels [1] | Restored to sham levels [1] | Attenuated increase [1] | Attenuated neuronal loss and oxidative stress [1] |
| 5-Fluorouracil (5-FU) | Induces colonic dysmotility [2] [3] | Increased (diarrhea) [2] [3] | Increased [2] [3] | Enteric neuronal loss [2] [3] |
| 5-FU + BGP-15 | Exacerbated dysmotility; reduced motor complexes, increased fragmented contractions [2] [3] | Further increased [2] [3] | Further increased [2] [3] | Did not inhibit neuronal loss; increased proportion of ChAT-IR and nNOS-IR neurons [2] [3] |
For researchers looking to replicate or investigate these findings, here are summaries of the core methodologies used in the cited studies.
Protocol 1: In Vivo Model of Chemotherapy-Induced Colonic Dysmotility This protocol establishes the foundational animal model for studying BGP-15's effects [2] [1].
Protocol 2: Assessing Mitochondrial Superoxide in the Myenteric Plexus This method is critical for evaluating the oxidative stress mechanism [2] [1].
Protocol 3: Ex Vivo Assessment of Colonic Motility This protocol measures the direct motor function of the colon [2] [1].
The following diagrams illustrate the experimental workflow and the opposing mechanisms of BGP-15 action based on the reviewed literature.
Diagram 1: Experimental Workflow for Assessing BGP-15 Effects
Diagram 2: BGP-15's Paradoxical Mechanisms of Action
The following table consolidates data on vehicles and solubility for BGP-15 from multiple research contexts:
| Vehicle/Solvent | Reported Concentration/Details | Application / Route | Source / Study Context |
|---|---|---|---|
| DMSO | 0.1% (v/v) final concentration [1] [2] | Intraperitoneal (i.p.) injection in mice [1] [2] | In vivo (Animal study) |
| Saline (0.9% sterile) | 15 mg/kg BGP-15 [3] [4] | Oral gavage in mice and rats [3] [4] | In vivo (Animal study) |
| Water | Soluble compound [4] | Administered in drinking water to rats [4] | In vivo (Animal study) |
| In vitro Solubility (from commercial suppliers) | |||
| – DMSO | 65 mg/mL (185.04 mM) [5] | For in vitro cell culture assays | Supplier data |
| – Water | 64 mg/mL (182.2 mM) [5] | For in vitro cell culture assays | Supplier data |
| – Ethanol | 65 mg/mL (185.04 mM) [5] | For in vitro cell culture assays | Supplier data |
Here are some detailed protocols and common issues to consider when working with BGP-15.
One study investigating oxaliplatin-induced myopathy provides a clear example of in vivo vehicle preparation and use [1] [2]:
Q: What is the maximum recommended concentration of DMSO for in vitro cell culture studies with BGP-15?
Q: My BGP-15 solution appears cloudy. What should I do?
Q: Can I use saline instead of DMSO as a vehicle?
Q: The biological effect of BGP-15 is not observed in my experiment. What could be wrong?
To help you understand its mechanism of action, here is a simplified diagram of the key signaling pathways modulated by BGP-15.
The table below summarizes data from recent studies on BGP-15 treatment. You can use this as a reference for configuring your own experiments.
| Cell Type / Model | Induced Stressor | BGP-15 Treatment Concentration | Key Findings on Viability/Protection | Source (Reference) |
|---|
| Human Vascular Smooth Muscle Cells (VSMCs) | High Phosphate (Calcification) & High Glucose | 15 - 200 µM (Dose-dependent) • 25 µM ineffective in high phosphate • 50-200 µM effective in high glucose | Inhibited calcium deposition and phosphate uptake; no toxicity reported [1] | | | Rat Model (Cardiac Inflammation) | Imatinib (Chemotherapeutic) | 10 mg/kg/day (in vivo) | Effectively mitigated inflammatory damage and increased antioxidant defenses [2] | | | WRL-68 (HeLa derivative cell line) | Hydrogen Peroxide (Oxidative Stress) | 50 µM (in vitro) | Protected against H₂O₂-induced cell death by reducing apoptosis and necrosis [3] | | | Human Spermatozoa | Aging & Oxidative Stress | 10 µM (in vitro, 1 hour) | Improved sperm motility and reduced DNA fragmentation [4] | | | Rat Heart Myoblast (H9c2) Cells | Bacterial Lipopolysaccharide (LPS) | 50 µM (in vitro) | Attenuated LPS-induced collapse of mitochondrial membrane potential and ROS production [3] | |
BGP-15 is a pleiotropic drug candidate, meaning it exerts protective effects through multiple mechanisms [2]. Understanding this can help you pinpoint issues in your assay.
A typical experimental workflow for assessing BGP-15's effect on cell viability involves several key stages, as shown below.
Here are solutions to some frequently encountered problems when working with BGP-15.
Issue: Lack of Protective Effect at Low Concentrations
Issue: Inconsistent Results in Viability Assays
Issue: Uncertainty about BGP-15's Mechanism in Your Model
The table below summarizes the core quantitative data on BGP-15's PARP inhibition and highlights its primary experimental applications and observed effects from research studies.
| Parameter | Value | Context / Notes |
|---|---|---|
| IC₅₀ | 120 μM | Concentration for 50% enzyme inhibition [1]. |
| Kᵢ | 57 μM | Inhibition constant [1]. |
| Dosing (In Vivo) | 10-30 mg/kg/day | Effective dose range in rodent models. Administered via oral gavage or co-injection [2] [3] [4]. |
| Key Findings | Model/Context | Observed Effect |
| Reduces cisplatin nephrotoxicity | Rat/mouse models | Prevented increase in blood urea & creatinine; preserved kidney ATP levels [3]. |
| Attenuates irinotecan-induced cachexia | Mouse model | Protected against loss of lean body mass and skeletal muscle atrophy [5]. |
| Mitigates imatinib cardiotoxicity | Rat model | Reduced pro-inflammatory cytokines (IL-6, IL-1β) and increased antioxidants (Nrf2, HO-1) [2]. |
| Protects against heart failure & atrial fibrillation | Mouse model | Improved cardiac function, reduced arrhythmia episodes [4]. |
Here are detailed methodologies for the primary experimental models used in BGP-15 research, which you can adapt for your own work.
This protocol is adapted from studies on cisplatin-induced acute renal failure [3].
This protocol is based on a model of irinotecan (IRI)-induced cachexia [5].
This protocol is derived from a model of imatinib (Imtb)-induced cardiac inflammation [2].
The following diagram illustrates the key signaling pathways through which BGP-15 exerts its protective effects against drug-induced inflammation and oxidative stress, as identified in the imatinib-induced cardiotoxicity model [2].
Q1: Does BGP-15 compromise the anti-tumor efficacy of chemotherapy drugs?
Q2: Are the effects of BGP-15 solely due to PARP inhibition?
Q3: I observe paradoxical results, such as improved muscle mass but increased susceptibility to tearing. Is this normal?
Q4: What is a key consideration for dosing BGP-15 in vivo?
BGP-15 exerts its effects through several molecular mechanisms. The table below summarizes its primary modes of action.
| Mechanism | Functional Impact |
|---|---|
| PARP-1 Inhibition [1] [2] | Reduces oxidative stress-induced cell death; protects against ischemia-reperfusion injury and cisplatin nephrotoxicity. |
| HSP72 Co-induction [1] | Amplifies cellular stress response; improves insulin sensitivity and increases mitochondrial oxidative capacity in skeletal muscle. |
| Membrane Lipid Remodeling [3] | Increases plasma membrane fluidity; promotes activation of stress signal transduction pathways (e.g., Rac1). |
| Reduction of Mitochondrial ROS [1] [4] | Protects mitochondrial integrity; attenuates ROS production at complex I-III; prevents mitochondrial depolarization. |
| IGF-1R Phosphorylation [5] | Enhances phosphorylation of Insulin-like Growth Factor 1 Receptor; associated with protection against heart failure and atrial fibrillation. |
| JNK Inhibition [1] | Prevents JNK from inhibiting insulin receptor phosphorylation; results in improved insulin sensitivity. |
The cytoprotective effects of BGP-15 have been studied in various tissue and disease models. Key findings are summarized below.
| Tissue/Organ System | Observed Effect(s) | Experimental Model(s) | Typical Dosage (in vivo) |
|---|---|---|---|
| Cardiac Tissue | Protects against heart failure; reduces atrial fibrillation; improves diastolic dysfunction; decreases fibrotic remodelling; enhances mitochondrial biogenesis [1] [5] [6]. | Mouse models of HF/AF; Spontaneously Hypertensive Rats (SHR) [5] [6]. | 15 mg/kg/day (oral gavage in mice) [5]. |
| Skeletal Muscle | Improves insulin sensitivity; increases mitochondrial number and oxidative capacity; protects against diaphragm dysfunction [1]. | L6 myotubes; Zucker obese rats; rodent models of ventilation-induced dysfunction [1]. | 15 mg/kg (oral) for insulin sensitization [1]. |
| Nervous System / Neuronal | Neuroprotective in cisplatin or taxol-induced peripheral neuropathy; prevents neuronal cell death in a model of familial dysautonomia [1] [2]. | Preclinical rodent models [1] [2]. | Information varied by study. |
| Liver & Mitochondria | Accumulates in mitochondria; protects against oxidative stress- or LPS-induced mitochondrial destabilization; protects against acetaminophen-induced liver injury [1] [4]. | WRL-68 cells (HeLa derivative); H9c2 cells; isolated rat liver mitochondria [4]. | N/A (in vitro studies) |
| Kidney | Chemoprotective; protects against nephrotoxicity induced by cisplatin without compromising its antitumor activity [1]. | Wistar rats [1]. | 10-30 mg/kg [1]. |
The diagram below illustrates the key signaling pathways through which BGP-15 exerts its cytoprotective effects.
Q1: My in vivo experiment shows inconsistent insulin-sensitizing effects with BGP-15. What could be the issue?
Q2: I am not observing a protective effect of BGP-15 in my cell culture model of oxidative stress. How can I troubleshoot this?
Q3: What is the best way to confirm that BGP-15 is working in my experimental system?
Q4: Are there any known stability or solubility issues with BGP-15 I should be aware of?
The table below summarizes effective in vivo and in vitro concentrations of BGP-15 from various studies.
| Experimental Model | Primary Effect Studied | Dosage & Concentration | Duration of Treatment | Route of Administration | Citation |
|---|---|---|---|---|---|
| Rat (Imtb-induced inflammation) | Cardioprotection, Anti-inflammatory | 10 mg/kg/day | 14 days | Oral gavage (co-admin with Imtb) | [1] |
| Rat (Isoproterenol-induced arrhythmias) | Antiarrhythmic, Heart Rate Variability | 20-160 mg/kg (acute); 15 mg/kg/day (chronic) | Single dose; 2 weeks | Oral | [2] |
| Mouse (Heart failure & Atrial Fibrillation) | Improved Cardiac Function | 15 mg/kg/day | 4 weeks | Oral gavage | [3] |
| Ageing ZDF Rat (Diabetic Cardiomyopathy) | Cardioprotection, Mitochondrial Longevity | 10 mg/kg/day | 52 weeks | Oral gavage | [4] |
| Human Sperm (in vitro) | Protection from Oxidative Damage | 10 µM | 1-hour incubation | In vitro culture | [5] [6] |
| Cell Cultures (Various, e.g., MEF, C2C12) | Mitochondrial Function, Stress Response | 10-100 µM | Varies (hours to days) | In vitro culture | [7] |
To help you replicate these studies, here are the detailed methodologies for key in vivo and in vitro experiments.
This protocol is adapted from studies on cardioprotection [1] [3] [4].
This protocol is based on recent reproductive studies [5] [6].
BGP-15 is a multi-target drug candidate. The diagram below maps its primary mechanisms and their functional consequences, which are key to designing your experiments.
Diagram: Multi-Target Mechanisms of BGP-15. BGP-15 acts on several molecular targets, leading to a range of protective effects relevant for experimental outcomes [1] [7] [3].
Q1: What is a safe starting dose for a new in vivo study in rodents? Based on multiple studies, a dose of 10-15 mg/kg/day administered via oral gavage is a safe and effective starting point for investigating cardioprotective or anti-inflammatory effects in rodents [1] [3] [4].
Q2: How long does it take for BGP-15 to show effects? The timeframe depends on the model:
Q3: Can BGP-15 be used in cell culture, and at what concentration? Yes. For many cell types, including myotubes and spermatozoa, a concentration of 10 µM is effective. It is good practice to conduct a dose-response curve between 1-100 µM to optimize for your specific cell line and endpoint [7] [5].
The table below summarizes the key positive and negative findings associated with BGP-15 in skeletal muscle, which are crucial for designing and interpreting your experiments.
| Aspect | Reported Benefits (Protective Effects) | Pathological Limitations / Risks |
|---|---|---|
| Muscle Mass & Cachexia | Attenuates loss of lean body mass and specific muscle mass (e.g., tibialis anterior) induced by chemotherapy (Irinotecan) [1]. | --- |
| Muscle Function | Rescues absolute force production in slow-twitch muscle (soleus) and shows a trend in fast-twitch muscle (EDL) [1]. | Increases susceptibility to tearing/rupture at the musculotendinous junction in fast-twitch muscles (e.g., EDL) during fatiguing contractions [1]. |
| Underlying Molecular & Structural Effects | - Improves mitochondrial function and fusion [2].
To assist in your experimental planning, here are detailed methodologies from recent studies investigating BGP-15 in skeletal muscle.
This protocol is effective for studying BGP-15's effects on muscle mass and function in a disease context [2].
This protocol models the use of BGP-15 as an adjuvant to chemotherapy, revealing its paradoxical effects [1].
This cell culture model is useful for mechanistic studies [2].
The diagrams below illustrate the proposed mechanisms by which BGP-15 exerts its protective effects and its potential detrimental structural consequences.
Q: The literature shows BGP-15 both protects and harms muscle structure. How should I interpret this? A: The effects appear to be context-dependent and potentially transient. The protective benefits (improved mass and force) may come at the cost of structural integrity in the short term. It is critical to assess whether the structural remodeling is an adaptive, beneficial process or the onset of a detrimental muscular dystrophy-like state in your specific model [1]. Long-term studies are needed to determine the net outcome.
Q: What are the critical control experiments when studying BGP-15? A: Always include a group treated with BGP-15 alone (without the primary stressor like chemotherapy or cancer). Since BGP-15 alone can reduce protein synthesis and alter cytoskeletal proteins, this control is essential to distinguish its direct effects from its adjuvant actions [1].
Q: For functional tests, which muscle type requires closer scrutiny? A: Pay particular attention to fast-twitch muscles (like the EDL). Research indicates that the susceptibility to tearing during fatiguing contraction is more pronounced in these muscles compared to slow-twitch muscles like the soleus [1].
Q: Does BGP-15 interfere with the anti-cancer efficacy of chemotherapeutic agents? A: According to one pre-clinical study, BGP-15 did not affect tumor growth or the anti-cancer efficacy of cisplatin [1]. However, you should verify this interaction within your specific cancer and treatment model.
The following table consolidates key efficacy findings from peer-reviewed studies.
| Study Focus / Model | Key Efficacy Findings in mdx Mice | Proposed Mechanism of Action | Citation |
|---|---|---|---|
| Dystrophic Pathology (Heart & Skeletal Muscle) | Improved aspects of the dystrophic pathology. Efficacy differed between heart and skeletal muscle. | PARP inhibition; Chaperone co-inducer (HSP). | [1] |
| Muscle Architecture & Contractility | Improved muscle architecture and contractility in the diaphragm. | HSP72 co-induction; Mitigation of myosin post-translational modifications. | [2] |
For researchers replicating or building upon these studies, here are the methodologies used in the cited literature.
| Protocol Element | Details from Published Studies | Citation |
|---|---|---|
| Animal Model | mdx mice (model of Duchenne Muscular Dystrophy) and dko (double knockout) mice. | [1] |
| Dosage & Administration | A dosage of 15 mg/kg has proven efficacious in murine models of myopathies. Administered via intraperitoneal (i.p.) injection. | [3] |
| Treatment Duration | Specific duration for mdx mice not detailed in provided results; a common period in similar studies is 4-8 weeks. | [4] |
Here are solutions to potential challenges your users might encounter.
| Potential Challenge | Troubleshooting Guidance & Notes |
|---|---|
| Differential Efficacy | The efficacy of BGP-15 can vary between tissues (e.g., heart vs. skeletal muscle) and even between muscle types (e.g., diaphragm vs. soleus). This is a biological characteristic, not necessarily an experimental error [1] [2]. |
| Context-Dependent Effects | BGP-15 is not universally protective in all disease contexts. It is crucial to note that one study found BGP-15 exacerbated gastrointestinal dysfunction when co-administered with the chemotherapeutic 5-fluorouracil [5]. Always validate the model and context. |
| Mechanism is Multi-Targeted | BGP-15 has several proposed mechanisms. Do not assume effects are solely due to one pathway (e.g., HSP induction). It also acts as a PARP inhibitor, improves membrane fluidity, and affects mitochondrial function [6]. |
The diagram below synthesizes the primary mechanisms of BGP-15 action as described in the literature, which underlie its beneficial effects in disease models.
Mechanism of Action BGP-15 is a hydroxylamine derivative that protects mitochondrial function primarily by reducing mitochondrial reactive oxygen species (ROS) production and stabilizing the mitochondrial membrane [1] [2]. It has been shown to accumulate within mitochondria [2]. Its key protective mechanisms are summarized in the table below.
| Stress Model | Cell/Animal Type | BGP-15 Concentration | Key Protective Effect on ΔΨm |
|---|---|---|---|
| Doxorubicin (DOX)-induced cardiotoxicity [1] | H9c2 cardiomyocytes | 50 µM (pretreatment) | Attenuated DOX-induced loss of ΔΨm [1]. |
| Oxidative Stress (H₂O₂) [2] | WRL-68, H9c2, U-251 cells | 50-100 µM | Protected against ROS-induced mitochondrial depolarization [2]. |
| Inflammatory Stress (LPS) [2] | U-251 MG glioma cells | 50-100 µM | Attenuated LPS-induced collapse of ΔΨm [2]. |
Here are detailed methodologies for key assays based on published research.
This protocol is adapted from studies on doxorubicin-induced toxicity.
1. Cell Culture and Pretreatment
2. Staining and Measurement
3. Data Analysis
Below is a workflow diagram of this experimental process:
This method is used for direct assessment of ΔΨm in a purified mitochondrial preparation.
Problem: High background fluorescence in JC-1 assay.
Problem: Inconsistent results between technical replicates.
Problem: Weak or no protective effect of BGP-15 is observed.
Problem: BGP-15 alone alters baseline ΔΨm.
This technical guide synthesizes established protocols from recent research. Should your investigations move into related areas such as mitochondrial quality control, fusion/fission dynamics, or biogenesis, you will find that BGP-15 also modulates processes in those domains [3] [4].
The efficacy and functional outcomes of BGP-15 are highly dependent on the biological context. The following table summarizes key findings from various studies.
| Experimental Model / Condition | Treatment Dose & Duration | Key Findings (Effects of BGP-15) | Citation |
|---|
| Rat Model: Imatinib (Imtb)-Induced Cardiotoxicity | 10 mg/kg/day for 14 days | Reduced cardiac inflammation and PARP1 concentration. Lowered pro-inflammatory cytokines (IL-6, IL-1β). Enhanced antioxidant defenses (Nrf2, HO-1). | [1] | | Human VSMCs: High Phosphate-Induced Calcification | 15-200 µM for 10 days (in vitro) | Inhibited osteochondrogenic phenotypic switch. Reduced mineral deposition and phosphate uptake. Effective under both normal and high glucose conditions. | [2] | | Mouse Model: 5-FU-Induced GI Toxicity | 15 mg/kg, 3 times/week for 14 days | Exacerbated gastrointestinal dysfunction. Increased mitochondrial superoxide and inflammation. Worsened colonic dysmotility and diarrhea. | [3] | | Mouse Model: Heart Failure & Atrial Fibrillation | 15 mg/kg/day for 4 weeks | Improved cardiac function and reduced arrhythmia. Associated with increased phosphorylation of IGF1R. Protection was independent of HSP70 induction. | [4] | | SHR Rat Model: Hypertensive Heart Failure | 25 mg/kg/day for 18 weeks | Preserved systolic and diastolic function. Reduced cardiac fibrosis and cardiomyocyte hypertrophy. Enhanced mitochondrial biogenesis. | [5] | | Goto-Kakizaki Rat Model: Diabetic Cardiomyopathy | 15 mg/kg/day for 12 weeks | Restored diastolic function. Increased phosphorylation of key cardiac proteins (VASP, PLB). Did not significantly alter glucose homeostasis. | [6] |
Here is a generalized methodology for in vivo animal studies, synthesized from the cited research. You can adapt parameters like dose and duration to your specific model.
1. Animal Model Selection:
2. Drug Preparation:
3. Dosing and Administration:
4. Functional and Biochemical Analysis:
Unexpected Lack of Efficacy:
Observing Adverse or Exacerbated Effects:
To help you visualize and understand its complex mechanisms, the following diagram summarizes the key molecular pathways modulated by BGP-15.
The diagram above illustrates how BGP-15's multi-target mechanism leads to its protective effects. Its action is not dependent on a single pathway but involves a network that includes:
The table below summarizes key dosing and timing information from various animal studies. This can serve as a starting point for designing your own experiments.
| Primary Indication / Model | Common Dosage of BGP-15 | Route of Administration | Timing Relative to Insult | Key Findings | Citation |
|---|---|---|---|---|---|
| Cisplatin-induced Nephrotoxicity | 100 - 200 mg/kg/day | Oral | Shortly before cisplatin injection | Prevented or significantly inhibited acute renal failure. | [1] |
| Imatinib-induced Cardiotoxicity | 10 mg/kg/day | Intraperitoneal (co-administered) | Co-administered with imatinib for 14 days. | Reduced inflammatory markers, improved antioxidant defenses. | [2] |
| Imatinib-induced Cardiotoxicity (ex vivo) | 200 µM | In perfusion buffer | Added to perfusion buffer during imatinib treatment. | Prevented depletion of high-energy phosphates, reduced oxidative damage. | [3] |
| Heart Failure & Atrial Fibrillation (Mouse Model) | 15 mg/kg/day | Oral (gavage) | Administered for 4 weeks after disease onset. | Improved cardiac function, reduced arrhythmic episodes. | [4] |
| Oxaliplatin-induced GI Dysfunction | 15 mg/kg/day | Intraperitoneal | Co-administered with oxaliplatin. | Alleviated neuropathy and gastrointestinal dysfunction. | [5] |
| 5-FU-induced GI Dysfunction | 15 mg/kg/day | Intraperitoneal | Co-administered with 5-FU for 14 days. | Exacerbated colonic dysmotility and inflammation. | [5] |
BGP-15 is a pleiotropic agent with multiple cellular targets. The diagram below maps its key mechanisms based on current research, which is crucial for understanding its effects in different disease models.
Here is a detailed methodology for assessing BGP-15's protective effects against drug-induced cardiotoxicity, based on a published study using imatinib [2] [3].
1. Animal Model and Grouping
2. Tissue Collection and Sample Preparation
3. Key Biochemical Assays
4. Histological and Immunohistochemical Analysis
Q1: Why does BGP-15 protect against some chemotherapies but exacerbate toxicity in others? This context-dependent effect is a critical research finding. BGP-15 was protective against oxaliplatin-induced GI dysfunction but exacerbated 5-FU-induced GI damage [5]. The proposed mechanism is that BGP-15 co-treatment with 5-FU significantly increased mitochondrial superoxide production, mitochondrial depolarization, and cytochrome c release in the myenteric plexus, leading to worsened inflammation and dysmotility [5]. This highlights that the effect of BGP-15 is not universally protective and depends on the specific insult and tissue context.
Q2: What is the evidence for BGP-15's direct target engagement as a PARP inhibitor? In a model of imatinib-induced cardiotoxicity, imatinib treatment caused a 1.75-fold increase in cardiac PARP1 concentration, which was effectively diminished by co-treatment with BGP-15 [2]. This direct measurement of target protein levels provides strong evidence for PARP1 being a key target of BGP-15 in this context.
Q3: How long does it take for BGP-15 to show protective effects in chronic models? Significant functional improvements can be observed within a few weeks. In a mouse model of heart failure and atrial fibrillation, oral administration of BGP-15 (15 mg/kg/day) for 4 weeks was sufficient to attenuate atrial enlargement, improve cardiac systolic function, and reduce episodes of arrhythmia [4].
The table below summarizes the key molecular mechanisms of BGP-15 and the experimental evidence supporting them.
| Mechanism of Action | Observed Experimental Effect | Relevant Experimental Models | Key Citations |
|---|---|---|---|
| PARP-1 Inhibition | Reduces cardiac inflammation and oxidative stress; mitigates Imatinib-induced cardiotoxicity. | Rat model of Imatinib-induced cardiotoxicity; Langendorff heart perfusion system. | [1] [2] |
| Nrf2/HO-1 Pathway Enhancement | Restores antioxidant defenses; counteracts decrease in Nrf2 and HO-1 expression. | Rat model of Imatinib-induced cardiotoxicity. | [1] |
| Reduction of Pro-inflammatory Cytokines | Decreases levels of IL-6, IL-1β, IL-18, MCP-1, and HMGB1. | Rat model of Imatinib-induced cardiotoxicity. | [1] |
| Mitochondrial Stabilization & ROS Reduction | Protects mitochondrial membrane potential; reduces mitochondrial ROS production. | WRL-68, H9c2, and U-251 MG cell lines; isolated rat liver mitochondria. | [3] |
| IGF-1 Receptor Phosphorylation | Increases pIGF1R levels, which are depressed in atrial fibrillation; improves cardiac function. | Mouse models of heart failure and atrial fibrillation; human atrial tissue samples. | [4] |
| Anti-fibrotic Signaling | Decreases interstitial fibrosis and collagen deposition; reduces activity of TGFβ/Smad pathway. | Spontaneously Hypertensive Rat (SHR) heart failure model. | [5] |
| Membrane Fluidity Modulation | Remodels cholesterol-rich membrane domains (lipid rafts), improving cellular stress response. | Various cell culture models (e.g., MEF, L6 myotubes). | [2] |
| Antiarrhythmic Effects | Suppresses ventricular arrhythmias and aftercontractions in cardiomyocytes; improves heart rate variability. | Telemetry-implanted rat model with isoproterenol challenge; isolated canine cardiomyocytes. | [6] |
The following diagram illustrates the interconnected signaling pathways through which BGP-15 exerts its cytoprotective effects.
Diagram Title: BGP-15 Multi-Target Mechanisms of Cytoprotection
Here are detailed methodologies for key experiments cited in the tables and diagrams.
This protocol is used to evaluate BGP-15's ability to mitigate chemotherapy-induced cardiotoxicity.
This protocol assesses BGP-15's effects on heart rate variability (HRV) and arrhythmia incidence.
Q1: What is the recommended dosing range for BGP-15 in rodent studies? A: Doses between 10-25 mg/kg/day are commonly used in chronic models (e.g., 18-week heart failure study [5]). For acute challenges, higher doses up to 160 mg/kg have been tested and shown to be effective in antiarrhythmic studies [6]. The optimal dose depends on the model and route of administration.
Q2: BGP-15 is described as a PARP inhibitor and a mitochondrial protector. Which mechanism is primary? A: The effects are likely interconnected. PARP overactivation consumes NAD+, leading to mitochondrial dysfunction and increased ROS. By inhibiting PARP, BGP-15 helps maintain cellular energy status [1] [2]. Simultaneously, it directly stabilizes mitochondria and reduces ROS production at the complex I-III level [3]. The relative contribution of each mechanism may vary with the disease context.
Q3: My in vitro data shows BGP-15 has no direct antioxidant effect in chemical assays. Is this expected? A: Yes, this is a key distinction. BGP-15 is not a direct chemical antioxidant. Its antioxidant effects are indirect and cellularly mediated, achieved by reducing mitochondrial ROS production and enhancing the Nrf2/HO-1 antioxidant defense pathway [3].
Q4: We are studying combination therapy with chemotherapeutics. Does BGP-15 interfere with the anti-cancer efficacy of the drugs? A: Current evidence suggests BGP-15 is chemoprotective rather than interfering. Studies show it mitigates cardiotoxicity induced by imatinib [1] and nephrotoxicity induced by cisplatin [2] without compromising the primary anti-cancer effect in the models tested. However, this should be empirically verified for each specific chemotherapeutic agent and cancer cell type in your research.
Q5: What are the key readouts to confirm BGP-15's activity in my experiment? A: To comprehensively assess its effects, consider these readouts:
| Feature | BGP-15 | Pioglitazone |
|---|---|---|
| Drug Status | Investigational drug candidate [1] [2] | Approved for Type 2 Diabetes [3] |
| Primary Molecular Target | Poly (ADP-ribose) polymerase 1 (PARP-1) inhibition; IGF-1R phosphorylation [2] [4] | Peroxisome proliferator-activated receptor gamma (PPAR-γ) agonist [5] |
| Key Demonstrated Cardiac Benefits | Improves diastolic function, reduces atrial fibrillation episodes, protects against heart failure, reduces fibrosis, enhances mitochondrial biogenesis [1] [6] [2] | Reduces risk of major adverse cardiovascular events (MACE), myocardial infarction, and ischemic stroke [5] |
| Primary Cardiac Risks & Concerns | No major cardiac safety concerns reported in preclinical models [1] [2] | Increased risk of hospitalization for heart failure due to fluid retention [7] [5] [3] |
| Key Supporting Experimental Models | Goto-Kakizaki (type 2 diabetic) rats [1], Spontaneously Hypertensive Rats (SHR) [6], Mst1/dnPI3K transgenic (heart failure) mice [2] | Numerous large-scale Randomized Controlled Trials (RCTs) in humans (e.g., PROactive, IRIS) [5] |
For researchers, the methodological details and specific quantitative outcomes from key studies are critical.
The cardioprotective effects of BGP-15 have been consistently demonstrated in independent animal models.
Model of Diabetic Cardiomyopathy [1]
Model of Hypertension-Induced Heart Failure [6]
Model of Heart Failure and Atrial Fibrillation [2]
The cardiac effects of pioglitazone are well-documented in large human trials, revealing a dual profile.
The distinct cardiac effect profiles of these drugs stem from their actions on different molecular pathways. The following diagram summarizes the key signaling pathways involved in their cardioprotective effects.
For drug development professionals, the choice between these two agents is not one of superiority but of strategic application based on their distinct profiles.
The table below summarizes the comparative effects of BGP-15 against established treatments like metformin and pioglitazone in preclinical models of DbCM.
| Treatment | Animal Model | Key Metabolic Effects | Key Cardiovascular Effects | Proposed Primary Mechanisms |
|---|---|---|---|---|
| BGP-15 | Goto-Kakizaki (GK) Rats [1] | Mild reduction in fasting glucose (non-significant); did not significantly improve HOMA-IR [1] | Restored diastolic function (e'/a', E/e', LAP); Improved Tei-index; Increased phosphorylation of PLB and VASP [1] | PARP-1 inhibition; SARCA/PLB pathway enhancement; Membrane fluidity remodeling; Mitochondrial protection [2] |
| BGP-15 | Zucker Diabetic Fatty (ZDF) Rats [3] | Information not specified in sources | Prevented progression to advanced heart failure; Improved mitochondrial function (↑ COX, ↑ ATP synthase activity) [3] | NAD+ precursor activity; Enhanced mitochondrial biogenesis and respiration [3] |
| Metformin | Goto-Kakizaki (GK) Rats [1] | Mild reduction in fasting glucose (non-significant) [1] | Vascular status was a primary positive endpoint (detailed cardiac function not highlighted vs. BGP-15) [1] | Primarily normalizes insulin resistance; AMPK activation; Pleiotropic vascular effects [1] |
| Pioglitazone | Goto-Kakizaki (GK) Rats [1] | Significant reduction in fasting glucose [1] | Not a recommended therapy for patients with heart failure due to fluid retention risk [1] | PPAR-γ agonism; Improved insulin sensitivity; Anti-inflammatory effects [1] |
For reproducibility, here are the methodologies from key studies.
Study in Goto-Kakizaki Rats [1]
Study in Ageing Zucker Diabetic Fatty (ZDF) Rats [3]
BGP-15's cardioprotective effects are linked to its multi-target mechanism, as illustrated in the pathway below.
BGP-15 has been evaluated in human trials for other indications, providing initial safety data [2] [4].
| Feature | BGP-15 | Other PARP Inhibitors (Olaparib, Niraparib, Rucaparib) |
|---|---|---|
| Primary Mechanism | PARP-1 inhibition; HSP co-inducer; reduces mitochondrial ROS; membrane fluidity modulator [1] [2] [3]. | Primarily PARP-1/2 inhibition; strong "PARP trapping" effect contributing to synthetic lethality [4] [5] [6]. |
| Main Applications & Efficacy | Chemoprotection: Reduces cisplatin nephrotoxicity (60-90% protection in mice/rats) without compromising antitumor efficacy [1] [7]. Metabolic Syndrome: Improves insulin sensitivity [2] [3]. Cardioprotection: Mitigates anti-cancer drug cardiotoxicity [8] [2]. | Oncology: Maintenance therapy for platinum-sensitive recurrent ovarian cancer (PSROC); significantly improves PFS and, for some, OS [4] [9]. Efficacy in PSROC: All improve PFS; olaparib and niraparib show significant OS benefit in gBRCA-mutated population [4] [9]. | | Key Experimental Findings | Cisplatin Nephroprotection: Inhibits rise in serum urea/creatinine; preserves kidney ATP; reduces oxidative stress [1] [7]. Cardioprotection: Reduces pro-inflammatory cytokines (IL-6, IL-1β) and MPO activity; enhances antioxidant defenses (Nrf2, HO-1) in rat models [8]. | Ovarian Cancer Clinical Trials: Improve PFS, PFS2, TFST, TSST, CFI [4]. Safety Profile: Increase incidence of Grade 3-4 TEAEs (e.g., anemia, neutropenia); olaparib has a comparatively better safety profile [4] [9]. | | Developmental Status | Preclinical and Phase II clinical trials for insulin resistance [2] [3]. | Multiple agents approved and in clinical use for oncology (e.g., olaparib, niraparib, rucaparib) [4] [9]. |
For researchers, the key experimental details from these studies are summarized below.
| Compound | Experimental Model | Dose & Route | Key Quantitative Results |
|---|
| BGP-15 | Mice/Rats (Cisplatin Nephrotoxicity) | 100-200 mg/kg, oral [1] [7] | • 60-90% reduction in cisplatin-induced serum urea & creatinine. • Preservation of kidney ATP level demonstrated via NMR [1]. | | BGP-15 | Rat Model (Imatinib Cardiotoxicity) | 10 mg/kg/day, co-administered [8] | • Reduced IL-6, IL-1β, IL-18. • Decreased MPO activity by ~50%. • Restored Nrf2 and HO-1 expression [8]. | | Olaparib | Phase III RCTs (PSROC) | - | • Significantly improved OS in entire population & BRCAmut (HR=0.73). • Lower incidence of hematological TEAEs vs. other PARPis [4]. | | Niraparib | Phase III RCTs (PSROC) | - | • Significantly improved OS in gBRCAmut population (HR=0.66) [9]. | | Various PARPis | Cell-based (PARP Trapping Assay) | 4-hour exposure [5] | S-phase γH2AX Signaling Potency (a proxy for trapping): Niraparib >> Rucaparib >> Olaparib >> Veliparib >> PJ-34 |
1. In Vivo Model for Chemoprotection (BGP-15)
2. In Vivo Model for Cardioprotection (BGP-15)
3. Network Meta-Analysis of PARP Inhibitors in Ovarian Cancer
4. Quantitative Image-Based Cytometry (QIBC) for PARP Inhibitor Potency
The diagrams below, generated using Graphviz DOT language, illustrate the core concepts and experimental workflows discussed.
The table below summarizes data from a 2022 study that quantitatively compared a broad range of published HSF1 activators under standardized conditions using a stable HSF-responsive luciferase reporter cell line (HEK293). This allows for a direct comparison of BGP-15's potency and specificity against other compounds [1].
| Activator Name | Proposed Primary Mechanism | Optimal Concentration | Fold Induction (Luciferase Activity) | Cell Viability at Optimal Concentration |
|---|---|---|---|---|
| Heat Shock (42°C) | Direct protein denaturation & HSF1 activation | N/A | ~25-fold | ~100% (post-recovery) |
| Geldanamycin | Hsp90 inhibitor | 0.5 µM | ~18-fold | ~40% |
| Arimoclomol | HSR co-inducer | 60 µM | ~6.5-fold | ~100% |
| BGP-15 | HSR co-inducer / HDAC inhibitor | 300 µM | ~5.5-fold | ~90% |
| SNX-2112 | Hsp90 inhibitor | 0.5 µM | ~5-fold | ~80% |
| VER-155008 | Hsp70 inhibitor | 30 µM | ~4.5-fold | ~20% |
Key takeaways from the data:
The quantitative data in the table above was generated using the following methodology, which is critical for ensuring reproducible and comparable results [1]:
1. Cell Line and Culture:
2. Treatment and Induction:
3. Readout and Analysis:
BGP-15's function as a co-inducer involves a multi-modal mechanism that primes the cell for a more robust stress response. The following diagram illustrates the key pathways and cellular components involved.
The key mechanistic insights are:
BGP-15 has demonstrated beneficial effects in diverse preclinical disease models, which helps illustrate its potential value compared to other pathways.
| Heart Failure Model | Key Findings with BGP-15 Treatment | Experimental Subjects & Duration | Primary Measurements |
|---|
| Hypertension-Induced HF [1] [2] | Preserved systolic/diastolic function Reduced cardiac fibrosis & hypertrophy Enhanced mitochondrial biogenesis | SHR rats (15-month-old); 18-week treatment (25 mg/kg/day) [1] [2] | Echocardiography, Histology, Western Blot, Plasma BNP [1] [2] | | Diabetic Cardiomyopathy [3] | Restored diastolic function Increased phosphorylation of PLB and VASP No significant effect on glucose or vascular status | Goto-Kakizaki rats (type 2 diabetes model); 12-week treatment [3] | Doppler Echocardiography, Isolated Aortic Ring, Western Blot [3] | | Drug-Induced Cardiotoxicity [4] | Reduced cardiac inflammation Restored antioxidant defenses (Nrf2/HO-1) Lowered pro-inflammatory cytokines | Male rats; 14-day Imatinib (60 mg/kg/day) co-administered with BGP-15 (10 mg/kg/day) [4] | Western Blot, Legendplex, Immunohistochemistry [4] | | Arrhythmia & AF Prevention [5] [6] | Reduced arrhythmia incidence & AF episodes Increased vagally-mediated HRV Improved cardiac function & reduced fibrosis | Mice & Rats; 4-week treatment (15 mg/kg/day) in mice [6], dose-escalation in rats [5] | Telemetric ECG, Echocardiography, Intracardiac ECG, Molecular analysis [5] [6] |
The methodologies from these studies provide a robust framework for validating BGP-15 in heart failure research.
Animal Models and Treatment
Key Functional and Biochemical Assessments
BGP-15 exerts its cardioprotective effects through multiple pathways, as illustrated below.
The mechanistic overview shows that BGP-15's protection stems from a combination of inhibiting detrimental processes (like PARP-1 overactivation) and enhancing protective pathways (like IGF1R signaling) [4] [7] [6]. This leads to improved mitochondrial health, reduced oxidative stress and inflammation, better calcium handling, and less fibrotic remodeling [4] [1] [2].
The following table consolidates quantitative and qualitative echocardiographic data from various animal models treated with BGP-15.
| Animal Model / Condition | Treatment Regimen | Key Echocardiographic Findings (vs. Control) | Study Citation |
|---|---|---|---|
| Isoproterenol (ISO)-induced stress (Rat) | 40-160 mg/kg BGP-15 [1] | ↓ Heart rate; ↑ end-diastolic volume; ↑ ventricle relaxation; improved diastolic function; No counteraction of ISO's positive inotropic effect [1]. | [1] |
| Diabetic Cardiomyopathy (Goto-Kakizaki Rat) | 12 weeks of treatment [2] [3] | Restored diastolic parameters (e'/a', E/e', LAP, E/A wave); Improved Tei-index (myocardial performance index) [2] [3]. | [2] [3] |
| Hypertension-induced HF (SHR Rat) | 25 mg/kg/day for 18 weeks [4] | Preserved systolic and diastolic cardiac function after 18 weeks [4]. | [4] |
| Ageing ZDF Rat (T2DM) | 10 mg/kg/day for 52 weeks [5] [6] | Prevented progression to advanced heart failure; Treated group showed only diastolic dysfunction, unlike controls [5] [6]. | [5] [6] |
| Mouse Model of HF & Atrial Fibrillation | 15 mg kg−1 per day for 4 weeks [7] | Improved cardiac function (LV dimensions & systolic function); Attenuated atrial enlargement [7]. | [7] |
For researchers looking to replicate or understand the context of this data, here are the core methodological details from the studies cited above.
The cardioprotective effects observed via echocardiography are supported by several proposed molecular mechanisms. The diagram below synthesizes the key pathways described across the search results.
The collective evidence strongly supports BGP-15 as a promising multi-target cardioprotective candidate. For your comparison guide, it is important to note that its benefits span various disease models, including diabetic cardiomyopathy, hypertensive heart failure, and arrhythmogenic conditions.
To further your research and complete the comparison guide, here are suggested next steps:
The table below compares the primary mechanisms of BGP-15 with two standard insulin-sensitizing drugs, metformin and pioglitazone.
| Drug | Primary Known Mechanisms | Key Effects on PLN/SERCA2a Pathway |
|---|---|---|
| BGP-15 | Insulin-sensitizer; PARP-1 inhibitor; membrane fluidity modulator [1]. | Increases phosphorylation of phospholamban (PLN), thereby relieving its inhibition on SERCA2a and improving diastolic function [2]. |
| Metformin | First-line antidiabetic; improves insulin resistance; pleiotropic vascular effects [2]. | The available data from the comparative study did not show a significant change in the phosphorylation level of key proteins like PLN in the model tested [2]. |
| Pioglitazone | Insulin-sensitizer (PPAR-γ agonist); anti-arteriosclerotic; anti-inflammatory [2]. | The available data from the comparative study did not show a significant change in the phosphorylation level of key proteins like PLN in the model tested [2]. |
The following diagram synthesizes findings from multiple studies to illustrate the proposed mechanisms by which BGP-15 improves cardiac function, with a focus on the SERCA2a/PLN axis.
The table below summarizes key findings from various animal studies that demonstrate the physiological effects of BGP-15.
| Experimental Model | Key Findings with BGP-15 Treatment | Reference |
|---|
| Goto-Kakizaki (GK) Rats (Model of T2 Diabetic Cardiomyopathy) | • Restored diastolic function (e'/a', E/e', LAP). • Increased phosphorylation of PLN and VASP. • No significant change in fasting glucose. | [2] | | Spontaneously Hypertensive Rats (SHR) (Model of Hypertensive Heart Failure) | • Preserved systolic and diastolic function. • Reduced fibrosis (↓TGF-β/Smad). • Increased mitochondrial biogenesis. | [3] | | Transgenic Mice (Model of HF & Atrial Fibrillation) | • Reduced atrial fibrillation episodes. • Improved cardiac function (fractional shortening). • Increased phosphorylation of IGF-1R. | [4] | | Isoproterenol-Treated Rats (Model of β-adrenergic stress) | • Suppressed ventricular arrhythmias. • Increased vagally-mediated HRV (↑RMSSD, SD1). • Improved diastolic function. | [1] |
To assist in the evaluation and potential replication of these findings, here is a summary of the key methodologies used in the cited research.
Animal Models & Treatment:
Functional & Structural Assessment:
Molecular Analysis:
The table below summarizes key experimental findings on the effects of BGP-15 in different animal models.
| Model/Study | Key Fibrosis-Related Findings | Signaling Pathways Modulated | Functional Outcome |
|---|
| Spontaneously Hypertensive Rats (SHR) [1] [2] | • Decreased interstitial collagen deposition. • Prevented cardiomyocyte hypertrophy. | • ↓ TGF-β/Smad signaling. • ↑ Akt/Gsk3β (pro-survival). • ↑ MKP1, ↓ p38/JNK signaling. | Preserved systolic and diastolic cardiac function. | | Mouse Model of HF and Atrial Fibrillation [3] | • Attenuated cardiac fibrosis. • Reduced markers: Anp, Bnp, Col1a1, Col3a1. | • Associated with increased phosphorylation of IGF-1R. | Improved cardiac function; reduced episodes of arrhythmia. | | Diabetic Cardiomyopathy (Goto-Kakizaki rats) [4] | Improved diastolic dysfunction. | Information not specified in sources. | Information not specified in sources. |
To help you evaluate and potentially replicate these findings, here is a detailed overview of the key methodologies used in the primary research.
Animal Model & Treatment (SHR study) [1]:
Animal Model & Treatment (Mouse HF+AF study) [3]:
BGP-15 exerts its anti-fibrotic effects through a multi-faceted mechanism. The diagram below summarizes the key signaling pathways involved, as identified in the research.
The diagram illustrates that BGP-15 works through several key mechanisms [1] [4]:
BGP-15 (O-[3-piperidino-2-hydroxy-1-propyl]-nicotinic acid amidoxime dihydrochloride) is a hydroxylamine derivative with a molecular weight of 351.27 g/mol and good water solubility (28 mg/mL) [4]. It has been investigated in clinical trials for insulin resistance and has a documented safety profile [3].
It's important to note that the data presented is from preclinical studies. A comprehensive comparison with other anti-fibrotic drug candidates was not available in the search results, as they focused predominantly on BGP-15's standalone efficacy.
| Experimental Area | Key Parameters Measured | Control Group Findings (SHR-C) | BGP-15 Treated Group Findings (SHR-B) | Significance & Data Source |
|---|---|---|---|---|
| Cardiac Function | Systolic & Diastolic Function | Progressive deterioration over 18 weeks | Preserved systolic and diastolic function [1] [2] | Measured by echocardiography [2] |
| Fibrosis & ECM Remodeling | Interstitial Collagen Deposition | Significant increase | Decreased [1] [2] | Picrosirius red staining, Collagen I immunohistochemistry [2] |
| TGF-β/Smad Signaling Activity | Elevated activity | Decreased activity of TGF-β, Smad2, and Smad3 [1] | Measured by Western blot [1] [2] | |
| Cardiomyocyte Size | Hypertrophy | Marked cardiomyocyte hypertrophy | Prevented hypertrophy [1] | Histological analysis [1] |
| Cell Survival & Stress Signaling | Akt/Gsk3β Pathway (pro-survival) | Low activity | Enhanced phosphorylation (activation) [1] | Measured by Western blot [1] |
| p38 & JNK MAPK Pathways (pro-stress) | High activity | Decreased activity [1] | Measured by Western blot [1] | |
| Mitochondrial Biogenesis | Mitochondrial Mass | Damaged mitochondrial network | Increased mitochondrial mass [1] [2] | Analysis of mitochondrial content [1] |
To help you evaluate and potentially replicate these findings, here are the methodologies used in the key studies.
The following diagram illustrates the proposed mechanism by which BGP-15 exerts its anti-fibrotic and cardioprotective effects.
This diagram shows that BGP-15 protects the heart through a multi-targeted mechanism:
Other studies complement these findings by showing that BGP-15's benefits extend beyond the TGF-β/Smad pathway:
BGP-15 has been consistently shown to improve diastolic function in multiple animal models, independent of the primary disease trigger. The table below summarizes its effects in three distinct models.
| Disease Model | Key Improvements in Diastolic Function | Observed Effects on Myocardial Structure/Proteins |
|---|---|---|
| Diabetic Cardiomyopathy (Goto-Kakizaki rats) [1] [2] | Restored e'/a' ratio, E/e' ratio, LAP; Improved Tei-index (a global heart function index) [1]. | Increased phosphorylation of Phospholamban (PLB) and VASP; No significant change in glucose homeostasis [1]. |
| Atherosclerotic Cardiomyopathy (rabbits) [3] | Improved diastolic performance after both acute and chronic treatment [3]. | Reduced cardiomyocyte passive tension; Increased cGMP-PKG activity, N2BA/N2B titin isoform ratio, and N2B-titin phosphorylation; Inhibition of PDE1 and decreased PDE5 expression [3]. |
| Hypertension-Induced Heart Failure (SHR rats) [4] | Preserved systolic and diastolic cardiac function; Improved E/A and E/E' ratios [4]. | Decreased interstitial fibrosis and cardiomyocyte hypertrophy; Enhanced mitochondrial biogenesis; Increased activity of Akt/Gsk3β pro-survival signaling [4]. |
The improvement in diastolic function by BGP-15 is linked to several specific cellular mechanisms, which are visualized in the pathway diagram below.
The diagram above shows two primary interconnected pathways:
The key findings on BGP-15 are supported by robust experimental methodologies. Here is a summary of common protocols used in the cited studies.
| Experimental Area | Commonly Used Protocol |
|---|---|
| Animal Models | Goto-Kakizaki rats (type 2 diabetes model) [1]; Rabbits fed an atherogenic diet [3]; Spontaneously Hypertensive Rats (SHR) [4]; Transgenic mouse models of heart failure and atrial fibrillation [6]. |
| Treatment Regimen | Oral administration via gavage or drinking water; Doses typically ranged from 15-25 mg/kg/day; Treatment duration from 4 weeks to 18 weeks in chronic studies [6] [4]. |
| Assessment of Cardiac Function | Echocardiography (non-invasive): Used to measure parameters like E/A ratio, E/e' ratio, and Tei-index to evaluate diastolic function and global performance [1] [4]. |
| Molecular Analysis | Western Blot: Used to determine protein expression and phosphorylation levels (e.g., PLB, VASP, components of cGMP-PKG and TGFβ/Smad pathways) [1] [4]. Ex Vivo Studies: Includes isolated aortic ring tests for vascular function and measurements of passive force in skinned cardiomyocytes [1] [3]. |
| Aspect of Pathology | Efficacy of BGP-15 | Key Supporting Experimental Data |
|---|---|---|
| Overall Dystrophic Pathology | Improved | "BGP-15 improves aspects of the dystrophic pathology in mdx... mice" [1]. |
| Skeletal Muscle vs. Cardiac Muscle | Differing Efficacies | Shows "differing efficacies in heart and skeletal muscle" [1]. |
| Mitochondrial Function | Improved | Prevents mitochondrial fragmentation; restores mitochondrial membrane potential; reduces elevated ROS [2]. |
| Actin Dynamics & Neuronal Health | Improved | Normalizes impaired actin dynamics in neurons (relevant to associated neuropathies) [2]. |
BGP-15 is considered a multi-target drug candidate. Its beneficial effects in the mdx model are attributed to its ability to act on several of the secondary pathological processes that characterize DMD.
BGP-15's mechanisms, which are relevant to its effects in dystrophic muscle, include [3]:
The experimental data for BGP-15 comes from studies that are part of a broader investigation into the "calcium hypothesis" of muscular dystrophy. This hypothesis posits that the primary defect of a weakened sarcolemma leads to calcium influx, which is a key driver of myofiber necrosis [4]. Many pharmacological approaches for DMD aim to target such downstream consequences [5].
The diagram below illustrates how BGP-15's multi-target mechanism aligns with the current understanding of DMD pathology and its treatment by targeting secondary defects.
BGP-15 represents a multi-target strategy aimed at several secondary defects. In contrast, other investigational drugs might focus on a single pathway, such as:
BGP-15 is a promising pharmacological candidate for DMD due to its pleiotropic actions that address several key secondary pathologies, particularly mitochondrial dysfunction and oxidative stress.
| Experimental Focus | Animal Model & Treatment | Key Findings in SHRs Treated with BGP-15 |
|---|
| Mitochondrial Quality Control & Cardiac Function [1] | Model: 15-month-old male SHRs (vs. WKY controls) [1] Treatment: 25 mg/kg/day, orally for 18 weeks [1] | • Preserved normal mitochondrial ultrastructure [1] • Enhanced mitochondrial fusion (increased OPA1, MFN1 protein levels) [1] • Inhibited excessive mitochondrial fission (decreased DRP1 protein) [1] • Enhanced mitochondrial biogenesis [1] | | Cardiac Stress Marker [1] | Same model as above [1] | • Reduced plasma B-type natriuretic peptide (BNP) levels, indicating improved cardiac function [1] |
For the primary study focusing on mitochondrial quality control, the methodology was as follows:
The protective effects of BGP-15 observed in the SHR model are supported by its known multi-target mechanisms, which are illustrated in the following diagram and detailed below.
The diagram above shows how BGP-15's multi-target mechanisms contribute to its cardioprotective effects. Here is a detailed breakdown of these mechanisms:
The table below summarizes the key findings from the Phase II clinical trials for BGP-15 identified in the search results.
| Indication | Trial Description | Key Efficacy Outcomes | Safety & Tolerability |
|---|
| Insulin Resistance [1] | Proof-of-concept, randomized, double-blind study in 47 non-diabetic patients with impaired glucose tolerance over 28 days. | • Significantly increased whole body insulin sensitivity (M-value, p=0.032) vs. placebo. • Improved total body glucose utilization (M-2, p=0.035). • Enhanced muscle tissue glucose utilization (M-3, p=0.040). | Safe and well-tolerated at 200 mg and 400 mg doses. No adverse drug effects observed [1]. | | Metabolic Side Effects of Atypical Antipsychotics [2] | Preclinical rat model investigating prevention of drug-induced metabolic side effects. | • Counteracted insulin resistance and weight gain provoked by antipsychotic agents. • Showed efficacy where rosiglitazone and metformin were not effective in the applied doses. | Information not specified in the available abstract [2]. |
For researchers seeking to understand the foundational evidence, here are the methodologies from the pivotal clinical and supporting preclinical studies.
Clinical Trial for Insulin Resistance [1]:
Preclinical Study on Antipsychotic Side Effects [2]:
BGP-15 is a multifunctional drug candidate. Understanding its mechanisms helps explain its potential therapeutic effects across different conditions [3].
The diagram above summarizes the multi-target mechanism of action of BGP-15 as described in the search results [3].
Acute Toxic